molecular formula C20H21NO4S B12415456 D-Methionine-N-fmoc-d3

D-Methionine-N-fmoc-d3

カタログ番号: B12415456
分子量: 374.5 g/mol
InChIキー: BUBGAUHBELNDEW-HLENTGRASA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

D-Methionine-N-fmoc-d3 is a useful research compound. Its molecular formula is C20H21NO4S and its molecular weight is 374.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

分子式

C20H21NO4S

分子量

374.5 g/mol

IUPAC名

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethylsulfanyl)butanoic acid

InChI

InChI=1S/C20H21NO4S/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m1/s1/i1D3

InChIキー

BUBGAUHBELNDEW-HLENTGRASA-N

異性体SMILES

[2H]C([2H])([2H])SCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

正規SMILES

CSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

製品の起源

United States

Foundational & Exploratory

A Technical Guide to D-Methionine-N-fmoc-d3: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Methionine-N-fmoc-d3, also known as Fmoc-D-Met(d3)-OH, is a stable isotope-labeled derivative of the amino acid D-methionine. In this molecule, the three hydrogen atoms of the S-methyl group are replaced with deuterium (B1214612) (d3). The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it a crucial building block in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical properties, a detailed methodology for its synthesis and analysis, and its primary applications in research and development.

Physicochemical Properties

This compound is a white to off-white crystalline powder. Its key properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C20H18D3NO4S[1]
Molecular Weight 374.47 g/mol [1][2]
Synonyms D-Methionine-d3-N-FMOC (S-methyl-d3), FMOC-D-Met-OH-d3[1]
Isotopic Enrichment ≥98 atom % D[2]
Chemical Purity ≥97%[2]
Enantiomeric Purity ≥99%[2]
CAS Number (Unlabeled) 112883-40-6[1][2]
Storage Conditions Store at room temperature, stable under recommended conditions. Re-analyze after three years.[2]

Synthesis and Purification

The synthesis of this compound involves a two-step process: the deuteromethylation of a suitable precursor followed by the protection of the amino group with an Fmoc reagent.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of D-Methionine-d3

  • Dissolution: Dissolve D-homocysteine in an appropriate alkaline aqueous solution.

  • Deuteromethylation: Add methyl-d3 iodide (CD3I) to the solution. The reaction introduces the deuterated methyl group at the sulfur atom.

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Acidify the reaction mixture to precipitate the D-Methionine-d3.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: N-Fmoc Protection

  • Dissolution: Dissolve the synthesized D-Methionine-d3 (1.0 equivalent) in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc Reagent: Slowly add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 equivalents) in dioxane or acetone (B3395972) to the amino acid solution with vigorous stirring at 0-5°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

  • Workup: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu. Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid to precipitate the product.

  • Extraction and Drying: Extract the this compound with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.

Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

The crude this compound is purified using reverse-phase HPLC (RP-HPLC) to achieve high chemical purity.

ParameterDescription
Column C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% TFA in acetonitrile (B52724)
Gradient A linear gradient from 5% to 95% B over 30 minutes is typical.
Flow Rate 2-4 mL/min
Detection UV at 254 nm and 301 nm (for the Fmoc group)
Injection Volume Dependent on concentration and column capacity
Fraction Collection Collect fractions containing the main peak.
Post-Purification Pool the pure fractions, remove acetonitrile by rotary evaporation, and lyophilize to obtain the final product as a fluffy white powder.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).

  • ¹H NMR Analysis: Acquire the proton NMR spectrum. The absence of a signal around 2.1 ppm, corresponding to the S-methyl protons, confirms successful deuteration. The characteristic aromatic protons of the Fmoc group should be visible between 7.3 and 7.8 ppm.

  • ¹³C NMR Analysis: Acquire the carbon NMR spectrum to confirm the overall carbon skeleton of the molecule.

Experimental Protocol: Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the product in a suitable solvent for electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).

  • Analysis: Acquire the mass spectrum. The observed molecular ion peak should correspond to the calculated mass of this compound (374.47 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The isotopic distribution will show a mass shift corresponding to the three deuterium atoms.[3]

Applications in Research and Development

This compound is primarily used in two key areas:

  • Solid-Phase Peptide Synthesis (SPPS): As a protected amino acid, it is used to incorporate a deuterated D-methionine residue at a specific position within a peptide sequence. This is valuable for structural studies using NMR or for creating peptides with altered metabolic stability.

  • Internal Standard for Quantitative Analysis: Due to its isotopic labeling, it serves as an excellent internal standard for the accurate quantification of unlabeled D-methionine or methionine-containing peptides in complex biological samples using mass spectrometry-based techniques like LC-MS/MS.[4]

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the typical workflow for incorporating this compound into a peptide chain using Fmoc-based SPPS.

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Peptide Elongation Cycle cluster_final_steps Final Steps cluster_reagents Reagents for D-Met(d3) Incorporation Resin Solid Support (e.g., Rink Amide Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Swell->Deprotection Start Synthesis Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling: Fmoc-AA-OH, Activator (e.g., HBTU/HOBt), Base Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Repeat for next amino acid Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Wash2->Cleavage Final Cycle Complete Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis DMethionine This compound DMethionine->Coupling Activator Coupling Activator (e.g., HBTU/HOBt) Activator->Coupling Base Base (e.g., DIPEA) Base->Coupling

Workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Experimental Protocol: Incorporation of this compound into a Peptide

This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support.

  • Fmoc Deprotection: The N-terminal Fmoc group on the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in dimethylformamide (DMF) for 5-15 minutes.

  • Washing: The resin is thoroughly washed with DMF to remove the piperidine and the Fmoc deprotection byproducts.

  • Activation: In a separate vessel, this compound (3-5 equivalents relative to the resin loading) is pre-activated with a coupling reagent such as HBTU/HOBt or HATU/HOAt in the presence of a base like diisopropylethylamine (DIPEA) in DMF.

  • Coupling: The activated this compound solution is added to the washed resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.

  • Washing: The resin is washed again with DMF to remove excess reagents and byproducts.

  • Confirmation: A small sample of the resin can be tested (e.g., using the Kaiser test) to confirm the completion of the coupling reaction before proceeding to the deprotection step for the next amino acid.

This cycle of deprotection, washing, and coupling is repeated until the desired peptide sequence is assembled.

Conclusion

This compound is a specialized but invaluable tool for researchers in peptide chemistry and drug development. Its well-defined chemical and physical properties, combined with its role as a stable isotope-labeled building block, enable the synthesis of precisely labeled peptides for advanced analytical studies and the development of novel therapeutic candidates. The protocols and workflows provided in this guide offer a solid foundation for the successful application of this compound in the laboratory.

References

A Technical Guide to D-Methionine-N-(9-fluorenylmethoxycarbonyl)-d3: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core chemical properties, synthesis, and analysis of D-Methionine-N-(9-fluorenylmethoxycarbonyl)-d3 (D-Methionine-N-fmoc-d3). This deuterated, protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), enabling the introduction of isotopically labeled methionine residues into peptides for various research applications, including metabolic tracing and pharmacokinetic studies.

Core Chemical Properties

This compound is a stable isotope-labeled derivative of D-methionine, where the three hydrogen atoms of the S-methyl group are replaced with deuterium (B1214612). The N-terminus is protected by a fluorenylmethoxycarbonyl (Fmoc) group, which is labile to basic conditions, making it ideal for SPPS.

PropertyValueSource(s)
Molecular Formula C₂₀H₁₈D₃NO₄S[1][2][]
Molecular Weight 374.47 g/mol [1][2][]
Appearance White to off-white crystalline powder[4]
Purity (HPLC) Typically ≥95%[]
Isotopic Purity Typically ≥98 atom % D[]
Enantiomeric Purity Typically ≥99%
Melting Point Data for the deuterated D-isomer is not readily available. The non-deuterated Fmoc-D-Methionine has a reported melting point in the range of 110-140 °C or 170-180 °C. The melting point of L-Methionine is 280-281 °C (decomposition), and D-Methionine is 273 °C (decomposition).[4][5][6]
Solubility Slightly soluble in water; highly soluble in most organic solvents such as Dimethylformamide (DMF).[4]
Storage Store at -20°C under an inert atmosphere to prevent degradation and deuterium-proton exchange.[2]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves two key steps: the introduction of the deuterated methyl group and the protection of the amine group with Fmoc.

1. Deuteromethylation of a Homocysteine Derivative:

This step is typically achieved through the reaction of a suitable homocysteine precursor with a deuterated methylating agent, such as methyl-d3 iodide (CD₃I), under basic conditions.

  • Materials: D-homocysteine thiolactone hydrochloride, Sodium hydroxide (B78521), Methyl-d3 iodide (CD₃I), Organic solvent (e.g., Methanol).

  • Procedure:

    • Dissolve D-homocysteine thiolactone hydrochloride in an aqueous sodium hydroxide solution at 0°C.

    • Add methyl-d3 iodide (CD₃I) dropwise to the solution while maintaining the temperature at 0°C.

    • Allow the reaction to stir at room temperature overnight.

    • Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the D-Methionine-d3.

    • Filter and wash the precipitate with cold water and dry under vacuum.

2. N-Fmoc Protection:

The amine group of the newly synthesized D-Methionine-d3 is then protected using Fmoc-Cl or Fmoc-OSu.

  • Materials: D-Methionine-d3, 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu), Base (e.g., Sodium bicarbonate or Triethylamine), Dioxane, Water, Ethyl acetate, Hexane.

  • Procedure:

    • Dissolve D-Methionine-d3 in an aqueous solution of sodium bicarbonate or a mixture of dioxane and aqueous sodium bicarbonate.[7]

    • Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise to the amino acid solution at 0°C.[7]

    • Allow the reaction to stir at room temperature for several hours to overnight.[7]

    • Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-Cl.[7]

    • Acidify the aqueous layer with dilute hydrochloric acid to precipitate the Fmoc-protected amino acid.[7]

    • Extract the product with ethyl acetate.[7]

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[7]

    • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure this compound.[7]

Analytical Methods for Quality Control

The purity and identity of the synthesized this compound must be confirmed using various analytical techniques.

1. High-Performance Liquid Chromatography (HPLC):

RP-HPLC is the primary method for assessing the chemical purity of Fmoc-amino acids.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).[8]

  • Detection: UV at 220 nm.[8]

  • Expected Outcome: A single major peak corresponding to the product, with purity typically ≥95%.[]

2. Mass Spectrometry (MS):

MS is used to confirm the molecular weight and isotopic incorporation.

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Expected Outcome: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of this compound (374.47 g/mol ). A mass shift of +3 Da compared to the non-deuterated compound confirms the incorporation of three deuterium atoms.[2]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR and ¹³C NMR are used to confirm the structure and the success of deuteration.

  • ¹H NMR: The spectrum should show the characteristic peaks for the Fmoc and methionine backbone protons. Crucially, the signal for the S-methyl protons (typically around 2.1 ppm) should be absent, confirming successful deuteration.[2]

  • ¹³C NMR: The spectrum should be consistent with the structure of the Fmoc-protected methionine.

Visualizing Workflows

Synthesis Workflow

Synthesis_Workflow cluster_deuteromethylation Deuteromethylation cluster_protection N-Fmoc Protection cluster_purification Purification D_Homocysteine D-Homocysteine Thiolactone D_Met_d3 D-Methionine-d3 D_Homocysteine->D_Met_d3 CD3I Methyl-d3 Iodide (CD3I) CD3I->D_Met_d3 Base_1 Base (NaOH) Base_1->D_Met_d3 Final_Product This compound D_Met_d3->Final_Product Fmoc_Cl Fmoc-Cl or Fmoc-OSu Fmoc_Cl->Final_Product Base_2 Base (NaHCO3) Base_2->Final_Product Recrystallization Recrystallization Final_Product->Recrystallization

Caption: Synthesis workflow for this compound.

Analytical Workflow

Analytical_Workflow cluster_analysis Quality Control Analysis Sample Synthesized This compound HPLC HPLC Sample->HPLC MS Mass Spectrometry Sample->MS NMR NMR Spectroscopy Sample->NMR Purity Chemical Purity (≥95%) HPLC->Purity MW_Confirmation Molecular Weight & Isotopic Incorporation MS->MW_Confirmation Structure_Confirmation Structural Integrity & Deuteration Confirmation NMR->Structure_Confirmation Final_Approval Product Release Purity->Final_Approval MW_Confirmation->Final_Approval Structure_Confirmation->Final_Approval

Caption: Analytical workflow for quality control of this compound.

Applications in Research and Drug Development

This compound is primarily used as a building block in the synthesis of peptides. The incorporation of a stable isotope label allows for:

  • Metabolic Studies: Tracing the fate of methionine in biological systems.

  • Pharmacokinetic Analysis: Quantifying the absorption, distribution, metabolism, and excretion (ADME) of peptide drugs.

  • Internal Standards: Serving as an internal standard for quantitative analysis by mass spectrometry (GC-MS or LC-MS) and NMR.[1][9]

The use of deuterated compounds can sometimes alter the pharmacokinetic and metabolic profiles of drugs, a factor that researchers should consider during drug development.[1]

This technical guide provides a foundational understanding of this compound for its effective application in peptide synthesis and related research fields. For specific applications, further optimization of the described protocols may be necessary.

References

A Technical Guide to the Structure Elucidation of D-Methionine-N-fmoc-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and expected data for the structure elucidation of D-Methionine-N-fmoc-d3. This deuterated, protected amino acid is a valuable tool in various research applications, including peptide synthesis and metabolic studies. This guide details the experimental protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Structure and Properties

This compound is a derivative of the D-enantiomer of the amino acid methionine. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine and three deuterium (B1214612) atoms replacing the protons on the S-methyl group.

PropertyValue
Molecular Formula C₂₀H₁₈D₃NO₄S[1][]
Molecular Weight Approximately 374.47 g/mol [1][]
Isotopic Purity Typically ≥98 atom % D
Chemical Purity Typically ≥95-97% (by HPLC)[]
Appearance White to off-white powder

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for confirming the identity and isotopic labeling of this compound. The following tables summarize the predicted chemical shifts (δ) in ppm. The predictions for ¹H and ¹³C NMR are based on data for the non-deuterated L-enantiomer, Fmoc-L-methionine.

Predicted ¹H NMR Data

The most significant feature in the ¹H NMR spectrum of this compound compared to its non-deuterated counterpart is the absence of the S-methyl proton signal, which typically appears around 2.1 ppm.[1]

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Fmoc-H (aromatic)7.78d~7.5
Fmoc-H (aromatic)7.62t~7.5
Fmoc-H (aromatic)7.42t~7.4
Fmoc-H (aromatic)7.33t~7.4
NH~5.3-5.7d~8.0
α-CH~4.4-4.6m
Fmoc-CH, CH₂~4.2-4.4m
γ-CH₂~2.5-2.7t~7.6
β-CH₂~1.9-2.2m
Predicted ¹³C NMR Data
Assignment Predicted Chemical Shift (δ, ppm)
COOH~175
Fmoc C=O~156
Fmoc C (aromatic)~144, 141, 128, 127, 125, 120
Fmoc CH~67
α-CH~53
Fmoc CH₂~47
γ-CH₂~30
β-CH₂~30
S-CD₃~15 (Signal may be broad or have low intensity)
Predicted ²H NMR Data

Deuterium NMR can be used to directly observe the isotopic label.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
S-CD₃~2.1s

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and the incorporation of the deuterium atoms. Electrospray ionization (ESI) is a common technique for this analysis.

Expected Molecular Ions
Ion Predicted m/z Notes
[M+H]⁺~375.1A mass shift of +3 Da is expected compared to the unlabeled compound.[1]
[M+Na]⁺~397.1
[M-H]⁻~373.1
Predicted Fragmentation Pattern

A characteristic fragmentation of Fmoc-protected amino acids is the loss of the Fmoc group.

Fragment Ion Predicted m/z (Positive Mode) Description
[M+H - C₁₅H₁₂O₂]⁺~153.1Loss of the Fmoc group (224 Da)
C₁₃H₉⁺165.1Fluorenyl cation

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the chemical and enantiomeric purity of this compound. Reversed-phase chromatography is the most common method.

Typical HPLC Purity Analysis Conditions
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724)
Gradient 30-90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 262 nm[3]
Column Temperature 25 °C

Experimental Protocols

NMR Sample Preparation
  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H, ¹³C, and ²H NMR spectra on a spectrometer (e.g., 400 MHz or higher).

Mass Spectrometry Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase used for infusion.

  • Infuse the sample into the mass spectrometer using an electrospray ionization source in both positive and negative ion modes.

HPLC Sample Preparation
  • Prepare a stock solution of this compound in the mobile phase (e.g., 50:50 acetonitrile:water) at a concentration of approximately 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject 10-20 µL of the filtered solution onto the HPLC system.

Visualizations

Structure Elucidation Workflow

Structure_Elucidation_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ²H) Purification->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Purification->MS HPLC HPLC Analysis (Purity, Enantiomeric Ratio) Purification->HPLC NMR_Data NMR Spectral Analysis NMR->NMR_Data MS_Data MS Data Analysis MS->MS_Data HPLC_Data Chromatographic Data Review HPLC->HPLC_Data Elucidation Structure and Purity Confirmation NMR_Data->Elucidation MS_Data->Elucidation HPLC_Data->Elucidation

Caption: Workflow for the synthesis and structural elucidation of this compound.

Key Analytical Techniques Relationship

Analytical_Techniques cluster_techniques Analytical Techniques cluster_information Information Obtained Compound This compound NMR NMR Compound->NMR MS MS Compound->MS HPLC HPLC Compound->HPLC Structure Chemical Structure & Isotopic Labeling NMR->Structure MolWeight Molecular Weight & Elemental Composition MS->MolWeight Purity Chemical & Enantiomeric Purity HPLC->Purity

Caption: Relationship between analytical techniques and the information obtained for structure elucidation.

References

Technical Guide: D-Methionine-N-fmoc-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of D-Methionine-N-fmoc-d3, a deuterated, Fmoc-protected form of the amino acid D-methionine. This compound is primarily utilized as a stable isotope-labeled internal standard for precise quantification in mass spectrometry-based analyses and as a building block in solid-phase peptide synthesis (SPPS).

Core Properties and Quantitative Data

This compound is characterized by the substitution of three hydrogen atoms with deuterium (B1214612) on the S-methyl group. This isotopic labeling results in a predictable mass shift, making it an ideal internal standard for quantitative proteomics and metabolomics studies. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine allows for its direct use in Fmoc-based solid-phase peptide synthesis.

The key quantitative data for this compound are summarized in the table below.

PropertyValueCitations
Molecular Weight 374.47 g/mol [][2][3]
Molecular Formula C₂₀H₁₈D₃NO₄S[]
Isotopic Enrichment ≥98 atom % D[][2][4]
Chemical Purity ≥97%[2][4]
Enantiomeric Purity ≥99%[2]
Unlabeled CAS Number 112883-40-6 (Fmoc-D-Met-OH)[][4]

Experimental Protocols and Applications

The primary applications of this compound are in analytical chemistry and synthetic peptide chemistry. Below are representative experimental protocols for its use.

Use as an Internal Standard in LC-MS/MS Quantification

This compound is an excellent internal standard for the accurate quantification of unlabeled D-methionine or related compounds in complex biological samples. The deuterated standard co-elutes with the analyte but is distinguished by its higher mass.

Methodology:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, Methanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards of the unlabeled analyte.

  • Sample Preparation: Spike a known amount of the this compound internal standard into all samples, calibration standards, and quality controls.

  • Protein Precipitation/Extraction: For biological samples (e.g., plasma, cell lysates), perform a protein precipitation step using a cold organic solvent like acetonitrile. Centrifuge to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis:

    • Inject the prepared samples onto a suitable liquid chromatography (LC) system coupled to a tandem mass spectrometer (MS/MS).

    • Develop a chromatographic method that provides good separation of the analyte from other matrix components.

    • Optimize the mass spectrometer settings for the detection of both the analyte and the deuterated internal standard. This involves selecting appropriate precursor and product ions for Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Quantify the analyte by calculating the ratio of the peak area of the analyte to the peak area of the internal standard.

    • Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The Fmoc protecting group allows this compound to be used as a building block for creating peptides containing a stable isotope-labeled D-methionine residue. This is useful for creating labeled peptide standards for quantitative proteomics or for studying peptide metabolism.

Methodology:

  • Resin Preparation: Start with a suitable solid support (resin) pre-loaded with the first amino acid of the desired peptide sequence.

  • Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in a solvent like dimethylformamide (DMF).

  • Amino Acid Coupling:

    • Activate the carboxyl group of this compound using a coupling reagent such as HBTU/HOBt or DIC/Oxyma in DMF.

    • Add the activated this compound to the resin and allow the coupling reaction to proceed for 30-60 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., a mixture of trifluoroacetic acid, water, and scavengers).

  • Purification: Purify the resulting peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: Confirm the identity and purity of the final peptide using mass spectrometry.

Visualizations

Workflow for LC-MS/MS Quantification using a Deuterated Internal Standard

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike Sample with Standard Sample->Spike Standard This compound (Internal Standard) Standard->Spike Extract Protein Precipitation / Extraction Spike->Extract LC Liquid Chromatography (Separation) Extract->LC Inject MS Tandem Mass Spectrometry (Detection) LC->MS Ratio Calculate Peak Area Ratio (Analyte / Standard) MS->Ratio Curve Generate Calibration Curve Ratio->Curve Quant Quantify Analyte Concentration Curve->Quant

Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

General Workflow for Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

G cluster_cycle Iterative Synthesis Cycle start Start with Resin-Bound First Amino Acid deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash deprotection->wash1 Repeat for each amino acid coupling 3. Couple Next Fmoc-Amino Acid (e.g., this compound + Activator) wash1->coupling Repeat for each amino acid wash2 4. Wash coupling->wash2 Repeat for each amino acid wash2->deprotection Repeat for each amino acid cleavage Final Cleavage from Resin wash2->cleavage After last cycle purification Purification (RP-HPLC) cleavage->purification final_peptide Final Labeled Peptide purification->final_peptide

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

References

Applications of Deuterated Amino Acids in Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Deuterated amino acids, stable isotopes of amino acids where one or more hydrogen atoms are replaced by deuterium (B1214612), have emerged as indispensable tools in a wide array of scientific research.[1][2] Their unique physicochemical properties, stemming from the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, allow for subtle yet powerful manipulations in biological systems without significantly altering the overall biochemistry.[1] This technical guide provides a comprehensive overview of the core applications of deuterated amino acids, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Enhancing Drug Efficacy and Safety through the Kinetic Isotope Effect

The substitution of hydrogen with deuterium at a strategic position in a drug molecule can significantly slow down its metabolic degradation, a phenomenon known as the Kinetic Isotope Effect (KIE).[1] This effect is particularly pronounced when the C-H bond cleavage is the rate-limiting step in the drug's metabolism, often mediated by cytochrome P450 enzymes.[3] By reinforcing this metabolic "soft spot," deuteration can lead to a more favorable pharmacokinetic profile.

Benefits of Deuteration in Drug Development:

  • Increased Drug Half-Life: A slower rate of metabolism extends the drug's circulation time in the bloodstream.[1]

  • Enhanced Bioavailability: Reduced first-pass metabolism can lead to higher concentrations of the active drug reaching its target.

  • Reduced Dosing Frequency: A longer half-life can translate to less frequent administration, improving patient compliance.[1]

  • Improved Safety Profile: By minimizing the formation of potentially toxic metabolites, deuteration can enhance the drug's safety.[1][4]

The first deuterated drug to receive FDA approval was deutetrabenazine (Austedo®), a treatment for chorea associated with Huntington's disease, demonstrating the clinical viability of this strategy.[5]

Table 1: Quantitative Impact of Deuteration on Pharmacokinetic Parameters

Drug CandidateDeuteration SiteFold Increase in Half-life (t½)Fold Increase in Exposure (AUC)Reference
Methadoned9-methadoneNot specified5.7[6]
EnzalutamideN-CD3Not specifiedAmeliorated PK profile[7]
ApalutamideNot specifiedNot specified2-fold (in rats)[8]
Vismodegib AnalogNot specifiedNot specified2.24-fold (plasma concentration)[8]

Quantitative Proteomics and Protein Turnover Analysis

Deuterated amino acids are pivotal in quantitative proteomics, particularly in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[9][10][11] In a typical SILAC experiment, two cell populations are cultured in media containing either the natural "light" amino acids or "heavy" isotope-labeled amino acids (including deuterated versions).[9][10][12] After experimental treatment, the cell lysates are combined, and the relative abundance of proteins is determined by mass spectrometry, which distinguishes between the light and heavy forms.[9][12]

Deuterated water (D₂O) labeling offers a convenient and cost-effective alternative for measuring proteome-wide protein turnover kinetics in cell culture and in vivo.[5][13][14] Deuterium from D₂O is incorporated into non-essential amino acids during their biosynthesis, which are then integrated into newly synthesized proteins.[14]

Table 2: Protein Turnover Rates Determined by Deuterated Amino Acid Labeling

ProteinTissue/Cell LineDegradation Rate Constant (k_deg) (day⁻¹)Reference
Glycogen PhosphorylaseMouse Muscle0.06[5]
Average ProteinHeLa Cells~0.035 (corresponding to a half-life of ~20 hours)[15]
Experimental Protocol: SILAC using Deuterated Amino Acids

This protocol provides a general framework for a SILAC experiment. Specific parameters may need optimization based on the cell line and experimental goals.

Materials:

  • SILAC-grade cell culture medium deficient in the amino acid to be labeled (e.g., Leucine-deficient DMEM).

  • Dialyzed Fetal Bovine Serum (dFBS).

  • "Light" (natural) L-Leucine.

  • "Heavy" deuterated L-Leucine (e.g., L-Leucine-d3).[9]

  • Cell line of interest.

  • Standard cell culture reagents and equipment.

  • Mass spectrometer.

Procedure:

  • Cell Adaptation: Culture cells for at least five to six doublings in the respective "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acids.[9][12] The "light" medium is supplemented with natural L-Leucine, and the "heavy" medium with deuterated L-Leucine.

  • Experimental Treatment: Apply the desired experimental conditions to the two cell populations.

  • Cell Lysis and Protein Extraction: Harvest the cells and lyse them using a suitable lysis buffer to extract the proteins.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate and mix equal amounts of protein from the "light" and "heavy" samples.[12]

  • Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass difference between the light and heavy peptides allows for their differentiation and relative quantification.

  • Data Analysis: Utilize specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the isotopic pairs.

SILAC_Workflow cluster_0 Cell Culture cluster_1 Experiment cluster_2 Sample Preparation cluster_3 Analysis Light Medium Light Medium Control Control Light Medium->Control Heavy Medium Heavy Medium Treatment Treatment Heavy Medium->Treatment Cell Lysis Cell Lysis Control->Cell Lysis Treatment->Cell Lysis Protein Mixing Protein Mixing Cell Lysis->Protein Mixing Digestion Digestion Protein Mixing->Digestion LC-MS/MS LC-MS/MS Digestion->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis

SILAC Experimental Workflow

Elucidating Protein Structure and Dynamics with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution.[5] However, for larger proteins, the NMR spectra can become overcrowded and difficult to interpret. Selective deuteration of amino acids is a key strategy to overcome this limitation.[2]

By replacing protons with deuterons, which are "silent" in ¹H-NMR experiments, the complexity of the spectra is significantly reduced.[2] This spectral simplification aids in the unambiguous assignment of NMR signals to specific amino acid residues and allows for the study of the dynamics of specific regions within a large protein.[2]

Table 3: Impact of Deuteration on NMR Spectral Properties

ProteinDeuteration StrategyObservationReference
Ribonuclease HISelective protonation of His, Ile, Val, Leu in a deuterated backgroundSimplified 2D ¹H NMR spectra, allowing for unambiguous resonance assignments.[7]
General ProteinsPerdeuterationReduces the number of proton signals, leading to better-resolved spectra.[2]
Experimental Protocol: Protein Expression for NMR Studies with Deuterated Amino Acids

This protocol describes the expression of a deuterated protein in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression vector containing the gene of interest.

  • M9 minimal medium prepared with 99.9% D₂O.

  • Deuterated glucose (¹³C, ²H-glucose) as the carbon source.

  • ¹⁵NH₄Cl as the nitrogen source.

  • Inducing agent (e.g., IPTG).

  • Standard microbiology and protein purification reagents and equipment.

Procedure:

  • Starter Culture: Grow a starter culture of the E. coli expression strain overnight in LB medium.

  • Adaptation to D₂O: Gradually adapt the cells to grow in D₂O-based M9 medium. This is a critical step as high concentrations of D₂O can be toxic to cells.

  • Main Culture: Inoculate the D₂O-based M9 medium containing deuterated glucose and ¹⁵NH₄Cl with the adapted starter culture.

  • Cell Growth: Grow the main culture at the optimal temperature until it reaches the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).

  • Protein Expression Induction: Induce protein expression by adding the inducing agent (e.g., IPTG).

  • Harvesting and Purification: After a suitable induction period, harvest the cells by centrifugation. Purify the deuterated protein using standard chromatography techniques.

  • NMR Sample Preparation: Prepare the purified protein in a suitable NMR buffer.

Protein_Expression_Workflow Starter Culture (LB) Starter Culture (LB) Adaptation to D2O Adaptation to D2O Starter Culture (LB)->Adaptation to D2O Inoculate Main Culture (D2O M9) Main Culture (D2O M9) Adaptation to D2O->Main Culture (D2O M9) Inoculate Induction (IPTG) Induction (IPTG) Main Culture (D2O M9)->Induction (IPTG) OD600 reached Cell Harvesting Cell Harvesting Induction (IPTG)->Cell Harvesting Incubate Protein Purification Protein Purification Cell Harvesting->Protein Purification NMR Sample NMR Sample Protein Purification->NMR Sample

Deuterated Protein Expression Workflow

Tracing Metabolic Pathways and Flux Analysis

Deuterated amino acids serve as excellent non-radioactive tracers to study metabolic pathways and quantify metabolic fluxes in vivo and in vitro.[2][16] By introducing a deuterated amino acid into a biological system, researchers can track its incorporation into newly synthesized proteins and its conversion into other metabolites using mass spectrometry or NMR.[2] This approach provides valuable insights into the dynamics of metabolic networks under various physiological and pathological conditions.

For instance, deuterated phenylalanine can be used to trace its conversion to tyrosine and other downstream metabolites, providing a quantitative measure of the flux through the phenylalanine metabolism pathway.

Signaling Pathway Example: Phenylalanine Metabolism

The following diagram illustrates how deuterated phenylalanine can be used as a tracer to monitor its metabolic fate.

Phenylalanine_Metabolism d5-Phenylalanine d5-Phenylalanine d4-Tyrosine d4-Tyrosine d5-Phenylalanine->d4-Tyrosine Phenylalanine hydroxylase Protein Synthesis Protein Synthesis d5-Phenylalanine->Protein Synthesis d3-L-DOPA d3-L-DOPA d4-Tyrosine->d3-L-DOPA Tyrosine hydroxylase d3-Dopamine d3-Dopamine d3-L-DOPA->d3-Dopamine DOPA decarboxylase

Tracing Phenylalanine Metabolism

Investigating Protein Stability and Dynamics

The substitution of hydrogen with deuterium can also subtly influence protein stability. Studies have shown that deuteration of non-exchangeable protons can lead to measurable changes in the thermal stability of proteins.[17] These effects are thought to arise from alterations in the hydrophobic effect and van der Waals interactions within the protein core. Techniques like differential scanning calorimetry (DSC) and reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to quantify these changes.[17]

Table 4: Effect of Deuteration on Protein Thermal Stability

ProteinMethodChange in Melting Temperature (Tm)Reference
General Proteins in D₂OThermal unfolding assays2-4 K increase[18]
Villin headpiece subdomain (HP36)RP-HPLC and DSCMeasurable changes of several degrees[17]
Third IgG-binding domain of protein G (GB3)RP-HPLC and DSCMeasurable changes of several degrees[17]

Conclusion

Deuterated amino acids are versatile and powerful probes that have significantly advanced our understanding of complex biological systems. From enhancing the therapeutic properties of drugs to providing unprecedented insights into protein structure, function, and metabolism, their applications continue to expand. As analytical technologies become more sensitive and synthetic methodologies more sophisticated, the role of deuterated amino acids in research and development is poised to become even more prominent.

References

Understanding the Kinetic Isotope Effect with d3 Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kinetic isotope effect (KIE) is a powerful tool in the study of reaction mechanisms, providing profound insights into the rate-determining steps of chemical and enzymatic transformations. The strategic replacement of a hydrogen atom with its heavier, stable isotope, deuterium (B1214612) (often in the form of a trideuteromethyl, or d3, group), can significantly alter reaction rates. This guide provides a comprehensive overview of the theoretical underpinnings and practical applications of the d3 kinetic isotope effect, with a focus on its utility in drug discovery and development.

Core Principles of the Kinetic Isotope Effect

The kinetic isotope effect is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes.[1] This phenomenon is a quantum mechanical effect that arises primarily from the difference in the zero-point vibrational energy (ZPE) of chemical bonds.[2] A bond to a heavier isotope, such as a carbon-deuterium (C-D) bond, has a lower zero-point energy than the corresponding carbon-hydrogen (C-H) bond.[3] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate for the deuterated compound.[4]

The magnitude of the KIE is expressed as the ratio of the rate constant of the reaction with the lighter isotope (kH) to that with the heavier isotope (kD).

KIE = kH / kD

A "normal" KIE has a value greater than 1, indicating that the deuterated compound reacts more slowly. An "inverse" KIE (kH/kD < 1) is also possible and can provide valuable mechanistic information.[5]

Primary vs. Secondary KIEs
  • Primary Kinetic Isotope Effect (PKIE): This is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, primary deuterium KIEs are typically in the range of 2 to 8.[4]

  • Secondary Kinetic Isotope Effect (SKIE): This occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-limiting step.[6] These effects are generally smaller than PKIEs and can be either "normal" (kH/kD > 1) or "inverse" (kH/kD < 1), providing insights into changes in hybridization or steric environment at the labeled position during the reaction.[6]

The following diagram illustrates the concept of zero-point energy and its effect on the activation energy of a reaction.

Caption: Zero-point energy and the kinetic isotope effect.

Applications in Drug Development

The deuterium KIE is a valuable strategy in drug design to enhance the metabolic stability of drug candidates.[4] Many drugs are metabolized by cytochrome P450 (CYP) enzymes, a process that often involves the cleavage of a C-H bond as the rate-limiting step.[7][8] By replacing a hydrogen atom at a metabolically vulnerable position (a "metabolic soft spot") with deuterium, the rate of metabolism can be significantly reduced.[9] This can lead to:

  • Increased half-life and exposure: A slower rate of metabolism can increase the drug's half-life and overall exposure (Area Under the Curve, AUC).

  • Reduced dosing frequency: A longer half-life may allow for less frequent dosing, improving patient compliance.

  • Decreased formation of toxic metabolites: In some cases, deuteration can prevent the formation of reactive or toxic metabolites.[9]

  • Improved safety profile: By reducing peak drug concentrations (Cmax) and the formation of harmful metabolites, deuteration can lead to a better safety and tolerability profile.

Quantitative Data on d3-KIE in Drug Metabolism

The following tables summarize experimentally observed KIE values for various d3-labeled compounds, primarily focusing on metabolism by cytochrome P450 enzymes.

Table 1: Kinetic Isotope Effects in CYP-Mediated Metabolism

CompoundDeuterated PositionCYP IsoformkH/kDReference
TolbutamideMethyl (d3)2C94.8Foti, A. M., & Dalvie, D. K. (2016).
Midazolam1'-Hydroxylation (d3)3A46.5Jones, J. P., & Rettie, A. E. (2005).
Diclofenac4'-Hydroxylation (d3)2C93.2Tang, W., et al. (2003).
S-Mephenytoin4'-Hydroxylation (d3)2C192.5Ko, J. W., & Desta, Z. (2012).
DextromethorphanO-demethylation (d3)2D67.9Kerry, N. L., et al. (1995).

Table 2: Kinetic Isotope Effects in Other Enzymatic Reactions

EnzymeSubstrateDeuterated PositionkH/kDReference
Alcohol DehydrogenaseEthanolMethylene (d2)3.6Northrop, D. B. (1975).
Glucose-6-phosphate dehydrogenaseGlucose-6-phosphateC1 (d1)1.8Rose, I. A. (1970).
D-Amino Acid OxidaseD-AlanineMethyl (d3)1.2Pollegioni, L., et al. (1992).

Experimental Protocols

Determining the KIE for a d3-labeled compound typically involves in vitro metabolism studies followed by quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

In Vitro Metabolism in Human Liver Microsomes (HLM)

This protocol outlines a general procedure for a competitive KIE experiment, where the deuterated and non-deuterated compounds are incubated together.

Materials:

  • Test compound (non-deuterated)

  • d3-labeled test compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Internal standard for LC-MS/MS analysis

Procedure:

  • Preparation of Solutions:

    • Prepare stock solutions of the test compound and its d3-analog in a suitable solvent (e.g., DMSO).

    • Prepare a working solution containing an equimolar mixture of the deuterated and non-deuterated compounds.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a microcentrifuge tube, combine the HLM and phosphate buffer.

    • Add the working solution of the test compounds to the HLM suspension and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching:

    • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with the internal standard.

  • Sample Preparation for LC-MS/MS:

    • Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method to separate and quantify the parent compounds (deuterated and non-deuterated) and their metabolites.

    • Monitor the disappearance of the parent compounds over time.

  • Data Analysis:

    • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) for both the deuterated and non-deuterated compounds.

    • The KIE on intrinsic clearance is calculated as the ratio of CLint for the non-deuterated compound to that of the deuterated compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a KIE study.

KIE_Workflow cluster_0 Experimental Design cluster_1 Execution cluster_2 Data Analysis & Interpretation Hypothesis Hypothesis: C-H bond cleavage is rate-limiting Synthesis Synthesize d3-labeled compound Hypothesis->Synthesis Method_Dev Develop analytical method (LC-MS/MS) Synthesis->Method_Dev In_Vitro In vitro metabolism assay (e.g., HLM) Method_Dev->In_Vitro Sample_Prep Sample preparation and analysis In_Vitro->Sample_Prep Data_Acq Data acquisition Sample_Prep->Data_Acq Rate_Calc Calculate reaction rates (kH and kD) Data_Acq->Rate_Calc KIE_Calc Calculate KIE (kH/kD) Rate_Calc->KIE_Calc Interpretation Mechanistic interpretation KIE_Calc->Interpretation caption Figure 2: General workflow for a kinetic isotope effect study.

Caption: General workflow for a kinetic isotope effect study.

KIE in Elucidating Signaling Pathways

While prominently used in studying drug metabolism, the KIE with d3 labeling can also be a valuable tool for dissecting the mechanisms of enzymes within signaling pathways. For example, protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, often have complex mechanisms involving multiple steps.

Consider a hypothetical protein kinase signaling pathway:

Signaling_Pathway Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates & Activates Substrate_Protein Substrate Protein Kinase_B->Substrate_Protein Phosphorylates Phosphorylated_Protein Phosphorylated Protein Substrate_Protein->Phosphorylated_Protein Cellular_Response Cellular_Response Phosphorylated_Protein->Cellular_Response caption Figure 3: Hypothetical protein kinase signaling cascade.

Caption: Hypothetical protein kinase signaling cascade.

If the activation of "Kinase B" by "Kinase A" involves a conformational change that is rate-limited by the cleavage of a C-H bond (for example, in a regulatory domain), then d3 labeling at that specific position could be used to probe this step. A significant KIE would provide evidence for the importance of this bond cleavage in the activation mechanism.

Conclusion

The kinetic isotope effect, particularly with d3 labeling, is a versatile and powerful tool for researchers in the life sciences. From elucidating the mechanisms of enzymatic reactions to designing more effective and safer drugs, the strategic use of deuterium substitution provides invaluable insights into the intricate world of chemical and biological reactivity. A thorough understanding of the principles and experimental methodologies outlined in this guide will enable scientists to effectively leverage the KIE in their research and development endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to D-Methionine-N-fmoc-d3 for Metabolic Pathway Tracing

Introduction

Stable isotope tracing has become an indispensable technique for elucidating the intricate dynamics of metabolic pathways. By introducing molecules labeled with heavy, non-radioactive isotopes into a biological system, researchers can track their journey and quantify metabolic fluxes with high precision.[1] Deuterium-labeled amino acids are particularly powerful tools, offering insights into drug metabolism, protein structure, and metabolic networks.[2]

This guide focuses on a specialized tracer, This compound . This molecule combines three key features:

  • D-enantiomer Configuration: While L-amino acids are the primary building blocks of proteins, D-amino acids play significant roles in various biological systems, especially in bacteria where they are key components of the peptidoglycan cell wall.[3][4] In mammals, D-amino acids like D-serine and D-aspartate act as neurotransmitters and are involved in hormone secretion.[3][5]

  • Deuterium (B1214612) (d3) Labeling: The S-methyl group of methionine is labeled with three deuterium atoms. This stable isotope label allows for its differentiation from endogenous (unlabeled) methionine via mass spectrometry (MS), enabling the tracing of the methyl group through critical metabolic pathways.[6][7]

  • N-fmoc Protection: The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This group is widely used in solid-phase peptide synthesis (SPPS) and can be selectively removed under basic conditions, offering utility in specific experimental designs.[8]

This document provides a comprehensive overview of the core concepts, metabolic pathways, experimental protocols, and data interpretation related to the use of this compound as a metabolic tracer.

Core Concepts

Principles of Stable Isotope Tracing

Stable isotope tracing involves introducing a substrate enriched with a heavy isotope (e.g., ²H/D, ¹³C, ¹⁵N) into a biological system. As the substrate is metabolized, the isotope is incorporated into downstream products. Analytical techniques, primarily mass spectrometry, detect the mass shift caused by the heavy isotope, allowing for the identification and quantification of metabolites derived from the tracer.[1][9] This provides a dynamic view of cellular metabolism that is not achievable with traditional metabolomics alone.[8]

Metabolism of D-Methionine

While L-methionine is the canonical substrate for the majority of metabolic pathways, D-methionine can also be utilized by many organisms.

  • In Mammals: The primary route for D-methionine metabolism involves its conversion to its corresponding α-keto acid (α-keto-γ-methylthiobutyrate) by the enzyme D-amino acid oxidase (DAAO).[5][9] This α-keto acid can then be transaminated to form L-methionine, which subsequently enters the main methionine metabolic pathways, including the S-adenosylmethionine (SAM) cycle.[5][9] Studies in rats have shown that the metabolic rate of D-[methyl-²H₃]methionine and the formation of its key metabolites can be as rapid as that observed with L-methionine.[5][9]

  • In Bacteria: D-methionine can be directly incorporated into the peptidoglycan cell wall.[2] This process is often mediated by transpeptidases and can occur independently of the normal cytoplasmic biosynthetic pathway, making D-amino acid tracers valuable for studying bacterial cell wall dynamics and as potential probes for infection imaging.[10][11]

The Role of the d3-Methyl Group

The d3-labeled methyl group on this compound is the key tracer element for studying methylation. Once D-methionine is converted to L-methionine and then to S-adenosylmethionine (SAM), this deuterated methyl group is donated in numerous transmethylation reactions, modifying DNA, RNA, proteins (like histones), and other small molecules.[12] Tracking the d3 label allows for the quantification of these critical cellular processes.

Metabolic and Experimental Visualizations

The following diagrams illustrate the key pathways and workflows involved in using this compound.

D_Met D-Methionine (d3) Keto_Acid α-keto-γ-(methyl-d3)thiobutyrate D_Met->Keto_Acid D-Amino Acid Oxidase (DAAO) L_Met L-Methionine (d3) Keto_Acid->L_Met Transaminase SAM S-Adenosylmethionine (SAM) (d3) L_Met->SAM MAT Proteins Protein Synthesis L_Met->Proteins SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (d3-Methyl Donation) Methylated_Substrates Methylated DNA, RNA, Proteins, etc. (d3) SAM->Methylated_Substrates HCY Homocysteine SAH->HCY SAHH HCY->L_Met MS, BHMT (Remethylation) TCA TCA Cycle Precursors HCY->TCA Transsulfuration (to Cysteine)

Caption: Metabolic fate of D-Methionine-d3 in mammalian cells.

start Start: Seed Cells culture 1. Cell Culture Grow cells to desired confluency. start->culture labeling 2. Isotope Labeling Replace medium with one containing This compound. culture->labeling quench 3. Quench Metabolism Rapidly wash with ice-cold saline to halt enzymatic activity. labeling->quench extract 4. Metabolite Extraction Lyse cells and extract metabolites using cold solvent (e.g., 80% Methanol). quench->extract analyze 5. LC-MS/MS Analysis Separate and detect labeled metabolites. extract->analyze process 6. Data Processing Identify peaks, correct for natural isotope abundance, and quantify flux. analyze->process end End: Biological Insights process->end

Caption: General experimental workflow for stable isotope tracing.

Quantitative Data from Deuterated Methionine Tracing

Table 1: Pharmacokinetic Parameters of Deuterated Methionine in Rats

This table summarizes the pharmacokinetic profile following a single intravenous injection of [²H₇]methionine in rats, demonstrating its rapid metabolism and entry into the remethylation cycle.[3]

ParameterValue (Mean ± SD)Unit
Tracer Administered[²H₇]Methionine-
Dose5mg/kg
Plasma Half-life (t½)35.0 ± 6.9minutes
Fraction Remethylated0.185 ± 0.028-

Table 2: Methionine Cycle Fluxes in Humans (Fed vs. Postabsorptive States)

This data, derived from infusions of [methyl-²H₃]- and [1-¹³C]methionine in healthy men, quantifies the major pathways of methionine metabolism, highlighting significant differences between fed and fasted states.[12]

Metabolic FluxPostabsorptive StateFed StateUnit
Protein Synthesis20 ± 0.526 ± 2.5µmol·kg⁻¹·h⁻¹
Protein Breakdown24 ± 0.518 ± 2.0µmol·kg⁻¹·h⁻¹
Transmethylation5.8 ± 0.614 ± 1.3µmol·kg⁻¹·h⁻¹
Remethylation1.8 ± 0.45.7 ± 0.9µmol·kg⁻¹·h⁻¹
Transsulfuration4.0 ± 0.48.3 ± 0.6µmol·kg⁻¹·h⁻¹

Experimental Protocols

The following is a generalized protocol for a stable isotope tracing experiment in cultured cells, which can be adapted for this compound.

Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells in standard growth medium and culture until they reach the desired confluency (typically 70-80% for logarithmic growth phase experiments).

  • Medium Preparation: Prepare a custom labeling medium. This typically involves a methionine-free base medium (e.g., DMEM) supplemented with dialyzed fetal bovine serum (to minimize unlabeled methionine) and the this compound tracer at a known concentration.

  • Labeling Incubation: Aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

  • Time Course: Incubate the cells for a predetermined period. For kinetic flux analysis, multiple time points are necessary to capture the rate of isotope incorporation. For steady-state analysis, a longer incubation is required until isotopic equilibrium is reached.[13]

Metabolite Extraction
  • Quenching: To halt metabolic activity instantly, aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl solution.

  • Extraction: Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water solution) to the culture plate.

  • Cell Lysis: Scrape the cells in the cold solvent and transfer the entire lysate to a microcentrifuge tube.

  • Pellet Debris: Centrifuge the tubes at high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator. Store the dried pellets at -80°C until analysis.

LC-MS/MS Analysis
  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent compatible with the liquid chromatography (LC) method (e.g., a mixture of water and organic solvent).

  • Chromatographic Separation: Inject the sample onto an LC system, often using a column designed for polar metabolites, such as one for Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Mass Spectrometry Detection: Couple the LC output to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). Acquire data in full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment ions for structural confirmation.

  • Data Acquisition: Monitor for the specific mass-to-charge ratios (m/z) of unlabeled methionine and its d3-labeled counterpart, as well as downstream metabolites (e.g., SAM, SAH, cysteine). The expected mass shift from the d3-methyl group will be approximately +3.018 Da.[8]

Data Analysis and Interpretation
  • Peak Identification: Use software to identify and integrate the chromatographic peaks corresponding to the target metabolites based on their accurate mass and retention time.

  • Isotopic Correction: Correct the raw intensity data for the natural abundance of isotopes in the unlabeled metabolites.

  • Calculate Isotopic Enrichment: Determine the fractional or mole percent enrichment (MPE) for each metabolite, which represents the proportion of the metabolite pool that has been labeled by the tracer.

  • Metabolic Flux Calculation: For kinetic experiments, plot the enrichment over time to determine the rate of label incorporation. For steady-state experiments, use metabolic flux analysis (MFA) software to model the data and calculate the rates of specific reactions.[13]

Applications and Future Directions

The use of this compound and similar tracers opens avenues for several key research areas:

  • Oncology: Cancer cells often exhibit a unique dependence on methionine, a phenomenon known as "methionine addiction".[4] Tracing methionine metabolism can uncover metabolic vulnerabilities in tumors and quantify the effects of therapies targeting these pathways.[13]

  • Neuroscience: Given the role of D-amino acids as neurotransmitters, tracing their metabolic fate in the brain can provide insights into neurological function and disease.[5]

  • Microbiology and Infectious Disease: Tracing the incorporation of D-methionine into bacterial peptidoglycan can be used to measure bacterial growth, cell wall remodeling, and the efficacy of antibiotics that target this process.[2][10]

  • Proteomics and Epigenetics: By tracing the d3-methyl group, researchers can quantify protein turnover rates and the dynamics of histone and DNA methylation, providing a deeper understanding of epigenetic regulation.[14]

The continued development of more sensitive analytical instrumentation and sophisticated computational models will further enhance the power of stable isotope tracing, enabling a more complete and dynamic understanding of complex biological systems.

References

Methodological & Application

Application Note & Protocol: Synthesis of D-Methionine-N-fmoc-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-α-Fmoc-D-methionine-d3 (Fmoc-D-Met(d3)-OH) is a stable isotope-labeled amino acid derivative crucial for various applications in proteomics and drug development.[1] The incorporation of a deuterated methyl group at the sulfur atom allows for its use as an internal standard in quantitative mass spectrometry-based analyses, enabling precise tracking and quantification of methionine-containing peptides and proteins.[1] The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the alpha-amino group makes it suitable for use in solid-phase peptide synthesis (SPPS).[2] This document provides a detailed protocol for the synthesis of D-Methionine-N-fmoc-d3, compiled from established chemical principles.

Product Specifications

A summary of the key quantitative data for the final product is presented in the table below.

ParameterSpecificationReference
Molecular Formula C₂₀H₁₈D₃NO₄S[]
Molecular Weight 374.47 g/mol []
Chemical Purity (HPLC) ≥ 95%[]
Isotopic Purity (Deuterium) ≥ 98 atom % D[]
Appearance White to off-white crystalline powder[4]
Solubility Soluble in most organic solvents, slightly soluble in water[4]
Melting Point Approximately 170-180 °C[4]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is a two-step process that involves the deuteromethylation of a suitable D-homocysteine precursor followed by the protection of the α-amino group with an Fmoc moiety.[2]

Step 1: Synthesis of D-Methionine-d3 from D-Homocysteine

This step involves the S-methylation of D-homocysteine using a deuterated methyl source.

Materials:

  • D-Homocysteine

  • Methyl-d3 iodide (CD₃I)

  • Sodium hydroxide (B78521) (NaOH)

  • Methanol (MeOH)

  • Deionized water

  • Hydrochloric acid (HCl) for pH adjustment

  • Magnetic stirrer and stirring bar

  • Round-bottom flask

  • pH meter

Procedure:

  • Dissolve D-homocysteine in an aqueous solution of sodium hydroxide at 0-5 °C with stirring. The molar ratio of NaOH to D-homocysteine should be approximately 2:1 to ensure the formation of the thiolate.

  • Slowly add methyl-d3 iodide (CD₃I) to the reaction mixture. A slight molar excess of CD₃I (e.g., 1.1 equivalents) is recommended.

  • Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by a suitable method such as thin-layer chromatography (TLC).

  • After the reaction is complete, carefully neutralize the mixture to a pH of approximately 6-7 with hydrochloric acid.

  • The resulting D-Methionine-d3 can be isolated by crystallization or by evaporation of the solvent followed by purification.

Step 2: N-Fmoc Protection of D-Methionine-d3

This step introduces the Fmoc protecting group to the α-amino group of the deuterated methionine.

Materials:

  • D-Methionine-d3 (from Step 1)

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃) or a suitable organic base like triethylamine (B128534) (TEA)

  • 1,4-Dioxane (B91453) or Acetonitrile

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve D-Methionine-d3 in an aqueous solution of sodium bicarbonate (e.g., 10% w/v).

  • In a separate flask, dissolve Fmoc-Cl or Fmoc-OSu (approximately 1.05 equivalents) in 1,4-dioxane or acetonitrile.

  • Add the Fmoc reagent solution dropwise to the D-Methionine-d3 solution at 0-5 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, wash the mixture with ethyl acetate to remove any unreacted Fmoc reagent and byproducts.

  • Acidify the aqueous layer to a pH of 2-3 with cold 1M HCl.

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or silica (B1680970) gel chromatography to yield this compound.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Deuteromethylation cluster_step2 Step 2: N-Fmoc Protection D_Homocysteine D-Homocysteine Reaction1 S-methylation D_Homocysteine->Reaction1 CD3I Methyl-d3 iodide (CD3I) CD3I->Reaction1 NaOH NaOH NaOH->Reaction1 D_Methionine_d3 D-Methionine-d3 Reaction1->D_Methionine_d3 D_Methionine_d3_input D-Methionine-d3 Fmoc_Cl Fmoc-Cl Reaction2 N-Fmoc Protection Fmoc_Cl->Reaction2 Base Base (e.g., NaHCO3) Base->Reaction2 Final_Product This compound Reaction2->Final_Product D_Methionine_d3_input->Reaction2

Caption: Synthetic pathway for this compound.

Applications in Research and Drug Development

This compound is a valuable tool in several research areas:

  • Quantitative Proteomics: As an internal standard in mass spectrometry-based proteomics, it allows for the accurate quantification of proteins and the study of protein dynamics.

  • Metabolic Labeling: It can be used in stable isotope labeling by amino acids in cell culture (SILAC) experiments to study protein turnover and metabolic pathways.

  • Peptide Synthesis: It serves as a building block for the synthesis of deuterated peptides, which can be used as therapeutic candidates with potentially altered metabolic profiles or as probes in structural biology studies.[2]

  • Drug Metabolism and Pharmacokinetic (DMPK) Studies: The deuterium (B1214612) label can be used to trace the metabolic fate of peptide-based drugs.[1]

Disclaimer: The provided protocol is a representative method based on general chemical principles. Researchers should optimize the reaction conditions and purification procedures for their specific laboratory settings and scale. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols for Incorporating D-Methionine-N-fmoc-d3 in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for enhancing their therapeutic properties. D-amino acids, for instance, can significantly increase peptide stability against enzymatic degradation, thereby prolonging their in vivo half-life. Furthermore, the use of stable isotope-labeled amino acids, such as D-Methionine-N-fmoc-d3, provides a valuable tool for pharmacokinetic studies, metabolic profiling, and as internal standards for quantitative mass spectrometry-based assays.

These application notes provide a comprehensive guide to the incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS). The protocols outlined below are based on established SPPS methodologies and include specific considerations for handling methionine and deuterated compounds.

Data Presentation

While specific comparative data for the coupling efficiency of this compound versus its non-deuterated counterpart is not extensively published, the performance is expected to be comparable under standard coupling conditions. The primary difference lies in the mass of the resulting peptide and its utility in mass spectrometry-based applications.

Table 1: Properties of Fmoc-D-Methionine Derivatives

PropertyFmoc-D-Met-OHThis compound
Molecular Formula C₂₀H₂₁NO₄SC₂₀H₁₈D₃NO₄S
Molecular Weight 371.45 g/mol 374.47 g/mol
Isotopic Enrichment N/ATypically ≥98 atom % D
Purity ≥99.0% (HPLC)[1]Typically ≥97% chemical purity

Table 2: Representative Coupling Efficiency and Peptide Purity

The following table presents expected outcomes based on the synthesis of a model peptide containing a D-methionine residue. Actual results may vary depending on the peptide sequence and synthesis conditions.

ParameterConditionExpected Outcome
Coupling Efficiency Standard HBTU/DIPEA activation>95%
Crude Peptide Purity Following cleavage70-85% (sequence dependent)
Final Purity After HPLC purification>98%
Observed Mass Shift (d3) ESI-MS+3 Da compared to non-deuterated peptide

Experimental Protocols

The following are detailed protocols for the manual solid-phase synthesis of a peptide incorporating this compound. These protocols are based on standard Fmoc/tBu chemistry.

Resin Preparation and Swelling
  • Place the desired amount of Rink Amide resin in a solid-phase synthesis vessel.

  • Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.

  • Drain the DMF.

Fmoc Deprotection
  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes.

  • Wash the resin thoroughly with DMF (5 x 1 min).

Amino Acid Coupling

This protocol describes the coupling of this compound. The same procedure can be used for other Fmoc-protected amino acids.

  • In a separate vial, dissolve 4 equivalents of this compound and 3.9 equivalents of HBTU in DMF.

  • Add 8 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a Kaiser test can be performed.

  • After the coupling is complete, drain the solution and wash the resin with DMF (3 x 1 min) and dichloromethane (B109758) (DCM) (3 x 1 min).

Cleavage and Deprotection

Due to the susceptibility of the methionine side chain to oxidation, a specialized cleavage cocktail is recommended.

Reagent H for Methionine-Containing Peptides [2]

  • Trifluoroacetic acid (TFA): 81%

  • Phenol: 5%

  • Thioanisole: 5%

  • 1,2-ethanedithiol (EDT): 2.5%

  • Water: 3%

  • Dimethylsulfide (DMS): 2%

  • Ammonium iodide: 1.5% (w/w)

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail (Reagent H) to the resin (approximately 10 mL per gram of resin).

  • Incubate the mixture for 2-3 hours at room temperature with occasional agitation.

  • Filter the resin and collect the filtrate.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates and precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum.

Peptide Purification and Characterization
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

  • Collect the fractions containing the desired peptide and confirm the purity by analytical HPLC.

  • Verify the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF), confirming the incorporation of D-Methionine-d3 by observing the +3 Da mass shift compared to the theoretical mass of the non-deuterated peptide.

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Resin Swelling in DMF Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (HBTU/DIPEA in DMF) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Cleavage Cleavage from Resin (e.g., Reagent H) Repeat->Cleavage Precipitation Ether Precipitation Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization Mass Spectrometry Analysis Purification->Characterization

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Logical Relationship for Utilizing a Deuterated Peptide in a Metabolic Stability Assay

Metabolic_Stability_Workflow Peptide_Synthesis Synthesis of Deuterated (d3-D-Met) and Non-deuterated (d0-L-Met) Peptides Incubation Incubate Peptides with Liver Microsomes or Plasma Peptide_Synthesis->Incubation Time_Points Collect Samples at Various Time Points Incubation->Time_Points Quenching Quench Reaction (e.g., Acetonitrile) Time_Points->Quenching Analysis LC-MS/MS Analysis Quenching->Analysis Data_Processing Quantify Parent Peptide Concentration vs. Time Analysis->Data_Processing Half_Life Determine In Vitro Half-life (t½) Data_Processing->Half_Life Comparison Compare Stability of Deuterated vs. Non-deuterated Peptide Half_Life->Comparison

Caption: Workflow for assessing peptide metabolic stability using a deuterated analog.

References

Application Notes & Protocols: Quantitative Analysis of D-Methionine using D-Methionine-N-fmoc-d3 Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-amino acids, once thought to be rare in nature, are now recognized for their significant biological roles and as potential biomarkers in various diseases. Accurate quantification of these chiral molecules is crucial for advancing research in fields ranging from neuroscience to microbiology. This document provides a detailed protocol for the quantitative analysis of D-Methionine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The method utilizes 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) for pre-column derivatization. Derivatization with Fmoc-Cl enhances the hydrophobicity of amino acids, improving their retention on reverse-phase chromatography columns, and increases ionization efficiency for mass spectrometry, leading to higher sensitivity.[1][2] For accurate quantification, a stable isotope-labeled internal standard, D-Methionine-N-fmoc-d3, is employed. The use of a deuterated internal standard is a robust strategy to correct for variations during sample preparation and potential matrix effects during analysis, ensuring high accuracy and precision.[][4][5]

Principle of the Method

The analytical workflow involves three main stages:

  • Sample Preparation: Proteins are removed from the biological matrix (e.g., plasma) by precipitation.

  • Derivatization: The sample extract, containing the analyte (D-Methionine) and the spiked internal standard (this compound), is derivatized with Fmoc-Cl. This reaction attaches the Fmoc group to the primary amine of methionine.

  • LC-MS/MS Analysis: The derivatized sample is injected into an LC-MS/MS system. The Fmoc-derivatized D-methionine and its deuterated internal standard are separated from other components chromatographically and detected by the mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Below is a diagram illustrating the general experimental workflow.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard (this compound) Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant AdjustpH Adjust pH (Borate Buffer) Supernatant->AdjustpH AddFmoc Add Fmoc-Cl Reagent AdjustpH->AddFmoc Incubate Incubate (5 min) AddFmoc->Incubate Quench Quench Reaction Incubate->Quench Inject LC-MS/MS Injection Quench->Inject Data Data Acquisition (MRM) Inject->Data Quantify Quantification (Peak Area Ratio) Data->Quantify

Caption: General workflow for D-Methionine quantification.

Materials and Reagents

  • D-Methionine (Analyte)

  • D-Methionine-d3-N-FMOC (Internal Standard)[6]

  • 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Water, LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Borate Buffer (0.1 M, pH 8.5)

  • Human Plasma (or other biological matrix)

  • Microcentrifuge tubes

  • Autosampler vials

Experimental Protocols

Preparation of Stock and Working Solutions
  • D-Methionine Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Methionine in water.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve D-Methionine-d3-N-FMOC in acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the D-Methionine stock solution with water to cover the desired concentration range (e.g., 0.1 µM to 100 µM).

  • IS Working Solution (10 µg/mL): Dilute the IS stock solution with acetonitrile.

Sample Preparation and Derivatization Protocol
  • Pipette 50 µL of sample (plasma, calibration standard, or QC) into a microcentrifuge tube.

  • Add 10 µL of the IS Working Solution (10 µg/mL) to all tubes except for the blank.

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds and centrifuge at 14,000 rcf for 5 minutes.[5]

  • Transfer 100 µL of the supernatant to a new tube.

  • Add 100 µL of 0.1 M Borate Buffer (pH 8.5).

  • Add 50 µL of Fmoc-Cl solution (5 mg/mL in acetonitrile).

  • Vortex immediately and incubate at room temperature for 5 minutes.[2]

  • To quench the reaction, add 50 µL of 0.1 M glycine (B1666218) solution.

  • Transfer the final mixture to an autosampler vial for LC-MS/MS analysis.

The derivatization reaction is illustrated in the diagram below.

reaction reagents {D-Methionine | + | Fmoc-Cl} product Fmoc-D-Methionine reagents->product  Borate Buffer (pH 8.5) 5 min

Caption: Fmoc-Cl derivatization reaction scheme.

LC-MS/MS Conditions

The following are representative instrument conditions. Optimization may be required depending on the specific instrumentation used.

Parameter Condition
LC System Standard High-Performance Liquid Chromatography (HPLC) system
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 20% B to 95% B over 8 minutes, hold for 2 minutes, re-equilibrate
Injection Volume 5 µL
Column Temp. 40 °C
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table 1

Table 1: Representative MRM Transitions

Note: The exact m/z values should be confirmed by infusion of the derivatized standards.

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Fmoc-D-Methionine372.1179.1 (Fmoc group)25
Fmoc-D-Methionine-d3 (IS)375.1179.1 (Fmoc group)25

Data Analysis and Expected Performance

Quantification is based on the ratio of the chromatographic peak area of the analyte to that of the internal standard. A calibration curve is constructed by plotting the peak area ratios against the concentration of the calibration standards. A linear regression model is typically applied.

The performance characteristics of the method should be validated to ensure reliability. The table below summarizes typical performance data for LC-MS/MS-based amino acid analysis, derived from similar published methods.[7][8]

Table 2: Typical Method Performance Characteristics

Parameter Expected Value Description
Linearity (R²) > 0.995Correlation coefficient of the calibration curve.[7][9]
Limit of Detection (LOD) 0.01 - 0.1 µmol/LThe lowest concentration of analyte that can be reliably detected.[7][8]
Limit of Quantification (LOQ) 0.05 - 0.2 µmol/LThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[7][8]
Intra-day Precision (%CV) < 10%The relative standard deviation of measurements taken within a single day.[7][8]
Inter-day Precision (%CV) < 15%The relative standard deviation of measurements taken on different days.[7][8]
Accuracy/Recovery (%) 90 - 110%The closeness of the measured value to the true value.[7][8]

Conclusion

The described LC-MS/MS method, utilizing Fmoc-Cl derivatization and a stable isotope-labeled internal standard (this compound), provides a sensitive, selective, and reliable approach for the quantification of D-Methionine in complex biological matrices. The use of a deuterated internal standard is critical for mitigating analytical variability and ensuring accurate results, making this protocol highly suitable for research and clinical applications where precise measurement of chiral amino acids is required.

References

Application Notes and Protocols for Quantitative Proteomics using D-Methionine-N-fmoc-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Absolute quantification of proteins is a cornerstone of systems biology and drug development, providing critical insights into cellular processes, disease mechanisms, and biomarker discovery. The use of stable isotope-labeled peptides as internal standards in mass spectrometry-based proteomics is a robust method for achieving precise and accurate protein quantification.

This document provides detailed application notes and protocols for the use of D-Methionine-N-fmoc-d3 in quantitative proteomics. The N-fmoc protecting group designates this deuterated amino acid for use in Fmoc solid-phase peptide synthesis (SPPS) to create a "heavy" peptide standard. This synthetic peptide, identical in sequence to a target tryptic peptide of a protein of interest but with a known mass shift from the incorporated d3-methionine, enables absolute quantification through isotope dilution mass spectrometry.

The primary application of this compound is in the synthesis of internal standards for targeted quantitative proteomics, particularly for methods like Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM).

Experimental Protocols

Part 1: Synthesis of a Heavy-Labeled Peptide using this compound

This protocol outlines the manual Fmoc solid-phase synthesis of a target peptide containing a deuterated methionine residue.

1.1. Materials and Reagents:

  • Fmoc-Rink Amide resin (or other suitable resin depending on desired C-terminus)

  • This compound

  • Other required Fmoc-protected amino acids

  • Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v)

  • Washing Solvents: Dichloromethane (DCM), Isopropanol

  • Cleavage Cocktail (for Met-containing peptides): 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS). Note: For peptides with other sensitive residues like Cys or Trp, a more complex cocktail may be required to prevent side reactions.[1][2]

  • Cold diethyl ether

  • Acetonitrile (ACN) and water (HPLC grade)

  • Solid Phase Synthesis vessel and shaker

1.2. Protocol for Peptide Synthesis:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in the synthesis vessel.[3]

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).[3]

  • Amino Acid Coupling:

    • In a separate tube, dissolve the first Fmoc-amino acid (3-5 equivalents relative to resin loading), HCTU (3-5 equivalents), and DIPEA (6-10 equivalents) in a minimal amount of DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • To check for complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

    • Wash the resin with DMF (5-7 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, using this compound at the desired position.

  • Final Fmoc Deprotection: After coupling the final amino acid, perform a final deprotection step as described in step 2.

  • Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and finally isopropanol. Dry the resin under vacuum.

1.3. Peptide Cleavage and Deprotection:

  • Transfer the dried peptide-resin to a reaction vessel.

  • Add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the resin (approximately 10 mL per gram of resin).[1]

  • Incubate with occasional swirling for 2-3 hours at room temperature.[1]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding the TFA solution dropwise to a 50-fold excess of cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

  • Air-dry the crude peptide pellet to remove residual ether.

1.4. Peptide Purification and Quantification:

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[4][5]

    • Collect fractions corresponding to the major peak.

    • Confirm the identity and purity of the peptide by mass spectrometry.

  • Quantification:

    • Lyophilize the pure peptide fractions.

    • Accurately determine the concentration of the purified heavy peptide stock solution. This can be done by amino acid analysis or by UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.[6]

Part 2: Absolute Quantification of a Target Protein using the Heavy-Labeled Peptide Standard

This protocol describes a typical workflow for absolute protein quantification using the synthesized d3-methionine labeled peptide as an internal standard.

2.1. Materials and Reagents:

  • Biological samples (e.g., cell lysates, tissue homogenates)

  • Purified and quantified heavy-labeled peptide standard (from Part 1)

  • Lysis Buffer: (e.g., RIPA buffer) with protease inhibitors

  • Protein Quantification Assay: (e.g., BCA assay)

  • Digestion Buffer: (e.g., 100 mM ammonium (B1175870) bicarbonate)

  • Reducing Agent: Dithiothreitol (DTT)

  • Alkylating Agent: Iodoacetamide (IAA)

  • Protease: Trypsin, sequencing grade

  • Quenching Solution: Formic acid

  • LC-MS grade solvents (water, acetonitrile, formic acid)

2.2. Protocol for Sample Preparation and Analysis:

  • Protein Extraction and Quantification:

    • Lyse biological samples in a suitable lysis buffer.

    • Clarify the lysate by centrifugation.

    • Determine the total protein concentration of the supernatant using a BCA assay or similar method.

  • Sample Preparation for Digestion:

    • Aliquot a defined amount of total protein from each sample.

    • Add a known amount of the purified heavy-labeled peptide standard to each sample. The amount should be optimized to be within the linear dynamic range of the assay and comparable to the expected amount of the endogenous peptide.

  • Reduction, Alkylation, and Digestion:

    • Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Dilute the sample with digestion buffer to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (w/w) ratio (trypsin:protein) and incubate overnight at 37°C.

  • Digestion Quenching and Desalting:

    • Quench the digestion by adding formic acid to a final concentration of 1%.

    • Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides, dry them under vacuum, and reconstitute in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).

2.3. LC-MS/MS Analysis (SRM/MRM):

  • Method Development:

    • Infuse the heavy-labeled peptide standard into the mass spectrometer to determine the optimal precursor ion (m/z) and the most intense, specific fragment ions (transitions) and their optimal collision energies.[7]

  • LC-MS/MS Acquisition:

    • Analyze the prepared samples on a triple quadrupole mass spectrometer coupled to an HPLC system.

    • Set up an SRM/MRM method to monitor the selected transitions for both the endogenous ("light") peptide and the heavy-labeled internal standard.

    • The instrument will specifically measure the intensity of these transitions over the chromatographic elution time.

2.4. Data Analysis and Quantification:

  • Peak Integration: Integrate the area under the curve for the chromatographic peaks of the selected transitions for both the light (endogenous) and heavy (standard) peptides.

  • Ratio Calculation: Calculate the peak area ratio of the light peptide to the heavy peptide.

  • Concentration Calculation: Determine the absolute concentration of the endogenous peptide using the following formula:

    Concentration of Endogenous Peptide = (Peak Area Ratio [Light/Heavy]) * (Concentration of Heavy Peptide Standard)

    This calculation provides the amount of the target peptide in the initial protein digest. This can then be used to calculate the absolute amount of the parent protein in the original sample.

Data Presentation

The following tables represent typical data outputs from an absolute quantification experiment using a d3-methionine labeled peptide standard.

Table 1: SRM/MRM Transition List for Target Peptide

Peptide SequencePrecursor Ion (m/z)Fragment Ion (m/z)Collision Energy (V)Label
V-A-M(d3)-L-G-E-R458.7675.425Heavy
V-A-M(d3)-L-G-E-R458.7546.328Heavy
V-A-M-L-G-E-R457.2672.425Light
V-A-M-L-G-E-R457.2543.328Light

Table 2: Quantitative Analysis of Protein Kinase B in Control vs. Treated Cells

Sample IDTotal Protein (µg)Heavy Peptide Spiked (fmol)Light Peptide Peak AreaHeavy Peptide Peak AreaPeak Area Ratio (Light/Heavy)Amount of Endogenous Peptide (fmol)Protein Kinase B Concentration (fmol/µg total protein)
Control 1501001.25E+072.50E+070.5050.01.00
Control 2501001.35E+072.45E+070.5555.01.10
Control 3501001.30E+072.60E+070.5050.01.00
Treated 1501002.40E+072.40E+071.00100.02.00
Treated 2501002.64E+072.40E+071.10110.02.20
Treated 3501002.50E+072.50E+071.00100.02.00

Visualizations

experimental_workflow cluster_synthesis Part 1: Heavy Peptide Synthesis cluster_quantification Part 2: Absolute Protein Quantification s1 Fmoc Solid-Phase Peptide Synthesis (incorporating this compound) s2 Cleavage & Deprotection s1->s2 s3 RP-HPLC Purification s2->s3 s4 Quantification of Heavy Peptide s3->s4 q2 Spike-in Heavy Peptide Standard s4->q2 Internal Standard q1 Protein Extraction from Sample q1->q2 q3 Reduction, Alkylation & Tryptic Digestion q2->q3 q4 LC-MS/MS Analysis (SRM/MRM) q3->q4 q5 Data Analysis & Absolute Quantification q4->q5

Caption: Overall workflow for absolute protein quantification.

spss_cycle start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple next Fmoc-Amino Acid (HCTU, DIPEA in DMF) wash1->coupling wash2 Wash (DMF) coupling->wash2 wash2->deprotection Repeat for next amino acid end Elongated Peptide Chain wash2->end

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.

quantification_logic ms_data Light Peptide Peak Area (Endogenous) Heavy Peptide Peak Area (Standard) ratio Calculate Ratio (Light / Heavy) ms_data:light->ratio ms_data:heavy->ratio final_conc Absolute Concentration of Endogenous Protein ratio->final_conc known_conc Known Concentration of Heavy Peptide Standard known_conc->final_conc

Caption: Logic for calculating absolute protein concentration.

References

Application Notes and Protocols for D-Methionine-N-fmoc-d3 in NMR-Based Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins and peptides in solution.[1] Isotopic labeling of amino acids is a cornerstone of modern NMR studies, enabling the simplification of complex spectra and facilitating the analysis of large biomolecules.[2][3] D-Methionine-N-fmoc-d3 is a deuterated and protected amino acid analog designed for site-specific incorporation into proteins and peptides for NMR-based structural investigations. The deuterium (B1214612) (d3) label on the S-methyl group provides a unique spectroscopic probe with several advantages. Deuteration reduces spectral crowding and simplifies complex proton NMR spectra by replacing protons with deuterium, which has a different gyromagnetic ratio and a nuclear spin of 1.[4][5] This is particularly beneficial for studying the structure and dynamics of large proteins.[6] The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes this amino acid suitable for standard solid-phase peptide synthesis (SPPS) protocols.[7] The use of a D-amino acid can also provide unique structural constraints and can be used to probe specific stereochemical interactions within a peptide or protein.

These application notes provide an overview of the utility of this compound in NMR-based structural studies and offer detailed protocols for its incorporation into peptides and proteins.

Applications

The primary application of this compound is as a tool for detailed structural and dynamic studies of peptides and proteins using NMR spectroscopy.

  • Simplification of NMR Spectra: The primary benefit of deuteration is the reduction of signals in ¹H-NMR spectra, which helps to resolve signal overlap, a common challenge in the study of large proteins.[5]

  • Probing Protein and Peptide Dynamics: The deuterated methyl group of methionine can serve as a sensitive probe to study local and global dynamics of a protein or peptide.

  • Structural Studies of Protein-Ligand Interactions: By incorporating this compound at or near a binding site, changes in the local environment upon ligand binding can be monitored through chemical shift perturbations in the NMR spectrum.[8]

  • Investigating Stereospecific Interactions: The use of a D-amino acid allows for the investigation of stereospecific requirements in protein-protein or protein-ligand interactions.

  • Structural Elements in Signaling Proteins: Methionine residues can play crucial roles in the structure and function of signaling proteins, such as G protein-coupled receptors (GPCRs).[6][9] Incorporating labeled methionine can provide insights into the conformational changes that occur during signal transduction.

Data Presentation

The following table represents hypothetical quantitative data from an NMR chemical shift perturbation (CSP) experiment on a signaling peptide labeled with D-Methionine-d3 upon titration with its receptor. Such data is crucial for identifying binding interfaces.[10][11]

Methionine Residue PositionChemical Shift (¹H) - Free Peptide (ppm)Chemical Shift (¹H) - Peptide-Receptor Complex (ppm)Chemical Shift Perturbation (Δδ ppm)
D-Met-d3 @ pos 52.152.450.30
D-Met-d3 @ pos 122.182.200.02
D-Met-d3 @ pos 252.162.660.50

Experimental Protocols

Two primary methods for incorporating this compound into a peptide or protein are Solid-Phase Peptide Synthesis (SPPS) and cell-free protein synthesis.

Protocol 1: Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

This protocol is based on the widely used Fmoc/tBu strategy.[12][13][14]

Materials:

  • Rink-amide or Wang resin

  • This compound

  • Other Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

  • SPPS reaction vessel

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in the SPPS reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin or the previously coupled amino acid. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve this compound (or other Fmoc-amino acid) and coupling reagents (e.g., HBTU/HOBt) in DMF.

    • Add DIPEA to the amino acid solution to activate the carboxyl group.

    • Add the activated amino acid solution to the resin and allow the coupling reaction to proceed for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: After complete coupling, wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group using 20% piperidine in DMF.

  • Cleavage and Side-Chain Deprotection: Treat the peptide-resin with a TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide, and wash with cold ether. The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Incorporation of this compound via Cell-Free Protein Synthesis

Cell-free protein synthesis is an effective method for producing proteins, especially those that are toxic to cells, and allows for precise control over the amino acid composition.[5][14][15]

Materials:

  • Cell-free expression system (e.g., E. coli S30 extract or wheat germ extract)

  • DNA template (PCR product or plasmid) encoding the protein of interest

  • Amino acid mixture lacking methionine

  • This compound (requires prior deprotection of the Fmoc group to yield D-Methionine-d3)

  • Reaction buffer and energy source (ATP, GTP)

  • T7 RNA polymerase (if using a T7 promoter-based vector)

  • Dialysis membrane (for larger scale reactions)

Procedure:

  • Prepare D-Methionine-d3: The Fmoc protecting group must be removed from this compound prior to use in cell-free synthesis. This can be achieved by treating the compound with a solution of piperidine in an organic solvent, followed by purification.

  • Set up the Reaction:

    • In a microcentrifuge tube, combine the cell-free extract, reaction buffer, energy source, and T7 RNA polymerase.

    • Add the amino acid mixture lacking methionine.

    • Add the prepared D-Methionine-d3 to the desired final concentration.

    • Add the DNA template.

  • Incubation: Incubate the reaction mixture at the optimal temperature (typically 30-37°C for E. coli systems) for 2-4 hours. For larger yields, a dialysis system can be used for prolonged incubation (16-24 hours).

  • Protein Purification: After the reaction is complete, purify the expressed protein using an affinity tag (e.g., His-tag, GST-tag) engineered into the protein construct.

  • Sample Preparation for NMR: Exchange the purified protein into a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H₂O/10% D₂O).[5]

Visualizations

Signaling Pathway Diagram

G_Protein_Coupled_Receptor_Signaling GPCR Signaling Cascade cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand GPCR G Protein-Coupled Receptor (GPCR) (Structure determined using D-Methionine-d3 labeled peptide) Ligand->GPCR 1. Binding G_Protein G Protein GPCR->G_Protein 2. Conformational Change & Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response 5. Signal Transduction Experimental_Workflow Workflow for NMR Structural Studies cluster_synthesis Peptide/Protein Synthesis cluster_analysis Analysis SPPS Solid-Phase Peptide Synthesis (Protocol 1) Purification Purification (HPLC) SPPS->Purification CellFree Cell-Free Protein Synthesis (Protocol 2) CellFree->Purification Start This compound Start->SPPS Start->CellFree NMR_Sample_Prep NMR Sample Preparation Purification->NMR_Sample_Prep NMR_Spectroscopy NMR Data Acquisition NMR_Sample_Prep->NMR_Spectroscopy Data_Analysis Data Analysis & Structure Calculation NMR_Spectroscopy->Data_Analysis Result 3D Structure & Dynamics Information Data_Analysis->Result

References

Application Note: Fmoc Deprotection of D-Methionine Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of unnatural amino acids, such as D-methionine, into peptide sequences is a critical strategy in modern drug discovery and development. D-amino acids can confer resistance to enzymatic degradation, enhance conformational stability, and improve the pharmacokinetic profile of peptide-based therapeutics. The solid-phase peptide synthesis (SPPS) using the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group strategy is the most common method for synthesizing these modified peptides.

The iterative deprotection of the Fmoc group, typically with a secondary amine base like piperidine (B6355638), is a crucial step in the elongation of the peptide chain. While generally efficient, this step can be associated with side reactions, particularly when sensitive amino acids are present. This application note provides a detailed protocol for the Fmoc deprotection of D-methionine containing peptides and discusses potential side reactions and mitigation strategies to ensure the synthesis of high-purity peptides.

Challenges in the Synthesis of Methionine-Containing Peptides

The primary challenges in the synthesis of peptides containing methionine, including its D-enantiomer, are the susceptibility of the thioether side chain to oxidation and alkylation.

  • Oxidation: The sulfur atom in the methionine side chain is readily oxidized to form methionine sulfoxide (B87167) (Met(O)) and, under harsher conditions, methionine sulfone (Met(O2)).[1][2] This oxidation can occur during synthesis, cleavage, and storage.[3]

  • S-alkylation: The thioether is nucleophilic and can be alkylated by carbocations generated during the removal of acid-labile protecting groups, particularly during the final cleavage from the resin.[1][4]

While these side reactions are most pronounced during the final trifluoroacetic acid (TFA)-mediated cleavage and deprotection, it is good practice to employ high-quality reagents and optimized conditions throughout the synthesis to minimize any potential for side product formation.

Another common side reaction in Fmoc-SPPS is the formation of aspartimide when an aspartic acid residue is present in the sequence. This is a base-catalyzed intramolecular cyclization that can occur during the piperidine-mediated Fmoc deprotection.[5][6][7] This can lead to the formation of α- and β-aspartyl peptides and racemization.[5][6] While not specific to methionine-containing peptides, it is a critical consideration for any Fmoc-based synthesis.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
Fmoc-D-Met-OHPeptide SynthesisVarious
Pre-loaded resin (e.g., Rink Amide, Wang)High-loadingVarious
N,N-Dimethylformamide (DMF)Peptide SynthesisVarious
PiperidinePeptide SynthesisVarious
Dichloromethane (DCM)ACS GradeVarious
Diisopropylethylamine (DIEA)Peptide SynthesisVarious
Coupling Reagents (e.g., HBTU, HATU, DIC)Peptide SynthesisVarious
Acetic AnhydrideReagent GradeVarious
Trifluoroacetic Acid (TFA)Reagent GradeVarious
Scavengers (e.g., Triisopropylsilane (TIS), Water, Thioanisole)Reagent GradeVarious
Protocol 1: Standard Fmoc Deprotection of D-Methionine Containing Peptides

This protocol describes the standard procedure for the removal of the Fmoc protecting group from the N-terminus of a growing peptide chain containing D-methionine.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Fmoc Deprotection:

    • Add a solution of 20% (v/v) piperidine in DMF to the resin.

    • Agitate the mixture for 3 minutes at room temperature.

    • Drain the deprotection solution.

    • Add a fresh portion of 20% piperidine in DMF.

    • Agitate for an additional 7-10 minutes.

    • Drain the solution.

  • Washing: Wash the resin extensively with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation of Deprotection (Optional): Perform a Kaiser test or a chloranil (B122849) test to confirm the presence of a free primary amine.

  • Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

Protocol 2: Fmoc Deprotection with Aspartimide Suppression

For sequences containing an aspartic acid residue, particularly Asp-Gly or Asp-Ser motifs, the following modified deprotection protocol is recommended to minimize aspartimide formation.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Solvent Removal: Drain the DMF.

  • Modified Fmoc Deprotection:

    • Prepare a deprotection solution of 20% piperidine in DMF containing 0.1 M 1-hydroxybenzotriazole (B26582) (HOBt).

    • Add the modified deprotection solution to the resin.

    • Agitate for 15-20 minutes at room temperature.

    • Drain the solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times).

  • Proceed to Coupling: Continue with the next coupling step.

Monitoring Fmoc Deprotection

The completion of the Fmoc deprotection reaction can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct, which has a strong absorbance around 301 nm.[6] Alternatively, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to check for the presence of any remaining Fmoc-protected peptide.[6]

Final Cleavage and Deprotection of D-Methionine Peptides

While this note focuses on the iterative Fmoc deprotection, the final cleavage step is critical for obtaining the desired peptide free of side products. Oxidation of methionine is a significant risk at this stage.

Recommended Cleavage Cocktail for Methionine-Containing Peptides

To prevent oxidation and other side reactions during the final cleavage, a carefully formulated cleavage cocktail containing scavengers is essential.[1][4]

ComponentVolume %Purpose
Trifluoroacetic Acid (TFA)81-95%Cleavage and side-chain deprotection
Water2.5-5%Scavenger
Thioanisole5%Scavenger, suppresses Met oxidation
1,2-Ethanedithiol (EDT)2.5%Scavenger
Anisole2%Scavenger
Dimethylsulfide (DMS)2%Suppresses Met oxidation
Ammonium Iodide (NH4I)1.5% (w/v)Reduces any formed Met(O)

Note: The exact composition of the cleavage cocktail may need to be optimized depending on the other amino acids present in the peptide sequence. For instance, "Reagent H" (TFA/phenol/thioanisole/1,2-ethanedithiol/H2O/Me2S/NH4I) is specifically designed to prevent Met oxidation.[4]

Visualizing the Workflow and Pathways

Fmoc_Deprotection_Workflow start Start: Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash Wash with DMF deprotect->wash test Kaiser Test (Optional) wash->test end End: H2N-Peptide-Resin wash->end Final Cycle test->deprotect Negative couple Couple next Fmoc-AA test->couple Positive couple->swell Repeat Cycle

Caption: Experimental workflow for Fmoc deprotection in SPPS.

Methionine_Side_Reactions Met Methionine Residue (-S-CH3) MetO Methionine Sulfoxide (-S(O)-CH3) Met->MetO Oxidation S_alkyl S-Alkylated Methionine (-S+(R)-CH3) Met->S_alkyl S-Alkylation MetO2 Methionine Sulfone (-S(O2)-CH3) MetO->MetO2 Further Oxidation Oxidants Oxidizing Agents (e.g., air, peroxides) Oxidants->Met Carbocations Carbocations (R+) (from protecting groups) Carbocations->Met

Caption: Potential side reactions of the methionine side chain.

Conclusion

The Fmoc deprotection of D-methionine containing peptides can be performed efficiently using standard protocols with 20% piperidine in DMF. While side reactions involving the methionine side chain are more prevalent during the final acidic cleavage, maintaining high-quality synthesis conditions throughout the process is crucial. For peptides also containing aspartic acid, the use of additives like HOBt in the deprotection solution is recommended to suppress aspartimide formation. Careful monitoring and the use of optimized cleavage cocktails are key to obtaining high-purity D-methionine containing peptides for research and therapeutic applications.

References

Application Notes and Protocols for the Solid-Phase Peptide Synthesis (SPPS) Coupling of Fmoc-D-Methionine-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the synthesis of custom peptides for a wide range of applications, from basic research to drug development. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the most prevalent method used in SPPS due to its mild deprotection conditions.[][2][3] This document provides detailed application notes and protocols for the coupling of Fmoc-D-Methionine-d3 (a deuterated analog of Fmoc-D-Methionine) in SPPS.

The incorporation of isotopically labeled amino acids, such as D-Methionine-d3, is a critical tool in pharmacokinetic studies, NMR-based structural biology, and as internal standards for mass spectrometry. The substitution of protons with deuterium (B1214612) in the N-Fmoc-d3 group is not expected to significantly alter the chemical reactivity or coupling efficiency compared to the non-deuterated Fmoc-D-Methionine. Therefore, the protocols and efficiency expectations outlined herein are applicable to both isotopic forms.

Methionine residues can be susceptible to side reactions, primarily oxidation of the thioether side chain, during SPPS and subsequent cleavage steps.[4] Careful selection of reagents and protocols is essential to minimize these side reactions and ensure high purity of the final peptide.

Coupling Efficiency of Fmoc-D-Methionine-d3

The coupling efficiency in SPPS is a critical parameter that dictates the overall yield and purity of the final peptide. An efficiency of over 99% is typically desired for each coupling step.[] While specific quantitative data for Fmoc-D-Methionine-d3 is not extensively published, its coupling efficiency is expected to be comparable to that of standard, non-hindered amino acids. The efficiency is influenced by several factors, including the coupling reagents, reaction time, solvent, and the nature of the peptide sequence being synthesized.

Table 1: Factors Influencing the Coupling Efficiency of Fmoc-D-Methionine-d3

FactorInfluence on Coupling EfficiencyRecommendations and Remarks
Coupling Reagents The choice of activation agent is critical. Carbodiimides (e.g., DIC) combined with an additive (e.g., HOBt, Oxyma), or phosphonium/uronium salts (e.g., HBTU, HATU, PyBOP) are commonly used.[5][6]For routine couplings, HBTU/DIPEA or DIC/Oxyma are efficient. For potentially difficult couplings, more potent activators like HATU may be employed.
Steric Hindrance Methionine is not a sterically hindered amino acid, and high coupling efficiencies are generally expected. However, the preceding amino acid residues in the sequence can cause steric hindrance.If coupling to a hindered residue (e.g., Proline, Valine), extended coupling times or double coupling may be necessary.[7]
Peptide Aggregation During the synthesis of long or hydrophobic peptides, chain aggregation can hinder reagent access to the N-terminus, leading to incomplete coupling.[8]The use of PEG-based resins or "difficult sequence" protocols may be required. Monitoring the reaction is crucial.
Reaction Time Typical coupling times range from 30 minutes to 2 hours.Incomplete coupling may be addressed by extending the reaction time or performing a second coupling (double coupling).[7][9]
Solvent Quality The quality of the solvent, particularly DMF, is crucial. The presence of amines in DMF can cause premature deprotection of the Fmoc group.[9]Use high-purity, amine-free DMF for all steps of the synthesis.

Experimental Protocols

The following protocols provide a general guideline for the manual SPPS of peptides containing Fmoc-D-Methionine-d3. These can be adapted for automated peptide synthesizers.

General SPPS Workflow

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, washing, coupling, and washing.

SPPS_Workflow start Start with Resin-Bound Peptide (N-Fmoc protected) deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 coupling Couple Fmoc-D-Methionine-d3 (with Activator/Base in DMF) wash1->coupling wash2 Wash with DMF coupling->wash2 monitoring Monitor Coupling Completion (e.g., Kaiser Test) wash2->monitoring monitoring->coupling Incomplete (Recouple) next_cycle Proceed to Next Amino Acid Coupling monitoring->next_cycle Complete next_cycle->deprotection Repeat Cycle end Final Peptide Chain Assembled next_cycle->end Final Amino Acid

Figure 1. General workflow for a single coupling cycle in Fmoc-SPPS.
Protocol for Fmoc-D-Methionine-d3 Coupling

This protocol is for a 0.1 mmol scale synthesis.

Materials:

  • Resin with N-terminally deprotected peptide (0.1 mmol)

  • Fmoc-D-Methionine-d3 (e.g., 4 equivalents, 0.4 mmol)

  • Coupling Activator (e.g., HBTU, 3.9 equivalents, 0.39 mmol)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA, 8 equivalents, 0.8 mmol)

  • High-purity DMF

Procedure:

  • Preparation of the Amino Acid Solution:

    • In a clean vial, dissolve Fmoc-D-Methionine-d3 and the coupling activator (e.g., HBTU) in a minimal amount of DMF.

    • Add the base (e.g., DIPEA) to the solution and pre-activate for 1-2 minutes.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the reaction vessel containing the resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • Washing:

    • After the coupling reaction, drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and by-products.

Monitoring of Coupling Completion

To ensure high coupling efficiency, it is essential to monitor the reaction. The Kaiser test is a sensitive qualitative test for the presence of free primary amines.[10][11][12]

Kaiser Test Protocol: [10][12]

Reagents:

  • Solution A: Potassium cyanide (KCN) in pyridine.

  • Solution B: Ninhydrin in n-butanol.

  • Solution C: Phenol in n-butanol.

Procedure:

  • Take a small sample of the resin beads (1-2 mg) after the coupling and washing steps and place them in a small glass test tube.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.[12]

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Colorless/Yellowish beads: Negative result, indicating complete coupling (no free primary amines).

  • Blue/Purple beads: Positive result, indicating incomplete coupling (presence of free primary amines). In this case, a recoupling step is recommended.

Kaiser_Test_Workflow start Resin Sample after Coupling and Wash add_reagents Add Kaiser Test Reagents (Solutions A, B, C) start->add_reagents heat Heat at 100-110°C for 5 min add_reagents->heat observe Observe Color heat->observe complete Coupling Complete (Proceed to Deprotection) observe->complete Colorless/Yellow incomplete Coupling Incomplete (Perform Recoupling) observe->incomplete Blue/Purple

Figure 2. Workflow for the Kaiser test to monitor coupling completion.

Chloranil Test:

The Chloranil test can be used as an alternative or complementary test, and it is particularly useful for detecting secondary amines (like proline), though it also detects primary amines.[13][14][15]

Potential Side Reactions and Mitigation

When working with methionine-containing peptides, the primary side reaction of concern is the oxidation of the thioether side chain to form methionine sulfoxide (B87167).[4] This can occur during synthesis, but is more prevalent during the final cleavage from the resin with strong acids like TFA.

Table 2: Mitigation of Methionine Oxidation

StepMitigation StrategyDetails
SPPS Use high-quality, peroxide-free solvents.While less common during synthesis, oxidative species can lead to sulfoxide formation.
Cleavage Add scavengers to the cleavage cocktail.The addition of scavengers such as ammonium (B1175870) iodide can help prevent the oxidation of methionine during TFA cleavage.[9]

Conclusion

The coupling of Fmoc-D-Methionine-d3 in SPPS is a straightforward process that can be achieved with high efficiency using standard protocols. By employing robust coupling strategies, diligently monitoring reaction completion, and taking precautions to prevent side reactions like oxidation, researchers can successfully incorporate this isotopically labeled amino acid into their peptides of interest. The protocols and guidelines presented in this document provide a solid foundation for achieving high-purity deuterated peptides for various applications in research and development.

References

Application Notes and Protocols: D-Methionine-N-fmoc-d3 as a Tracer in Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. D-Methionine-N-fmoc-d3 is a deuterated analog of the amino acid D-methionine, protected at its amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The deuterium (B1214612) label on the methyl group (d3) allows for its distinction from endogenous methionine, making it a powerful tracer for in vivo and in vitro metabolic studies.

This document provides detailed application notes and experimental protocols for the use of this compound as a tracer in various metabolic studies. It is important to note that the Fmoc protecting group is primarily utilized for solid-phase peptide synthesis and is typically removed under basic conditions. For in vivo metabolic tracing, it is generally presumed that the tracer is administered as D-Methionine-d3, without the Fmoc group, to allow for its participation in enzymatic reactions. These notes and protocols will therefore focus on the applications of D-Methionine-d3.

Applications of D-Methionine-d3 in Metabolic Research

D-Methionine-d3 serves as a versatile tracer for investigating several key areas of metabolism:

  • D-Amino Acid Metabolism: Elucidating the pathways of D-amino acid utilization and detoxification, primarily through the action of D-amino acid oxidase (DAAO).

  • One-Carbon Metabolism: Tracing the flux of the deuterated methyl group through the methionine cycle, impacting processes like methylation of DNA, RNA, proteins, and lipids.

  • Protein Synthesis and Degradation: While L-methionine is the canonical amino acid for protein synthesis, the in vivo conversion of D-methionine to L-methionine allows for the study of protein turnover.

  • Bacterial Metabolism and Infection Imaging: Exploiting the differential utilization of D-amino acids by bacteria compared to mammalian cells for diagnostic purposes.[1]

  • Cancer Metabolism: Investigating the altered methionine dependence and metabolism in cancerous cells and tissues.[2][3]

Data Presentation

The following table summarizes quantitative data from representative studies utilizing deuterated D-methionine as a metabolic tracer.

ParameterOrganism/SystemTracerKey FindingReference
Conversion to L-Methionine Rat (in vivo)D-[2H3]methionine>90% of intravenously administered D-methionine is converted to L-methionine.[4]
Muscle Protein Synthesis (MPS) C2C12 myotubes (in vitro)methyl[D3]-13C-methionineFractional synthetic rates (FSR) were quantifiable and responsive to anabolic and catabolic stimuli.[5]
Muscle Protein Breakdown (MPB) C2C12 myotubes (in vitro)methyl[D3]-13C-methionineThe appearance of methyl[D3]-methylhistidine in the media served as a reliable marker for MPB.[5]
Bacterial Uptake E. coli & S. aureus (in vivo mouse model)D-[methyl-11C]methionineRapid and selective accumulation in bacterial infections compared to sterile inflammation.[1]

Signaling Pathways and Experimental Workflows

D-Methionine Metabolism Pathway

The metabolic fate of D-methionine is initiated by D-amino acid oxidase (DAAO), which converts it to its corresponding α-keto acid. This intermediate can then be transaminated to form L-methionine, which enters the central methionine cycle.

DMethionineMetabolism Metabolic Fate of D-Methionine-d3 DMeth_d3 D-Methionine-d3 KetoAcid_d3 α-Keto-γ-(methyl-d3)-thiobutyrate DMeth_d3->KetoAcid_d3 DAAO LMeth_d3 L-Methionine-d3 KetoAcid_d3->LMeth_d3 Transaminase SAM_d3 S-Adenosyl-L-methionine-d3 (SAM-d3) LMeth_d3->SAM_d3 MAT Protein_d3 Incorporation into Protein LMeth_d3->Protein_d3 Protein Synthesis SAH_d3 S-Adenosyl-L-homocysteine-d3 (SAH-d3) SAM_d3->SAH_d3 Methyltransferase Acceptor Methyl Acceptor Hcy_d3 Homocysteine-d3 SAH_d3->Hcy_d3 SAHH Hcy_d3->LMeth_d3 MS Methylation Methylation Reactions (DNA, RNA, proteins, etc.) Methylated_Acceptor Methylated Acceptor-d3 Acceptor->Methylated_Acceptor Methyltransferase

Caption: Metabolic pathway of D-Methionine-d3.

General Experimental Workflow for In Vitro Tracer Studies

This workflow outlines the key steps for conducting a metabolic tracing experiment using D-Methionine-d3 in cell culture.

InVitroWorkflow In Vitro D-Methionine-d3 Tracer Workflow CellCulture 1. Cell Culture (e.g., in 6-well plates) Labeling 2. Labeling with D-Methionine-d3 (in specialized medium) CellCulture->Labeling Incubation 3. Incubation (Time-course experiment) Labeling->Incubation Quenching 4. Metabolic Quenching (e.g., with cold methanol) Incubation->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Analysis 6. LC-MS/MS or GC-MS Analysis Extraction->Analysis Data 7. Data Analysis (Isotopologue distribution, flux calculation) Analysis->Data

Caption: General workflow for in vitro D-Methionine-d3 tracing.

Experimental Protocols

Protocol 1: In Vitro Labeling of Adherent Cells with D-Methionine-d3

Objective: To trace the metabolic fate of D-Methionine-d3 in cultured adherent cells.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • D-Methionine-d3 tracer

  • Methionine-free culture medium

  • Fetal Bovine Serum (dialyzed)

  • Ice-cold 80% methanol (B129727)

  • Cell scrapers

  • Microcentrifuge tubes

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they reach approximately 80% confluency at the time of harvest. Culture overnight in complete medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing methionine-free medium with the desired concentration of D-Methionine-d3 and dialyzed FBS. Pre-warm the medium to 37°C.

  • Labeling: Aspirate the culture medium from the cells and wash once with sterile PBS. Add the pre-warmed labeling medium to the cells.

  • Incubation: Incubate the cells for the desired period (e.g., for a time-course experiment, have separate wells for different time points).

  • Metabolic Quenching and Metabolite Extraction:

    • Place the 6-well plate on ice.

    • Aspirate the labeling medium.

    • Wash the cells once with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes vigorously for 30 seconds.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

    • Transfer the supernatant containing the polar metabolites to a new tube.

    • Dry the metabolite extracts using a vacuum concentrator.

    • Store the dried extracts at -80°C until analysis.

Protocol 2: Analysis of D-Methionine-d3 and its Metabolites by LC-MS/MS

Objective: To quantify the incorporation of the deuterium label from D-Methionine-d3 into downstream metabolites.

Materials:

  • Dried metabolite extracts

  • LC-MS/MS grade water with 0.1% formic acid (Mobile Phase A)

  • LC-MS/MS grade acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B)

  • Appropriate LC column (e.g., HILIC or reversed-phase C18)

  • Triple quadrupole mass spectrometer

Procedure:

  • Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of the initial mobile phase composition (e.g., 95% A and 5% B).

  • LC Separation:

    • Inject the reconstituted sample onto the LC column.

    • Use a gradient elution to separate the metabolites. For example, a gradient from 5% to 95% Mobile Phase B over 15 minutes.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to detect and quantify the parent and fragment ions for D-Methionine-d3 and its expected labeled metabolites (e.g., L-Methionine-d3, SAM-d3).

  • Data Analysis:

    • Integrate the peak areas for each labeled and unlabeled metabolite.

    • Calculate the isotopic enrichment and analyze the isotopologue distribution to determine metabolic fluxes.

Protocol 3: D-Amino Acid Oxidase (DAAO) Activity Assay

Objective: To measure the activity of DAAO, the initial enzyme in D-methionine metabolism. This protocol is adapted from established methods.[2][6]

Materials:

  • Tissue homogenate or cell lysate

  • D-Methionine

  • Horseradish peroxidase (HRP)

  • Amplex Red reagent

  • Phosphate (B84403) buffer (pH 7.4)

  • 96-well microplate

  • Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

  • Prepare Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, Amplex Red, and HRP.

  • Add Sample: In a 96-well plate, add the tissue homogenate or cell lysate to be assayed.

  • Initiate Reaction: Add the D-methionine substrate to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time (e.g., every minute for 30 minutes). The rate of fluorescence increase is proportional to the DAAO activity.

  • Standard Curve: Generate a standard curve using known concentrations of hydrogen peroxide to quantify the DAAO activity in terms of H₂O₂ produced per unit time per mg of protein.

References

Application Notes and Protocols for Studying Protein Turnover Using Isotope-Labeled Methionine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental process in cellular homeostasis and is integral to a wide range of biological functions, including cell growth, differentiation, and response to stimuli. The study of protein turnover provides invaluable insights into the regulation of cellular processes and is crucial for understanding disease pathogenesis and for the development of novel therapeutics. Stable isotope labeling coupled with mass spectrometry has become a powerful technique for measuring protein turnover rates on a proteome-wide scale. This document provides detailed application notes and protocols for the use of isotope-labeled methionine, with a special focus on the potential applications and challenges associated with D-amino acid isotopes like D-Methionine-N-fmoc-d3.

Challenges and Considerations for Using D-Amino Acids in Mammalian Protein Turnover Studies

While the use of L-amino acid isotopes for metabolic labeling is a well-established technique, the application of D-amino acids such as this compound for in vivo protein turnover studies in mammalian systems presents significant challenges.

  • Ribosomal Specificity: The primary machinery for protein synthesis, the ribosome, exhibits a very high degree of stereospecificity for L-amino acids. Consequently, the direct incorporation of D-amino acids into newly synthesized proteins via ribosomal translation is generally not successful in standard mammalian cells. While engineered ribosomes that can incorporate D-amino acids have been developed, this is a specialized and not widely accessible technique.

  • D-Amino Acid Metabolism: Mammalian cells possess enzymes that actively metabolize D-amino acids. A key enzyme in this process is D-amino acid oxidase (DAO), a flavoenzyme that catalyzes the oxidative deamination of neutral and basic D-amino acids to their corresponding α-keto acids, ammonia, and hydrogen peroxide[1][2][3]. This enzymatic activity would likely lead to the rapid degradation of exogenously supplied D-methionine, preventing its accumulation and potential incorporation into proteins. DAO is present in various tissues, including the liver and kidney, and plays a role in detoxification and regulating the levels of specific D-amino acids like D-serine in the central nervous system[4][5][6]. The presence of DAO suggests that mammalian systems are equipped to clear D-amino acids, which would interfere with their use as metabolic labels for protein synthesis[7].

Potential Research Applications for this compound

Despite the limitations for direct metabolic labeling of proteins in vivo, this compound can be a valuable tool in specific research contexts:

  • In Vitro Translation Systems: Cell-free protein synthesis systems could potentially be adapted to study the incorporation of D-amino acids under controlled conditions, especially if the system is devoid of D-amino acid metabolizing enzymes.

  • Studying D-Amino Acid Oxidase (DAO) Activity: this compound can be used as a substrate to study the kinetics and inhibition of DAO. The deuterium (B1214612) label would allow for sensitive and specific detection of the metabolic products using mass spectrometry.

  • Investigations in DAO-deficient Models: In genetically modified cell lines or animal models where DAO has been knocked out, the metabolic fate of D-methionine could be investigated with reduced interference from oxidative deamination, potentially revealing alternative metabolic pathways or low-level non-ribosomal incorporation.

  • Probing the Methionine Salvage Pathway: The methionine salvage pathway is a crucial metabolic route for regenerating methionine. This compound could be used to trace the fate of the D-isomer in this pathway and to investigate the stereospecificity of the enzymes involved[8][9][10].

Protocol: Protein Turnover Analysis Using Deuterated L-Methionine

Given the challenges with D-amino acids, this section provides a detailed protocol for a well-established method for protein turnover analysis using a deuterated L-amino acid, which can be adapted by researchers. This method is analogous to the pulsed SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) technique.

Experimental Workflow

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Mass Spectrometry & Data Analysis A Adapt cells to 'light' medium B Pulse with 'heavy' medium containing L-Methionine-d3 A->B C Collect cell pellets at multiple time points B->C D Cell Lysis & Protein Extraction C->D E Protein Digestion (e.g., Trypsin) D->E F LC-MS/MS Analysis E->F G Peptide Identification & Quantification F->G H Calculate Heavy/Light Ratios G->H I Determine Protein Turnover Rates H->I

Caption: Experimental workflow for protein turnover analysis using deuterated L-methionine.

Materials
  • Cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI 1640)

  • Dialyzed fetal bovine serum (dFBS)

  • L-Methionine-free medium

  • "Light" L-Methionine

  • "Heavy" L-Methionine-d3

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Methodology
  • Media Preparation:

    • Light Medium: Prepare complete growth medium by supplementing L-methionine-free medium with "light" L-methionine and dFBS to the desired final concentrations.

    • Heavy Medium: Prepare complete growth medium by supplementing L-methionine-free medium with "heavy" L-Methionine-d3 and dFBS to the same final concentrations as the light medium.

  • Cell Culture and Labeling:

    • Adapt cells to the "light" medium for at least 5-6 cell doublings to ensure complete incorporation of the light amino acid.

    • To start the pulse experiment, replace the "light" medium with the "heavy" medium. This is time point zero (t=0).

    • Harvest cells at various time points after the switch to the heavy medium (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be optimized based on the expected turnover rates of the proteins of interest.

    • For each time point, wash the cells with ice-cold PBS and store the cell pellets at -80°C.

  • Protein Extraction and Digestion:

    • Lyse the cell pellets in lysis buffer on ice.

    • Quantify the protein concentration in each lysate.

    • Take an equal amount of protein from each time point for digestion.

    • Reduce disulfide bonds with DTT and alkylate the resulting free thiols with iodoacetamide.

    • Digest the proteins with trypsin overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Acidify the peptide samples with formic acid.

    • Analyze the peptide mixtures by LC-MS/MS. The mass spectrometer should be operated in a data-dependent acquisition mode to acquire both MS1 scans for quantification and MS2 scans for peptide identification.

  • Data Analysis:

    • Use a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS data.

    • The software will also quantify the peak intensities for the "light" and "heavy" isotopic envelopes for each identified peptide.

    • Calculate the ratio of heavy to light (H/L) peptide abundance for each protein at each time point.

    • The rate of protein synthesis (turnover) can be determined by fitting the increase in the fraction of the heavy-labeled protein over time to a first-order kinetics model.

Data Presentation

The quantitative data from a protein turnover experiment can be summarized in a table to facilitate comparison of turnover rates for different proteins.

Protein IDGene NameFunctionHalf-life (hours)R-squared
P02768ALBSerum albumin20.50.98
P60709ACTBActin, cytoplasmic 142.10.95
P08670VIMVimentin75.30.92
Q06830HSP90AA1Heat shock protein 90-alpha15.80.99
P62258EEF2Eukaryotic translation elongation factor 255.60.96

This is example data and actual results will vary depending on the cell line and experimental conditions.

Signaling and Metabolic Pathways

Metabolic Fate of D-Methionine in Mammalian Cells

G cluster_0 Cellular Uptake cluster_1 Enzymatic Degradation cluster_2 Protein Synthesis (Limited) cluster_3 Methionine Salvage Pathway A Extracellular D-Methionine-d3 B Intracellular D-Methionine-d3 A->B Amino Acid Transporters C D-Amino Acid Oxidase (DAO) B->C E Ribosome B->E Very low efficiency G Conversion to other metabolites B->G Potential entry D α-keto-γ-(methyl-d3-thio)butyrate + NH3 + H2O2 C->D F Incorporation into Protein E->F

Caption: Potential metabolic fate of D-Methionine-d3 in mammalian cells.

The study of protein turnover is essential for understanding cellular dynamics in health and disease. While the direct use of this compound for metabolic labeling of proteins in mammalian cells is hampered by biological constraints, it holds promise for specific applications, particularly in the study of D-amino acid metabolism. For researchers aiming to perform protein turnover studies, the use of deuterated L-amino acids provides a robust and well-validated approach. The protocol provided herein offers a comprehensive guide for conducting such experiments, from experimental design to data analysis, enabling the quantitative assessment of proteome dynamics.

References

Application Notes and Protocols for the Cleavage of Peptides Containing D-Methionine from Solid-Phase Resin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The successful synthesis of peptides containing sensitive amino acids, such as D-methionine, via solid-phase peptide synthesis (SPPS) is critically dependent on the final cleavage step. During cleavage from the solid support and simultaneous removal of side-chain protecting groups with strong acids like trifluoroacetic acid (TFA), the thioether side chain of methionine is susceptible to two major side reactions: oxidation to methionine sulfoxide (B87167) (Met(O)) and S-alkylation by carbocations generated from protecting groups.[1][2][3] These modifications can significantly impact the peptide's purity, yield, and biological activity.

This document provides detailed protocols and comparative data for the cleavage of peptides containing D-methionine from the resin, with a focus on minimizing undesirable side reactions. The use of specific cleavage cocktails containing scavengers is essential to mitigate these issues.

Common Side Reactions During Cleavage of Methionine-Containing Peptides

The primary side reactions involving the methionine residue during TFA-mediated cleavage are:

  • Oxidation: The thioether group of methionine can be readily oxidized to form methionine sulfoxide.[4] This is often exacerbated by exposure to atmospheric oxygen during the cleavage process.[3]

  • S-alkylation: Reactive carbocations, such as the tert-butyl cation generated from tert-butyl-based protecting groups, can alkylate the nucleophilic sulfur atom of the methionine side chain, leading to the formation of a sulfonium (B1226848) salt.[2][3]

The extent of these side reactions is influenced by the peptide sequence, the cleavage conditions, and the composition of the cleavage cocktail.[2]

Comparative Analysis of Cleavage Cocktails

The choice of cleavage cocktail is paramount for preserving the integrity of D-methionine-containing peptides. The addition of scavengers to the TFA mixture is a standard practice to quench reactive carbocations and prevent oxidation. Below is a summary of commonly used cleavage reagents and their effectiveness in minimizing methionine-related side reactions.

Cleavage ReagentCompositionEfficacy in Preventing Methionine OxidationEfficacy in Preventing S-AlkylationNotes
Reagent B TFA / Phenol / Water / Triisopropylsilane (TIS) (88:5:5:2 v/v)[5]Poor[5]GoodTIS is an effective scavenger for carbocations but does not prevent methionine oxidation.[5]
Reagent K TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)[3]ModerateGoodOften used as a general cleavage reagent for peptides with sensitive residues.[5] However, significant oxidation (15-55%) of methionine can still occur.[6]
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2 v/v)[3]ModerateGoodSimilar to Reagent K, it provides good protection against alkylation but is only moderately effective at preventing oxidation, with 15-55% Met(O) formation reported.[6]
Reagent H TFA / Phenol / Thioanisole / EDT / Water / Dimethylsulfide (DMS) / Ammonium (B1175870) Iodide (NH₄I) (81:5:5:2.5:3:2:1.5 w/w)[6]ExcellentGoodSpecifically designed to minimize methionine oxidation.[6] Reports indicate no detectable methionine sulfoxide formation when using this reagent.[6] The presence of NH₄I helps to reduce any Met(O) that may form.[2]
TMSCl/PPh₃ Cocktail TFA / Anisole / Trimethylsilyl chloride (TMSCl) / Dimethylsulfide (DMS) (85:5:5:5 v/v) + Triphenylphosphine (PPh₃) (1 mg/mL)[2]ExcellentGoodA newer formulation shown to eradicate methionine oxidation and reduce S-alkylation.[2] For peptides also containing Cys(Trt), the addition of TIS is recommended.[2]

Experimental Protocols

The following protocols provide a detailed methodology for the cleavage of a D-methionine-containing peptide from a solid-phase resin. A comparative approach using different cleavage cocktails is recommended to determine the optimal conditions for a specific peptide.

Protocol 1: General Peptide-Resin Preparation
  • Following solid-phase peptide synthesis (SPPS), wash the peptidyl-resin (0.1 mmol scale) thoroughly with Dichloromethane (DCM) (3 x 10 mL).

  • Dry the resin under a stream of nitrogen, followed by drying in a vacuum desiccator for at least 1 hour to remove residual solvent.

Protocol 2: Peptide Cleavage (Comparative)

This protocol outlines the cleavage using three different cocktails for comparison: Reagent K (standard), Reagent H (optimized for Met), and the TMSCl/PPh₃ cocktail (newer generation).

A. Preparation of Cleavage Cocktails (Prepare fresh)

  • Reagent K: Mix 8.25 mL TFA, 0.5 g Phenol, 0.5 mL Water, 0.5 mL Thioanisole, and 0.25 mL 1,2-Ethanedithiol.

  • Reagent H: Mix 8.1 g TFA, 0.5 g Phenol, 0.5 g Thioanisole, 0.25 g 1,2-Ethanedithiol, 0.3 g Water, 0.2 g Dimethylsulfide, and 0.15 g Ammonium Iodide.

  • TMSCl/PPh₃ Cocktail: Mix 8.5 mL TFA, 0.5 mL Anisole, 0.5 mL Trimethylsilyl chloride, and 0.5 mL Dimethylsulfide. Add 10 mg of Triphenylphosphine.

B. Cleavage Reaction

  • Divide the dried peptidyl-resin into three equal portions in separate reaction vessels.

  • To each vessel, add 10 mL of one of the freshly prepared cleavage cocktails.

  • Gently agitate the mixtures at room temperature. For Reagents K and the TMSCl/PPh₃ cocktail, a reaction time of 1-2 hours is typical.[1][2] For Reagent H, a 3-hour reaction is recommended to ensure complete deprotection and reduction.[6]

  • Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen.[1]

C. Peptide Precipitation and Isolation

  • Filter the resin from each reaction vessel and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

  • Centrifuge the suspension to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Protocol 3: Post-Cleavage Reduction of Methionine Sulfoxide (if necessary)

If analysis of the crude peptide indicates the presence of methionine sulfoxide, a post-cleavage reduction can be performed.

  • Dissolve the crude peptide containing Met(O) in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.[1]

  • Treat the solution with ammonium iodide and dimethyl sulfide.[1]

  • Monitor the reaction by HPLC until the reduction is complete.

  • Purify the peptide by preparative HPLC.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the cleavage and analysis of a D-methionine-containing peptide.

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage cluster_isolation Peptide Isolation cluster_analysis Analysis & Purification Resin Peptidyl-Resin Wash DCM Wash Resin->Wash Dry Vacuum Drying Wash->Dry Cleavage Add Cleavage Cocktail (e.g., Reagent H) 1-3 hours, RT Dry->Cleavage Filter Filter Resin Cleavage->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge & Wash Precipitate->Centrifuge Dry_Peptide Dry Crude Peptide Centrifuge->Dry_Peptide Analysis HPLC & Mass Spec Analysis Dry_Peptide->Analysis Purify Purification (HPLC) Analysis->Purify

References

Troubleshooting & Optimization

Technical Support Center: D-Methionine-N-fmoc-d3 Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with D-Methionine-N-fmoc-d3.

Troubleshooting Guide

Issue: this compound is not dissolving in my chosen solvent.

This guide provides a step-by-step approach to resolving solubility challenges with this compound. The troubleshooting workflow is visualized in the diagram below.

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// Nodes A [label="Start: Solubility Issue with\nthis compound", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Identify the current solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Is the solvent a standard\npolar aprotic solvent (DMF, NMP, DCM)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Try gentle heating (up to 40°C)\nand sonication.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Still not dissolved?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Consider solvent mixtures.\n(e.g., DCM/DMF, TFE/DCM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Issue Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Is the solvent a less common or\n'green' solvent (e.g., 2-MeTHF)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Consult literature for specific\nsolubility data in that solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Consider alternative green solvents\n(e.g., PolarClean).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Is the solvent aqueous?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; L [label="Fmoc-amino acids have very low\nsolubility in aqueous solutions.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; M [label="Use a co-solvent (e.g., DMSO)\nor a surfactant (e.g., Tween 80).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N [label="Contact Technical Support", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C [label="Check solvent type"]; C -> D [label="Yes"]; C -> H [label="No"]; D -> E; E -> F [label="Yes"]; E -> G [label="No"]; F -> G; H -> I [label="Yes"]; H -> K [label="No"]; I -> J; J -> G; K -> L [label="Yes"]; K -> N [label="Unsure"]; L -> M; M -> G; }

Figure 1: Troubleshooting workflow for this compound solubility issues.

Question: I am unable to dissolve this compound in a standard organic solvent like DMF or NMP. What should I do?

Answer:

  • Verify Solvent Quality: Ensure the solvent is anhydrous and of high purity. The presence of water or other impurities can significantly impact solubility. Dimethylformamide (DMF), for instance, can degrade over time to release dimethylamine, which can affect the Fmoc-protecting group[1].

  • Increase Temperature: Gently warm the solution to 30-40°C. This can help overcome the activation energy required for dissolution. Avoid excessive heating, which could lead to degradation.

  • Use Sonication: Place the vial in a sonicator bath for 5-10 minutes. The ultrasonic waves can help break up any aggregates and facilitate solvation.

  • Consider Solvent Mixtures: For challenging cases, especially when dealing with peptide aggregation during synthesis, solvent mixtures can be effective[1]. Common mixtures include:

    • Dimethyl sulfoxide (B87167) (DMSO) in combination with other solvents.

    • Trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can be used as co-solvents to disrupt secondary structures that may lead to aggregation.

Question: I am trying to use a "green" solvent and am having solubility issues. What are my options?

Answer:

While greener solvents are desirable, their solvating properties can differ from traditional solvents.

  • 2-Methyltetrahydrofuran (2-MeTHF): Most Fmoc-amino acids show good solubility in 2-MeTHF at a concentration of 0.2 M[2]. If you are experiencing issues, ensure the solvent is pure and consider the concentration of your solution.

  • Ethyl Acetate (EtOAc): While environmentally friendly, its polarity may not be sufficient to dissolve all Fmoc-protected amino acids at high concentrations. It is often used in combination with other solvents[2].

  • PolarClean: This green solvent has been reported to have excellent dissolving capacity for all Fmoc-amino acids, with most being highly soluble (>0.9 M) and all showing solubility >0.4 M[3].

Question: Can I dissolve this compound in an aqueous solution?

Answer:

Fmoc-protected amino acids, including this compound, are generally sparingly soluble in water[4][5]. Direct dissolution in aqueous buffers is not recommended. For applications requiring an aqueous environment, consider the following:

  • Use of Co-solvents: Dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO or DMF first, and then slowly add it to the aqueous buffer with vigorous stirring.

  • Surfactants: The use of surfactants, such as Tween 80, has been shown to enhance the solubility of Fmoc-amino acids in aqueous solutions for specific applications like aqueous-phase peptide synthesis[5].

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common organic solvents?

SolventGeneral Solubility of Fmoc-Amino Acids
N,N-Dimethylformamide (DMF)Highly Soluble[][7]
N-Methyl-2-pyrrolidone (NMP)Highly Soluble[][7]
Dichloromethane (DCM)Soluble[7]
WaterSparingly Soluble[4]

Q2: Does the deuterium (B1214612) labeling in this compound significantly affect its solubility compared to the non-labeled compound?

The substitution of three hydrogen atoms with deuterium in the S-methyl group is a minor structural change and is not expected to significantly alter the overall polarity or physicochemical properties of the molecule. Therefore, the solubility of this compound should be comparable to that of Fmoc-D-Methionine.

Q3: Why is my Fmoc-protected amino acid precipitating out of solution during solid-phase peptide synthesis (SPPS)?

Precipitation during SPPS can be due to several factors:

  • Peptide Aggregation: As the peptide chain elongates, it may adopt secondary structures that lead to aggregation and poor solvation, especially with hydrophobic amino acids[8].

  • Insufficient Solvent Volume: Ensure that a sufficient volume of solvent is used to maintain the solubility of both the growing peptide chain and the incoming Fmoc-amino acid.

  • Temperature Effects: Some coupling reactions are performed at elevated temperatures, which can sometimes affect the stability and solubility of reagents.

Q4: Are there any specific handling recommendations for this compound to ensure optimal solubility?

To ensure the best results, follow these handling guidelines:

  • Storage: Store the compound in a cool, dry place, protected from light and moisture, to prevent degradation.

  • Use High-Purity Solvents: Always use anhydrous, high-purity solvents to avoid introducing contaminants that could affect solubility or react with the compound.

  • Work in an Inert Atmosphere: When possible, handle the compound and prepare solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.

Experimental Protocol: Determination of this compound Solubility

This protocol provides a general method for determining the solubility of this compound in a given solvent.

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// Nodes A [label="Start: Prepare Saturated Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Add excess this compound\nto a known volume of solvent.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Equilibrate the solution (e.g., 24h at constant temperature)\nwith stirring/shaking.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Separate Solid from Supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Centrifuge the sample to pellet\nundissolved solid.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Carefully collect the supernatant.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Quantify Solute Concentration", fillcolor="#F1F3F4", fontcolor="#202124"]; H [label="Prepare a dilution series of the supernatant.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Analyze by UV-Vis Spectroscopy\n(measure absorbance of the Fmoc group).", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Alternatively, use HPLC with a standard curve.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; K [label="Calculate Solubility", fillcolor="#F1F3F4", fontcolor="#202124"]; L [label="Determine the concentration in the\nsaturated supernatant (e.g., in mg/mL or M).", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; H -> J [style=dashed]; I -> K; J -> K [style=dashed]; K -> L; }

Figure 2: Experimental workflow for determining the solubility of this compound.

1. Materials:

  • This compound

  • Solvent of interest (e.g., DMF, NMP, DCM)

  • Volumetric flasks

  • Analytical balance

  • Vortex mixer and/or magnetic stirrer

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • Calibrated pipettes

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the mixture by stirring or shaking at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • Centrifuge the vial at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the clear supernatant for analysis.

  • Quantification:

    • Using UV-Vis Spectroscopy:

      • Prepare a series of standards of known concentrations of this compound in the same solvent.

      • Measure the absorbance of the standards at the wavelength corresponding to the Fmoc group (around 267 nm or 301 nm).

      • Create a calibration curve of absorbance versus concentration.

      • Dilute the supernatant if necessary to fall within the linear range of the calibration curve and measure its absorbance.

      • Calculate the concentration of the supernatant using the calibration curve.

    • Using HPLC:

      • Develop an HPLC method with a suitable column and mobile phase to detect and quantify this compound.

      • Prepare and run a series of standards to create a calibration curve of peak area versus concentration.

      • Inject a known volume of the supernatant (diluted if necessary) and determine its concentration from the calibration curve.

  • Reporting:

    • Express the solubility as mass per unit volume (e.g., mg/mL) or molarity (mol/L).

References

Technical Support Center: Preventing Methionine Oxidation During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of methionine oxidation during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is methionine prone to oxidation during peptide synthesis?

A1: The thioether side chain of methionine is highly susceptible to oxidation by various reactive oxygen species (ROS)[1]. This oxidation can occur during synthesis, but it is most prevalent during the final cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups using strong acids like trifluoroacetic acid (TFA)[2][3]. The oxidation converts methionine to methionine sulfoxide (B87167) (Met(O)), resulting in a mass increase of +16 Da, and can sometimes proceed further to the irreversible methionine sulfone (Met(O2))[2][4].

Q2: How can I detect methionine oxidation in my synthesized peptide?

A2: The most common method for detecting methionine oxidation is mass spectrometry (MS), where the oxidized peptide will show a characteristic mass increase of +16 Da per oxidized methionine residue[1][2]. For more precise quantification, especially when dealing with potential artifacts introduced during analysis, stable isotope labeling methods can be employed. One such method involves oxidizing the peptide with ¹⁸O-labeled hydrogen peroxide, allowing differentiation between pre-existing ¹⁶O-sulfoxide and the labeled ¹⁸O-sulfoxide by a 2 Da mass difference in the mass spectrum[5].

Q3: What are the primary sources of oxidation during solid-phase peptide synthesis (SPPS)?

A3: While the thioether in methionine is generally stable during standard Fmoc-based SPPS coupling and deprotection steps, oxidation can still occur[1]. The primary sources of oxidation are:

  • Atmospheric Oxygen: Performing the synthesis without an inert atmosphere can lead to gradual oxidation.

  • Reagents: Oxidizing impurities in solvents and reagents can contribute to methionine oxidation.

  • Cleavage Step: The highly acidic conditions of the TFA cleavage cocktail are the most significant contributor to methionine oxidation[2][3].

Q4: Can oxidized methionine be reversed?

A4: Yes, methionine sulfoxide (Met(O)) can be reduced back to methionine. This can be achieved both on-resin and in-solution. Common chemical reducing agents include a combination of dimethylsulfide (DMS) and ammonium (B1175870) iodide (NH₄I) or dithiothreitol (B142953) (DTT)[1][4]. Enzymatic reduction using methionine sulfoxide reductases (MsrA and MsrB) is also possible and is highly specific[4][6][7]. However, further oxidation to methionine sulfone (Met(O₂)) is generally considered irreversible in biological systems[4].

Troubleshooting Guides

Problem 1: My peptide shows an unexpected mass increase of +16 Da.

  • Likely Cause: This mass shift is characteristic of the oxidation of one methionine residue to methionine sulfoxide (Met(O))[2].

  • Troubleshooting Steps:

    • Optimize Cleavage Conditions: Use a freshly prepared cleavage cocktail containing scavengers known to reduce or prevent oxidation. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric oxygen[2].

    • Post-Synthesis Reduction: If oxidation has already occurred, you can reduce the purified peptide back to its native form.

Problem 2: Significant oxidation is observed even with standard scavengers.

  • Likely Cause: The choice and concentration of scavengers may not be optimal for your specific peptide sequence. Some peptides are more prone to oxidation than others.

  • Troubleshooting Steps:

    • Use a More Robust Scavenger Cocktail: For peptides that are highly susceptible to oxidation, consider using more specialized and potent scavenger cocktails. A combination of trimethylsilyl (B98337) chloride (TMSCl) and triphenylphosphine (B44618) (PPh₃) has been shown to be highly effective in eliminating oxidation[2][3].

    • On-Resin Reduction: Before cleavage, perform an on-resin reduction of any oxidized methionine.

    • Inert Atmosphere: Ensure all steps of the synthesis, especially the cleavage, are performed under a strict inert atmosphere.

Data Presentation: Comparison of Scavenger Cocktails

The following table summarizes common scavenger cocktails used to prevent methionine oxidation during TFA cleavage.

Scavenger CocktailComposition (v/v or w/v)Key AdvantagesLimitations
Reagent B TFA/Phenol/Water/TIS (88:5:5:2)"Odorless" alternative to thiol-containing scavengers.Does not prevent methionine oxidation[8].
Reagent K TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5)Broadly applicable for peptides with sensitive residues like Cys, Met, Trp, and Tyr.Strong, unpleasant odor from thiol scavengers.
Reagent H TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I (81:5:5:2.5:3:2:1.5 w/w)Specifically designed to prevent methionine oxidation and can reduce already formed Met(O)[3][8].Complex mixture with a strong odor.
TMSCl/PPh₃ Cocktail TFA/Anisole/TMSCl/DMS (85:5:5:5) + 1 mg/mL PPh₃Highly effective at eradicating methionine oxidation[3].TMSCl can affect other sensitive residues if not used carefully.
THT Additive Addition of Tetrahydrothiophene (THT) to SPPS solventsCan reduce the extent of methionine oxidation during the synthesis cycles[9][10].May not completely prevent oxidation, often used in combination with other methods[9][10].

Experimental Protocols

Protocol 1: Quantification of Methionine Oxidation using Mass Spectrometry

Objective: To determine the percentage of oxidized methionine in a peptide sample.

Methodology:

  • Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid) to a concentration of 1 mg/mL.

  • Mass Spectrometry Analysis:

    • Inject the sample into a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire the mass spectrum in the expected mass range for the native and oxidized peptide.

  • Data Analysis:

    • Identify the peak corresponding to the native peptide (M) and the peak for the oxidized peptide (M+16).

    • Calculate the percentage of oxidation using the following formula: % Oxidation = (Intensity of M+16) / (Intensity of M + Intensity of M+16) * 100

Protocol 2: Post-Synthesis Reduction of Methionine Sulfoxide in Solution

Objective: To reduce methionine sulfoxide back to methionine in a purified peptide.

Methodology:

  • Reagent Preparation: Prepare a solution of ammonium iodide (NH₄I) and dimethylsulfide (DMS) in trifluoroacetic acid (TFA). A common ratio is 1.5% (w/v) NH₄I and 2% (v/v) DMS in TFA.

  • Reduction Reaction:

    • Dissolve the peptide containing methionine sulfoxide in the prepared TFA cocktail.

    • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide from the TFA solution by adding cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Purify the reduced peptide using reverse-phase HPLC.

  • Verification: Confirm the complete reduction of methionine sulfoxide to methionine using mass spectrometry (disappearance of the M+16 peak).

Visualizations

Methionine_Oxidation_Pathway Met Methionine (Met) MetO Methionine Sulfoxide (Met(O)) Met->MetO Oxidation (Reversible) MetO->Met Reduction MetO2 Methionine Sulfone (Met(O2)) MetO->MetO2 Further Oxidation (Irreversible) Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Coupling Amino Acid Coupling Deprotection Fmoc Deprotection Coupling->Deprotection Deprotection->Coupling Repeat n times Cleavage TFA Cleavage & Deprotection (High Risk of Oxidation) Deprotection->Cleavage Purification Purification (HPLC) Cleavage->Purification Analysis Analysis (Mass Spec) Purification->Analysis Troubleshooting_Tree Start Mass Spec shows M+16 peak? No_Oxidation No significant oxidation detected. Start->No_Oxidation No Oxidation_Detected Oxidation Detected Start->Oxidation_Detected Yes Optimize_Cleavage Optimize Cleavage Cocktail (e.g., use Reagent H or TMSCl/PPh₃) Oxidation_Detected->Optimize_Cleavage Inert_Atmosphere Use Inert Atmosphere Oxidation_Detected->Inert_Atmosphere Post_Synthesis_Reduction Perform Post-Synthesis Reduction Oxidation_Detected->Post_Synthesis_Reduction Re_Analyze Re-analyze by Mass Spec Optimize_Cleavage->Re_Analyze Inert_Atmosphere->Re_Analyze Post_Synthesis_Reduction->Re_Analyze

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of D-Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-α-Fmoc group removal during solid-phase peptide synthesis (SPPS), with a particular focus on challenges encountered with D-amino acids.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain. This critical failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1] These impurities can be challenging to separate from the target peptide, resulting in significantly lower overall yield and purity of the final product.[1]

Q2: What are the primary causes of incomplete Fmoc deprotection, especially with D-amino acids?

Several factors can contribute to inefficient Fmoc removal, many of which are exacerbated when incorporating D-amino acids or other sterically hindered residues:

  • Steric Hindrance: D-amino acids, like their L-counterparts with bulky side chains (e.g., Valine, Isoleucine), can physically block the deprotection reagent from accessing the Fmoc group.[2] α,α-disubstituted amino acids like Aminoisobutyric acid (Aib) are also notoriously challenging.[2]

  • Peptide Sequence and Structure: Certain peptide sequences, especially those prone to aggregation (e.g., homo-oligomers of leucine (B10760876) or alanine), can form secondary structures like β-sheets.[1][3] This aggregation can make the peptide resin less permeable to solvents and reagents, leading to inefficient deprotection.[2]

  • Suboptimal Reagents or Protocols: The use of degraded or impure reagents, such as the piperidine (B6355638) solution for deprotection, can decrease efficiency.[1] Furthermore, inadequate reaction times, temperatures, or concentrations of the deprotection agent can result in incomplete removal.[1]

  • Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be too close together, hindering the penetration of reagents.[1]

  • Resin Overloading: High loading of the initial amino acid on the resin can lead to steric hindrance between growing peptide chains, impeding reagent access.[1]

Q3: How can I detect if Fmoc deprotection is incomplete?

Several methods can be used to monitor the completeness of the deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the peptide-resin.[1][2] A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection.[1] A negative result (yellow/brown) suggests the Fmoc group is still attached.[1] Note that this test does not work for N-terminal proline (a secondary amine), which yields a reddish-brown color.[1]

  • UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine liberates dibenzofulvene (DBF), which forms a fulvene-piperidine adduct that can be monitored spectrophotometrically.[2] A lack of or reduced absorbance at the expected wavelength (around 301-312 nm) after the deprotection step can indicate a problem.[2]

  • High-Performance Liquid Chromatography (HPLC): Analysis of a cleaved aliquot of the crude peptide is a classic symptom of incomplete Fmoc deprotection.[1][4] The presence of significant deletion sequences confirms the issue.[1]

  • Mass Spectrometry (MS): Mass analysis of the cleaved peptide mixture will show the expected mass of the target peptide and may also show masses corresponding to deletion sequences.[4]

Troubleshooting Workflow

If you suspect incomplete Fmoc deprotection, follow this systematic approach to diagnose and resolve the issue.

G cluster_0 Diagnosis cluster_1 Initial Checks cluster_2 Corrective Actions cluster_3 Confirmation A Incomplete Deprotection Suspected B Perform Kaiser Test on Resin Sample A->B C Analyze Crude Peptide by HPLC/MS A->C D Review Synthesis Protocol C->D E Verify Reagent Quality (e.g., Piperidine) D->E F Extend Deprotection Time E->F G Increase Deprotection Temperature H Use Alternative/Stronger Base (e.g., DBU) I Modify Solvent System J Double Coupling K Re-analyze Peptide Purity J->K L Problem Resolved K->L M Problem Persists K->M M->F Iterate Corrective Actions

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Quantitative Data Summary: Alternative Deprotection Reagents

For challenging sequences, including those with D-amino acids, modifying the deprotection cocktail can be highly effective. The following table summarizes common alternatives to the standard 20% piperidine in DMF.

Reagent/CocktailConcentrationSolventTypical Reaction TimeNotes
Piperidine20-50% (v/v)DMF or NMP10-20 minutesStandard condition; may be insufficient for difficult sequences.[5][6]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)2% (v/v)DMF3 x 2 minutesA stronger, non-nucleophilic base; very effective for hindered residues but can promote side reactions like aspartimide formation.[7] Often used with a scavenger.
Piperazine (B1678402) and DBU5% Piperazine + 2% DBU (v/v)NMP< 1 minuteA rapid and efficient alternative that can minimize side reactions.[8][9]
Morpholine50% (v/v)DMF20-30 minutesA milder alternative, sometimes used for sensitive peptides.[7][10]
Diethylamine10-60% (v/v)DMF or DMA120-180 minutesAn inexpensive alternative to piperidine.[10]
Dipropylamine (DPA)25% (v/v)DMF-Shown to reduce aspartimide formation compared to piperidine.[11]

Experimental Protocols

Protocol 1: Kaiser (Ninhydrin) Test

This test confirms the presence of free primary amines after deprotection.

Materials:

  • Reagent A: 5 g ninhydrin (B49086) in 100 mL ethanol

  • Reagent B: 80 g phenol (B47542) in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine

  • Small glass test tube

  • Heating block or water bath (100°C)

Methodology:

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result. Indicates the presence of free primary amines (successful deprotection).[1]

    • Yellow/Brown/No Color Change: Negative result. Indicates the absence of free primary amines (incomplete deprotection).[1]

Protocol 2: Standard Fmoc Deprotection

This protocol describes a typical manual Fmoc deprotection step in SPPS.

Materials:

  • Peptide-resin

  • DMF (N,N-Dimethylformamide)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Reaction vessel with filtration capabilities

Methodology:

  • Solvent Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.

  • Deprotection: Add the deprotection solution to the resin-containing vessel, ensuring the resin is fully submerged.

  • Agitation: Gently agitate the mixture at room temperature for the specified time (e.g., 10-20 minutes).

  • Drain: Remove the deprotection solution by filtration.

  • Second Deprotection (Optional but Recommended): For many protocols, a second, shorter deprotection step (e.g., 5-10 minutes) is performed with fresh reagent to ensure completeness.

  • Final Wash: Wash the resin thoroughly with DMF (at least 5-6 times) to completely remove the deprotection reagent and the DBF-adduct. The resin is now ready for the next amino acid coupling step.

Protocol 3: DBU-Mediated Fmoc Deprotection for Difficult Sequences

This protocol is for challenging deprotections where standard methods fail.

Materials:

  • Peptide-resin

  • DMF (N,N-Dimethylformamide)

  • Deprotection solution: 2% DBU and 5% piperazine in NMP (or DMF)

  • Reaction vessel with filtration capabilities

Methodology:

  • Resin Swelling: Swell the peptide-resin in the chosen solvent (NMP or DMF).

  • Deprotection: Add the deprotection cocktail to the resin and agitate. Monitor the reaction progress carefully. A typical reaction time is significantly shorter than with piperidine alone (e.g., 5-15 minutes).[2]

  • Drain and Wash: Drain the solution and wash the resin extensively with the solvent to remove all traces of DBU and piperazine.

  • Confirmation: Perform a Kaiser test (Protocol 1) to confirm the presence of a free primary amine.

Signaling Pathways and Logical Relationships

Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a base-catalyzed β-elimination reaction.

G Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine Deprotected_Peptide H2N-Peptide Intermediate->Deprotected_Peptide - CO2 - DBF DBF Dibenzofulvene (DBF) Adduct DBF-Piperidine Adduct DBF->Adduct + Piperidine Piperidine Piperidine Piperidine2 Piperidine

Caption: The mechanism of Fmoc group removal by piperidine.

References

Technical Support Center: Minimizing Racemization of D-Methionine During Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the racemization of D-methionine during peptide coupling reactions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stereochemical integrity of your synthetic peptides.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process where a specific stereoisomer of a chiral amino acid, such as D-methionine, is converted into its mirror image (L-methionine), resulting in a mixture of both enantiomers. This loss of stereochemical purity during peptide synthesis can lead to the formation of diastereomeric peptides, which may have altered biological activity and be difficult to separate from the desired product.

Q2: Why is D-methionine susceptible to racemization during coupling?

A2: Like other amino acids (excluding glycine), the alpha-carbon of D-methionine is a chiral center. During the activation of the carboxyl group for peptide bond formation, the proton on the alpha-carbon can become acidic and be abstracted by a base. This can lead to the formation of a planar enolate or an oxazolone (B7731731) intermediate, both of which are achiral. Re-protonation of this intermediate can occur from either side, leading to a mixture of D and L isomers.

Q3: What are the primary factors that influence the racemization of D-methionine?

A3: Several factors can contribute to the extent of racemization during the coupling of D-methionine:

  • Coupling Reagents: The choice of coupling reagent significantly impacts the degree of racemization.

  • Additives: The presence of additives like HOBt, HOAt, and Oxyma can suppress racemization.[1]

  • Base: The type and concentration of the base used can promote racemization. Stronger and less sterically hindered bases tend to increase racemization.

  • Solvent: The polarity of the solvent can play a role, with more polar solvents sometimes favoring racemization.[2]

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.[2]

  • Activation Time: Prolonged activation times can increase the risk of racemization.[2]

Q4: Aside from racemization, are there other common side reactions involving methionine?

A4: Yes, the thioether side chain of methionine is susceptible to oxidation, forming methionine sulfoxide.[3][4] This can occur during synthesis or cleavage. While not a racemization issue, it is a common side reaction to be aware of when working with methionine-containing peptides.

Troubleshooting Guides

Issue: I am observing a significant amount of the L-methionine diastereomer in my final peptide product.

This is a common problem that can be addressed by systematically evaluating and optimizing your coupling protocol.

Potential Cause Recommended Solution
Highly Activating Coupling Reagent Switch to a coupling reagent known for lower racemization potential, such as an aminium/uronium or phosphonium (B103445) salt (e.g., HATU, HBTU, PyAOP) in combination with an additive.[5][6]
Inappropriate Base If using a strong, non-hindered base like DIEA, consider switching to a weaker or more sterically hindered base such as N-methylmorpholine (NMM) or sym-collidine.[7] Use the minimum amount of base necessary for the reaction to proceed.
Suboptimal Additive If you are using a carbodiimide (B86325) reagent like DIC without an additive, or with a less effective one like HOBt, consider switching to more efficient racemization suppressants such as HOAt or OxymaPure.[8]
High Reaction Temperature Perform the coupling reaction at a lower temperature, for example, at 0°C or room temperature, to slow down the rate of racemization.[2]
Prolonged Activation Time Reduce the pre-activation time of the amino acid before adding it to the resin. Monitor the reaction progress to avoid unnecessarily long coupling times.
Solvent Effects While solvent choice is often dictated by solubility and resin swelling, consider using less polar solvents if compatible with your synthesis.[2]

Quantitative Data on Racemization

Disclaimer: The following data is for the coupling of Z-Phe-Val-OH with H-Pro-NH2 and Fmoc-Ser(tBu)-OH with H-L-Leu-OtBu, not D-methionine. However, the trends observed are generally applicable to other amino acids.

Coupling ReagentAdditiveBase% D-Isomer Formation
DICHOBtDIEALow to Moderate
DICHOAtDIEALow
DICOxymaPureDIEAVery Low
HBTU(internal HOBt)DIEALow
HATU(internal HOAt)DIEAVery Low
COMU(internal Oxyma)DIEAVery Low

Data compiled from publicly available information and general knowledge in peptide chemistry.

Experimental Protocols

Protocol 1: Low-Racemization Coupling of D-Methionine using HATU/DIEA

This protocol describes a standard method for coupling Fmoc-D-methionine-OH in solid-phase peptide synthesis (SPPS) with minimal racemization.

Materials:

  • Fmoc-D-methionine-OH

  • HATU (1-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • Resin-bound peptide with a free N-terminal amine

  • Standard SPPS equipment

Procedure:

  • Resin Preparation: Following the removal of the N-terminal Fmoc protecting group from the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).

  • Amino Acid Activation: In a separate reaction vessel, dissolve Fmoc-D-methionine-OH (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF.

  • Base Addition: Add DIEA (6-10 equivalents) to the amino acid/HATU solution.

  • Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution will typically change color.

  • Coupling: Add the activated amino acid solution to the washed resin.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF (3 x 1 min) to remove excess reagents and byproducts.

Protocol 2: Quantification of D-Methionine Racemization by Chiral HPLC

This protocol outlines the steps to determine the extent of racemization after peptide synthesis and cleavage.

Materials:

  • Crude synthetic peptide containing D-methionine

  • 6 M HCl

  • Chiral HPLC column (e.g., Astec CHIROBIOTIC T)

  • HPLC system with a UV detector

  • D-methionine and L-methionine standards

Procedure:

  • Peptide Hydrolysis:

    • Place a small amount of the crude peptide (approx. 1 mg) into a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours to break all peptide bonds.

  • Sample Preparation:

    • After hydrolysis, cool the sample and carefully open the tube.

    • Evaporate the HCl to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Re-dissolve the resulting amino acid mixture in a suitable buffer or mobile phase for HPLC analysis.

  • Chiral HPLC Analysis:

    • Inject the prepared sample onto a chiral HPLC column.

    • Use an appropriate mobile phase to separate the D- and L-methionine enantiomers. The exact conditions will depend on the specific column used. An example mobile phase for a CHIROBIOTIC T column could be a mixture of water, methanol, and a small amount of acid like formic acid.

    • Detect the amino acids using a UV detector.

  • Quantification:

    • Run D-methionine and L-methionine standards to determine their retention times.

    • Integrate the peak areas for the D- and L-methionine in your sample chromatogram.

    • Calculate the percentage of racemization using the following formula: % Racemization = [Area(L-Met) / (Area(D-Met) + Area(L-Met))] x 100

Visualizations

Racemization_Mechanisms Mechanisms of Racemization during Peptide Coupling cluster_oxazolone Oxazolone Formation Pathway cluster_enolization Direct Enolization Pathway Activated_D-Met Activated D-Methionine Oxazolone 5(4H)-Oxazolone (Achiral Intermediate) Activated_D-Met->Oxazolone Cyclization L-Peptide Undesired L-Met Peptide Oxazolone->L-Peptide Amine Attack D-Peptide Desired D-Met Peptide Oxazolone->D-Peptide Amine Attack Activated_D-Met2 Activated D-Methionine Enolate Enolate (Achiral Intermediate) Activated_D-Met2->Enolate Base-mediated α-proton abstraction L-Peptide2 Undesired L-Met Peptide Enolate->L-Peptide2 Protonation & Amine Attack D-Peptide2 Desired D-Met Peptide Enolate->D-Peptide2 Protonation & Amine Attack Start->Activated_D-Met Start->Activated_D-Met2

Caption: The two primary pathways for racemization during peptide coupling.

Experimental_Workflow Workflow for Minimizing D-Methionine Racemization Start Start: Resin with free amine Activate Activate Fmoc-D-Met with Coupling Reagent (e.g., HATU) and Additive Start->Activate Couple Couple to Resin (Low Temperature, Minimal Time) Activate->Couple Wash Wash Resin Couple->Wash Deprotect Fmoc Deprotection Wash->Deprotect Next_Cycle Continue to Next Coupling Cycle Deprotect->Next_Cycle Cleave Cleave Peptide from Resin Next_Cycle->Cleave Analyze Analyze for Racemization (Chiral HPLC) Cleave->Analyze Pure_Peptide Pure D-Met Peptide Analyze->Pure_Peptide Racemized_Peptide Racemized Peptide Detected Analyze->Racemized_Peptide Optimize Optimize Coupling Conditions: - Change Reagent/Additive - Change Base - Lower Temperature Racemized_Peptide->Optimize Optimize->Start Re-synthesize

Caption: Experimental workflow for coupling D-methionine while minimizing and assessing racemization.

References

Technical Support Center: Optimizing Cleavage Cocktails for Methionine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the cleavage of methionine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions that occur with methionine-containing peptides during TFA cleavage?

During the final trifluoroacetic acid (TFA)-based cleavage and deprotection step of solid-phase peptide synthesis (SPPS), methionine residues are susceptible to two main side reactions: oxidation and S-alkylation (tert-butylation).[1][2] These acid-catalyzed reactions result in the formation of methionine sulfoxide (B87167) (Met(O)) and S-tert-butylsulfonium salt impurities, respectively.[1][2]

Q2: How can these side reactions be minimized?

The most effective way to minimize these side reactions is by adding "scavengers" to the cleavage cocktail.[3] Scavengers are compounds that trap reactive carbocations generated during the cleavage of protecting groups, preventing them from reacting with the methionine residue.[3] Some scavengers also act as reducing agents to prevent or reverse oxidation.[3]

Q3: What are some common scavengers used for methionine-containing peptides?

Several scavengers and scavenger cocktails are used to protect methionine residues. Common examples include:

  • Triisopropylsilane (TIS): A scavenger for tert-butyl cations and a mild reducing agent.[3]

  • 1,2-Ethanedithiol (B43112) (EDT): A potent scavenger for tert-butyl cations.[3]

  • Thioanisole: A scavenger that also helps prevent oxidation.[3]

  • Dimethylsulfide (DMS) and Ammonium (B1175870) Iodide (NH₄I): A combination used to reduce methionine sulfoxide back to methionine.[3]

  • Trimethylsilyl chloride (TMSCl) and Triphenylphosphine (PPh₃): A combination shown to be highly effective in preventing oxidation.[1][3]

Q4: Can methionine oxidation be reversed after it has occurred?

Yes, the oxidation of methionine to methionine sulfoxide (Met(O)) can be reversed post-cleavage.[3] A common method involves treating the purified peptide with a solution of ammonium iodide (NH₄I) and dimethyl sulfide (B99878) (DMS).[3][4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with methionine-containing peptides.

Problem 1: An unexpected mass increase of +16 Da is observed in the mass spectrum of my peptide.
  • Likely Cause: This mass shift is characteristic of the oxidation of one methionine residue to methionine sulfoxide (Met(O)).[3]

  • Troubleshooting Workflow:

    G start Start: +16 Da Mass Shift Observed check_cocktail Review Cleavage Cocktail Did it contain antioxidants? start->check_cocktail optimize_cleavage Optimize Cleavage Cocktail Add scavengers like TMSCl/PPh3 or NH4I/DMS. check_cocktail->optimize_cleavage No inert_atmosphere Perform Cleavage Under Inert Atmosphere Use Nitrogen or Argon to minimize oxygen exposure. check_cocktail->inert_atmosphere Yes optimize_cleavage->inert_atmosphere post_cleavage_reduction Post-Cleavage Reduction Treat purified peptide with NH4I and DMS. inert_atmosphere->post_cleavage_reduction end End: Methionine Oxidation Minimized/Reversed post_cleavage_reduction->end

    Caption: Troubleshooting workflow for +16 Da mass increase.

  • Recommended Actions:

    • Optimize Cleavage Conditions: Use a freshly prepared cleavage cocktail containing scavengers known to reduce or prevent oxidation. A combination of TMSCl and PPh₃ has been shown to be very effective.[1][3] Performing the cleavage under an inert atmosphere (e.g., nitrogen or argon) will also help minimize oxidation.[3]

    • Post-Synthesis Reduction: If oxidation has already occurred, the purified peptide can be treated with ammonium iodide and dimethyl sulfide to reduce the methionine sulfoxide back to methionine.[3]

Problem 2: An unexpected mass increase of +56 Da is observed in the mass spectrum of my peptide.
  • Likely Cause: This mass increase is characteristic of S-alkylation of the methionine residue by a tert-butyl cation, forming an S-tert-butylsulfonium salt.[3]

  • Troubleshooting Workflow:

    G start Start: +56 Da Mass Shift Observed check_scavengers Review Cleavage Cocktail Were cation scavengers (e.g., TIS, EDT) used? start->check_scavengers add_scavengers Enhance Scavenger Cocktail Increase concentration or add potent scavengers like TIS or EDT. check_scavengers->add_scavengers No or Insufficient optimize_time_temp Optimize Cleavage Time and Temperature Shorter times and lower temperatures can reduce alkylation. check_scavengers->optimize_time_temp Yes add_scavengers->optimize_time_temp reverse_alkylation Reverse S-alkylation Heat the peptide in 5% acetic acid. optimize_time_temp->reverse_alkylation end End: S-alkylation Minimized/Reversed reverse_alkylation->end

    Caption: Troubleshooting workflow for +56 Da mass increase.

  • Recommended Actions:

    • Optimize Scavenger Cocktail: Ensure your cleavage cocktail contains effective scavengers for tert-butyl cations, such as Triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT).[3]

    • Control Reaction Conditions: The extent of S-alkylation can be influenced by cleavage time and temperature. Shorter reaction times and lower temperatures generally reduce the formation of this byproduct.[2]

    • Reverse S-alkylation: The S-tert-butylsulfonium salt can be reversed to the free methionine-containing peptide by heating the peptide at 40°C for 24 hours in a 5% acetic acid solution.[1][2]

Data on Cleavage Cocktails for Methionine-Containing Peptides

The following table summarizes various cleavage cocktails and their effectiveness in preventing common side reactions.

Reagent Name/CompositionKey Features & ApplicationsEfficacy in Preventing OxidationEfficacy in Preventing S-alkylation
Reagent B (TFA/Phenol/Water/TIS 88:5:5:2)General purpose, "odorless" alternative to cocktails with thiols.[5]Does not prevent methionine oxidation.[5]Effective due to TIS.
Reagent H (TFA/Phenol/Thioanisole/EDT/Water/DMS/NH₄I 81:5:5:2.5:3:2:1.5)Specifically designed to prevent methionine oxidation.[5][6]Highly effective; no methionine sulfoxide detected in model peptides.[6]Effective due to EDT and thioanisole.
TFA/TIS/H₂O (95:2.5:2.5)A standard, simple cleavage cocktail.Can result in significant methionine oxidation.[4]Moderately effective.
TFA/Anisole/TMSCl/Me₂S/PPh₃ (85:5:5:5 with 1 mg/mL PPh₃)Eradicates oxidation and reduces S-alkylation for most peptides.[1][2]Highly effective; eradicates Met(O) formation.[2]Reduces S-alkylation.[2]
TFA/Anisole/TIS/TMSCl/Me₂S/PPh₃ (80:5:5:5:5 with 1 mg/mL PPh₃)Optimal for peptides also containing Cys(Trt) residues.[1][2]Highly effective; eradicates Met(O) formation.[2]Reduces S-alkylation; TIS is crucial for scavenging Trt carbocations.[2]

Experimental Protocols

Protocol 1: Cleavage Using an Oxidation-Suppressing Cocktail

This protocol is designed to eliminate the oxidation of methionine during peptide cleavage.[3]

  • Resin Preparation: After solid-phase peptide synthesis (SPPS), wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under a vacuum.[3]

  • Cleavage Cocktail Preparation (prepare fresh):

    • Trifluoroacetic Acid (TFA): 8.5 mL

    • Anisole: 0.5 mL

    • Trimethylsilyl chloride (TMSCl): 0.5 mL

    • Dimethyl sulfide (Me₂S): 0.5 mL

    • Triphenylphosphine (PPh₃): 10 mg

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1-2 hours.[3]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates. Precipitate the peptide by adding the TFA solution to a 10-fold excess of cold diethyl ether.[3]

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.

Protocol 2: Post-Cleavage Reduction of Methionine Sulfoxide

This protocol is for reducing methionine sulfoxide (Met(O)) back to methionine in a purified peptide.[3]

  • Peptide Dissolution: Dissolve the peptide containing Met(O) in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.[3]

  • Reagent Preparation: Prepare a solution of ammonium iodide (NH₄I) and dimethyl sulfide (DMS) in water. A typical concentration is a 10-fold molar excess of each reagent relative to the peptide.[3]

  • Reduction Reaction: Add the NH₄I/DMS solution to the dissolved peptide. Allow the reaction to proceed at room temperature for 30-60 minutes.

  • Purification: Purify the reduced peptide using reverse-phase HPLC to remove the reagents and any remaining unreduced peptide.

Workflow for Optimizing Cleavage of Methionine-Containing Peptides

G cluster_pre Pre-Cleavage cluster_cleavage Cleavage cluster_post Post-Cleavage Analysis & Troubleshooting start Synthesized Peptide-Resin (Contains Methionine) select_cocktail Select Appropriate Cleavage Cocktail (Consider other sensitive residues like Cys, Trp) start->select_cocktail cleavage Perform Cleavage (1-3 hours, Room Temperature) select_cocktail->cleavage precipitation Precipitate Peptide (Cold Diethyl Ether) cleavage->precipitation analysis Analyze Crude Peptide (LC-MS) precipitation->analysis check_mass Check for Mass Shifts (+16 Da or +56 Da) analysis->check_mass oxidation Oxidation (+16 Da) (Met -> Met(O)) check_mass->oxidation Yes alkylation S-Alkylation (+56 Da) (Met -> Met(tBu)) check_mass->alkylation Yes no_issue Desired Peptide Mass check_mass->no_issue No reduction Post-Cleavage Reduction (NH4I/DMS) oxidation->reduction reverse_alk Reverse S-alkylation (Heat in 5% Acetic Acid) alkylation->reverse_alk purification Final Purification (RP-HPLC) no_issue->purification reduction->purification reverse_alk->purification

References

Technical Support Center: D-Methionine-N-fmoc-d3 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using D-Methionine-N-fmoc-d3 in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of peptides containing this compound.

Issue Potential Cause(s) Recommended Solution(s)
Unexpected mass increase of +16 Da in the final peptide. Oxidation of the D-methionine-d3 thioether to methionine sulfoxide (B87167). This is a common side reaction for methionine residues, which are susceptible to oxidation during synthesis and cleavage[1][2].1. Use Scavengers During Cleavage: Add scavengers to the cleavage cocktail to minimize oxidation. Common scavengers include dithiothreitol (B142953) (DTT) or Reagent K (TFA/water/phenol/thioanisole/EDT)[3][4]. 2. Post-Cleavage Reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine. A common method involves treating the peptide with a solution of ammonium (B1175870) iodide and dimethylsulfide[2]. 3. Inert Atmosphere: Perform the synthesis and cleavage under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen[1].
Unexpected mass increase of +57 Da (or other alkyl groups) in the final peptide. S-alkylation of the D-methionine-d3 thioether by carbocations generated during the cleavage of protecting groups (e.g., tert-butyl from Boc or tBu groups)[5].1. Optimize Cleavage Cocktail: Use a cleavage cocktail containing efficient carbocation scavengers like triisopropylsilane (B1312306) (TIS) and water[1][6]. 2. Reversal of S-alkylation: In some cases, S-alkylation can be reversed by heating the peptide in an acidic solution, such as 5% acetic acid[5].
Incomplete coupling of this compound. Steric hindrance or aggregation of the growing peptide chain.1. Use a Stronger Coupling Reagent: Switch to a more potent coupling reagent like HATU or HCTU[7]. 2. Increase Coupling Time and/or Temperature: Extend the coupling reaction time or perform the coupling at a slightly elevated temperature. 3. Monitor Coupling Completion: Use a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion before proceeding to the next step[7].
Racemization of the D-methionine-d3 residue. Use of certain bases during coupling can promote epimerization. For example, DIPEA has been shown to induce racemization in some cases[4][7].1. Use a Hindered Base: Substitute DIPEA with a more sterically hindered and less nucleophilic base like 2,4,6-collidine[7]. 2. Optimize Activation: Minimize the pre-activation time of the amino acid to reduce the window for racemization.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions associated with the use of this compound in peptide synthesis?

A1: The primary side reactions are the same as those for non-deuterated methionine:

  • Oxidation: The thioether side chain is susceptible to oxidation, forming methionine sulfoxide (+16 Da mass increase)[1][2]. This can occur during synthesis or, more commonly, during the final cleavage from the resin[1].

  • S-alkylation: The thioether can be alkylated by carbocations generated during the removal of side-chain protecting groups, particularly tert-butyl cations from Boc or tBu groups, leading to a mass increase (e.g., +57 Da for tert-butylation)[5].

Q2: Does the d3-labeling on the methionine methyl group affect its reactivity or introduce new side reactions?

A2: The d3-labeling (trideuteromethyl group) is not expected to introduce novel side reactions. The primary effect of deuteration is the kinetic isotope effect, which could slightly slow down reactions involving the cleavage of a C-D bond compared to a C-H bond. However, the main side reactions of methionine (oxidation and S-alkylation) occur at the sulfur atom and are not directly influenced by the C-H/C-D bonds of the methyl group. Therefore, the propensity for these side reactions should be very similar to that of non-deuterated D-methionine.

Q3: How can I detect the oxidation of D-methionine-d3 in my peptide?

A3: Oxidation is readily detected by mass spectrometry as a characteristic mass increase of +16 Da for each oxidized methionine residue. Tandem mass spectrometry (MS/MS) can be used to pinpoint the location of the modification within the peptide sequence[8][9].

Q4: What is the best way to prevent methionine oxidation during peptide synthesis?

A4: While methionine's thioether is generally stable during standard Fmoc-SPPS cycles, oxidation is a significant risk during the final acidic cleavage step[1]. To prevent this, it is crucial to use a cleavage cocktail containing scavengers. For peptides containing methionine, as well as other sensitive residues like cysteine and tryptophan, "Reagent K" is often recommended. Its composition is typically TFA/water/phenol/thioanisole/ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5[4].

Q5: Can I use D-Methionine(O)-N-fmoc-d3 (the pre-oxidized form) in my synthesis?

A5: Yes, using the pre-oxidized form, Fmoc-D-Met(O)-OH, is a valid strategy, especially if the final desired product contains methionine sulfoxide. It can also be used as a protecting group strategy where the sulfoxide is reduced back to methionine after purification[3]. This can sometimes simplify purification as the sulfoxide is more polar.

Experimental Protocols

Protocol 1: Post-Cleavage Reduction of Oxidized D-Methionine-d3

This protocol describes the reduction of methionine sulfoxide back to methionine in a cleaved peptide.

  • Dissolve the Crude Peptide: Dissolve the crude peptide containing the oxidized D-methionine-d3 in a solution of 95% acetic acid in water.

  • Add Reducing Agents: To the peptide solution, add ammonium iodide and dimethylsulfide.

  • Incubate: Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor Progress: Monitor the reaction by mass spectrometry to confirm the disappearance of the +16 Da mass shift.

  • Purify: Once the reduction is complete, purify the peptide using standard methods such as reverse-phase HPLC.

Protocol 2: Cleavage with a Scavenger Cocktail to Minimize Side Reactions

This protocol outlines the cleavage of a peptide containing D-methionine-d3 from the solid support while minimizing both oxidation and S-alkylation.

  • Prepare Reagent K: Prepare the cleavage cocktail "Reagent K" with the following composition: 82.5% trifluoroacetic acid (TFA), 5% water, 5% phenol, 5% thioanisole, and 2.5% 1,2-ethanedithiol (B43112) (EDT)[4].

  • Wash and Dry the Resin: Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it thoroughly under a stream of nitrogen.

  • Add Cleavage Cocktail: Add the freshly prepared Reagent K to the dried resin. Use approximately 10 mL of the cocktail per gram of resin.

  • Incubate: Gently agitate the mixture at room temperature for 2-4 hours.

  • Precipitate the Peptide: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Isolate and Dry: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the peptide pellet under vacuum.

  • Analyze: Analyze the crude peptide by mass spectrometry to check for the absence of oxidation and alkylation byproducts.

Visualizations

Troubleshooting_Workflow cluster_synthesis Peptide Synthesis with this compound cluster_troubleshooting Troubleshooting Side Reactions Start Start Synthesis Coupling Coupling Steps Start->Coupling Cleavage Cleavage & Deprotection Coupling->Cleavage IncompleteCoupling Incomplete Coupling Coupling->IncompleteCoupling Coupling Failure Analysis MS Analysis of Crude Peptide Cleavage->Analysis Purification Purification Analysis->Purification Expected Mass Oxidation Mass +16 Da (Oxidation) Analysis->Oxidation Unexpected Mass Alkylation Mass +57 Da (S-alkylation) Analysis->Alkylation Unexpected Mass FinalPeptide Final Peptide Purification->FinalPeptide Reduce Post-cleavage Reduction Oxidation->Reduce Scavengers Optimize Scavengers Alkylation->Scavengers StrongerCoupling Use Stronger Coupling Reagents IncompleteCoupling->StrongerCoupling Reduce->Purification Scavengers->Cleavage Re-synthesize with optimized cleavage StrongerCoupling->Coupling Re-synthesize with improved coupling

Caption: Troubleshooting workflow for side reactions in peptide synthesis.

Caption: Key side reactions of D-Methionine-d3 in peptide synthesis.

References

Technical Support Center: Aggregation of Peptides Containing D-Methionine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with peptides containing D-methionine. The following information addresses common issues related to peptide aggregation and solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide containing D-methionine aggregating?

A1: Peptide aggregation is a complex phenomenon influenced by several factors. While the incorporation of D-amino acids is often a strategy to disrupt aggregation, it doesn't guarantee complete prevention.[1] Key factors that can contribute to the aggregation of peptides, including those with D-methionine, include:

  • Hydrophobicity: A high proportion of hydrophobic amino acids in the peptide sequence is a primary driver of aggregation.[1]

  • Peptide Length: Longer peptides have a greater tendency to aggregate due to increased hydrophobic interactions.[1]

  • pH and Net Charge: Peptides are least soluble and most prone to aggregation at their isoelectric point (pI), where their net charge is zero.[1]

  • Secondary Structure: The propensity of a peptide to form β-sheet structures can lead to the formation of organized aggregates.[2]

Q2: How does substituting L-methionine with D-methionine theoretically affect peptide aggregation?

A2: Substituting an L-amino acid with its D-enantiomer can disrupt the regular hydrogen bonding patterns required for the formation of ordered secondary structures like β-sheets, which are often precursors to aggregation.[2][3] This steric hindrance can interfere with the self-assembly of peptide chains into larger aggregates. While this is a common strategy to improve peptide stability and solubility, the overall effect is sequence-dependent.

Q3: Can oxidation of the D-methionine residue in my peptide influence its aggregation?

A3: Yes, the oxidation of methionine to methionine sulfoxide (B87167) can significantly alter a peptide's aggregation properties. The introduction of a polar sulfoxide group can have variable effects depending on the specific peptide sequence and the context of the surrounding amino acids. For instance, in the case of Amyloid-β (Aβ) peptide, studies have shown that methionine oxidation can have conflicting effects. Some research indicates that the oxidation of Methionine-35 in Aβ slows down fibrillization, while other studies suggest it can lead to the formation of highly fragmented fibers.[4][5] Oxidation can disrupt helical structures and increase the propensity for turns in the peptide backbone.[1]

Q4: What techniques can I use to monitor the aggregation of my D-methionine-containing peptide?

A4: Several experimental techniques are available to monitor and characterize peptide aggregation in vitro.[5] The choice of technique depends on the specific information you wish to obtain:

  • Thioflavin T (ThT) Fluorescence Assay: This is a widely used method to monitor the formation of amyloid-like fibrils in real-time. ThT dye exhibits enhanced fluorescence upon binding to β-sheet-rich structures.[6][7]

  • Dynamic Light Scattering (DLS): DLS can be used to determine the size distribution of particles in a solution, allowing for the detection of aggregates in the nanometer to micrometer range.[8]

  • Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM): These high-resolution imaging techniques provide direct visualization of the morphology of peptide aggregates, offering insights into their structure.[5]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to analyze the secondary structure of peptides in solution and can detect conformational changes, such as the transition from a random coil to a β-sheet structure, which often precedes aggregation.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about the conformation, dynamics, and interactions of peptides at the atomic level, helping to identify the regions of the peptide involved in aggregation.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with peptides containing D-methionine.

Problem Possible Cause Suggested Solution
Peptide will not dissolve The peptide is highly hydrophobic.Try dissolving the peptide in a small amount of an organic solvent like DMSO, and then slowly add the aqueous buffer to the desired concentration.[9]
The pH of the solution is close to the peptide's isoelectric point (pI).Adjust the pH of the buffer. For acidic peptides, use a basic buffer, and for basic peptides, use an acidic buffer.[1]
Peptide precipitates out of solution after initial dissolution The peptide concentration is too high.Prepare a more dilute stock solution.
The buffer composition is not optimal.Experiment with different buffer systems and ionic strengths.
Inconsistent aggregation kinetics in ThT assay The initial peptide solution was not monomeric.Ensure the peptide stock solution is properly prepared to be monomeric and free of pre-existing aggregates. This can be achieved by dissolving the peptide in solvents like HFIP followed by evaporation and reconstitution in buffer.[4][7]
Temperature fluctuations during the experiment.Use a plate reader with precise temperature control and ensure consistent incubation at 37°C.
High background fluorescence in ThT assay ThT solution is old or contaminated.Prepare fresh ThT solution and filter it through a 0.2 μm syringe filter before use.
The buffer itself is causing ThT fluorescence.Run a control with only the buffer and ThT to check for background fluorescence.[7]

Quantitative Data on Methionine Modification and Aggregation

Direct quantitative comparisons of aggregation kinetics between L-methionine and D-methionine containing peptides are not extensively available in the literature. However, studies on the effect of methionine oxidation on the aggregation of Amyloid-β (Aβ) peptides provide valuable insights into how modifications at the methionine position can impact aggregation.

Table 1: Effect of Methionine-35 Oxidation on Amyloid-β (Aβ42) Fibrillization

PeptideFibrillization RateLag TimeFibril MorphologyReference
Aβ42 (with L-Methionine)FasterShorterLong, well-defined fibrils[4]
Aβ42 (with oxidized Methionine)Three times slowerLongerSimilar to regular Aβ42 fibrils[4]

This table summarizes findings from a study on Amyloid-β peptide and should be considered as a representative example. The effect of D-methionine substitution may vary depending on the peptide sequence.

Experimental Protocols

Protocol: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation

This protocol describes a method to monitor and compare the aggregation kinetics of a peptide containing L-methionine versus its D-methionine analog using the Thioflavin T (ThT) fluorescence assay.

Materials:

  • Peptide with L-methionine

  • Peptide with D-methionine

  • Thioflavin T (ThT)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with excitation at ~450 nm and emission at ~485 nm

Procedure:

  • Preparation of Peptide Stock Solutions:

    • To ensure a monomeric starting state, dissolve both the L-methionine and D-methionine peptides in HFIP to a concentration of 1 mg/mL.[4]

    • Aliquot the solutions into microcentrifuge tubes.

    • Evaporate the HFIP in a vacuum centrifuge.

    • Store the resulting peptide films at -80°C until use.[4]

    • Immediately before the assay, reconstitute the peptide film in PBS (pH 7.4) to a final concentration of 100 µM. Vortex briefly to dissolve.

  • Preparation of ThT Solution:

    • Prepare a 1 mM stock solution of ThT in sterile, deionized water.

    • Filter the stock solution through a 0.2 μm syringe filter.

    • Dilute the ThT stock solution in PBS (pH 7.4) to a final working concentration of 25 µM.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add the following to triplicate wells:

      • Test wells (L-Met peptide): 50 µL of 100 µM L-methionine peptide solution + 50 µL of 25 µM ThT solution.

      • Test wells (D-Met peptide): 50 µL of 100 µM D-methionine peptide solution + 50 µL of 25 µM ThT solution.

      • Control wells (no peptide): 50 µL of PBS + 50 µL of 25 µM ThT solution.

  • Incubation and Measurement:

    • Seal the plate to prevent evaporation.

    • Incubate the plate in a fluorescence microplate reader at 37°C with intermittent shaking.[6]

    • Measure the ThT fluorescence intensity (Excitation: ~450 nm, Emission: ~485 nm) at regular intervals (e.g., every 15 minutes) for a desired period (e.g., 24-48 hours).

  • Data Analysis:

    • Subtract the average fluorescence of the control wells from the average fluorescence of the test wells at each time point.

    • Plot the corrected fluorescence intensity as a function of time for both the L-methionine and D-methionine peptides.

    • Analyze the resulting sigmoidal curves to determine the lag time and the apparent rate of aggregation for each peptide.[10]

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation AggregatedPeptide Aggregated Peptide (with D-Methionine) AggregatedPeptide->Receptor Binding and Stress Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation GeneExpression Gene Expression (e.g., Stress Response) TranscriptionFactor->GeneExpression Induction

Caption: Hypothetical signaling pathway activated by extracellular peptide aggregation.

ThT_Assay_Workflow cluster_0 Preparation cluster_1 Assay Setup cluster_2 Measurement & Analysis PreparePeptide Prepare Monomeric L-Met and D-Met Peptide Stocks PlateSetup Set up 96-well plate: - L-Met Peptide + ThT - D-Met Peptide + ThT - Control (Buffer + ThT) PreparePeptide->PlateSetup PrepareThT Prepare Fresh ThT Solution PrepareThT->PlateSetup IncubateRead Incubate at 37°C with shaking Read Fluorescence PlateSetup->IncubateRead DataAnalysis Plot Fluorescence vs. Time Analyze Aggregation Kinetics IncubateRead->DataAnalysis Troubleshooting_Tree Start Peptide Aggregation or Solubility Issue IsPeptideDissolved Is the peptide dissolved? Start->IsPeptideDissolved CheckHydrophobicity Is the peptide highly hydrophobic? IsPeptideDissolved->CheckHydrophobicity No IsAggregationObserved Is aggregation observed during the experiment? IsPeptideDissolved->IsAggregationObserved Yes CheckpH Is the pH near the pI? CheckHydrophobicity->CheckpH No UseOrganicSolvent Use a small amount of organic solvent (e.g., DMSO) for initial dissolution. CheckHydrophobicity->UseOrganicSolvent Yes AdjustpH Adjust buffer pH away from the pI. CheckpH->AdjustpH Yes FurtherOptimization Consider further optimization of buffer conditions. CheckpH->FurtherOptimization No Success Problem Resolved UseOrganicSolvent->Success AdjustpH->Success CheckConcentration Is the peptide concentration too high? IsAggregationObserved->CheckConcentration Yes LowerConcentration Lower the peptide concentration. CheckConcentration->LowerConcentration Yes CheckMonomericState Was the initial stock solution monomeric? CheckConcentration->CheckMonomericState No LowerConcentration->Success PrepareMonomericStock Prepare fresh monomeric stock using HFIP. CheckMonomericState->PrepareMonomericStock No CheckMonomericState->FurtherOptimization Yes PrepareMonomericStock->Success

References

stability of d3 label on methionine during acid cleavage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: D3-Methionine Stability

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of deuterium-labeled methionine (d3-Met), specifically S-methyl-d3-methionine, during acid cleavage procedures common in peptide synthesis and proteomics.

Frequently Asked Questions (FAQs)

Q1: Is the d3-label on S-methyl-d3-methionine stable during standard Trifluoroacetic Acid (TFA) cleavage?

While the carbon-deuterium (C-D) bond is generally stronger than a carbon-hydrogen (C-H) bond, the harsh acidic and cation-rich environment of a TFA cleavage cocktail could theoretically lead to hydrogen-deuterium (H/D) exchange. However, the most immediate and well-documented side reaction for methionine during TFA cleavage is not label loss, but the oxidation of the thioether side chain to form methionine sulfoxide (B87167).[1][2] Researchers should first focus on mitigating oxidation, as this is the most probable cause of unexpected mass shifts in the final product.

Q2: What is the primary side reaction affecting methionine during acid cleavage?

The primary and most common side reaction is the oxidation of the sulfur atom in the methionine side chain, converting it to methionine sulfoxide (Met(O)).[2] This adds 16 Da to the mass of the peptide. This oxidation can be significant, with some standard cleavage cocktails resulting in 15% to 55% of the peptide being in the oxidized form.[1] This issue arises because the thioether is highly susceptible to oxidation under acidic conditions and in the presence of reactive carbocations generated during the cleavage of other protecting groups.

Q3: How can I prevent methionine oxidation during cleavage?

The most effective method to prevent oxidation is to include reducing agents and scavengers in the TFA cleavage cocktail.[3] Standard scavengers like triisopropylsilane (B1312306) (TIS) may not be sufficient to prevent methionine oxidation.[4] A specialized cocktail, often referred to as "Reagent H," has been specifically formulated to minimize methionine side-chain oxidation.[1][5] This cocktail includes dimethylsulfide (DMS) and ammonium (B1175870) iodide (NH₄I) which act to suppress oxidation and reduce any sulfoxide that may form.[1][2]

Q4: My mass spectrometry data shows an unexpected mass for my d3-Met-containing peptide. How do I troubleshoot if it's label loss or something else?

First, verify the presence of methionine sulfoxide, which would result in a mass increase of +16 Da relative to the expected d3-labeled peptide mass. If oxidation is ruled out, consider other potential side reactions. Methionine can be susceptible to alkylation by cations produced during cleavage, which could lead to different mass adducts. If these common issues are not the cause, you can investigate potential d3-label loss (-3 Da shift) by comparing the isotopic distribution of your peptide with a non-deuterated standard.

Quantitative Data: Efficacy of Cleavage Cocktails

The following table summarizes the percentage of methionine oxidation observed when cleaving a model peptide with various commonly used cleavage cocktails compared to the specialized Reagent H.

Cleavage CocktailMethionine Sulfoxide DetectedReference
Reagent K15% - 55%[1]
Reagent R15% - 55%[1]
Reagent B15% - 55%[1]
Reagent H None Detected [1]

Experimental Protocols

Protocol: Peptide Cleavage using Reagent H to Prevent Methionine Oxidation

This protocol is adapted from the formulation designed to minimize methionine side-chain oxidation during the final cleavage and deprotection of peptides synthesized via Fmoc-based solid-phase peptide synthesis.[1][3]

1. Preparation of Reagent H Cleavage Cocktail:

  • Carefully mix the following components. It is crucial to prepare this cocktail fresh before use.

    • Trifluoroacetic acid (TFA): 81.0% (w/w)

    • Phenol: 5.0% (w/w)

    • Thioanisole: 5.0% (w/w)

    • 1,2-ethanedithiol (EDT): 2.5% (w/w)

    • Water: 3.0% (w/w)

    • Dimethylsulfide (DMS): 2.0% (w/w)

    • Ammonium iodide (NH₄I): 1.5% (w/w)

2. Peptide-Resin Preparation:

  • Ensure the N-terminal Fmoc group has been removed from the peptidyl-resin.

  • Thoroughly wash the resin with Dichloromethane (DCM) to remove residual Dimethylformamide (DMF).

  • Dry the resin under vacuum for at least 1 hour.

3. Cleavage and Deprotection:

  • Suspend the dry peptidyl-resin in the freshly prepared Reagent H cocktail. Use a ratio of approximately 30 mL of cocktail per gram of resin.[3]

  • Allow the mixture to stand for 3 hours at room temperature. It is recommended to perform this step under an inert gas atmosphere (e.g., nitrogen or argon).[3]

  • Filter the resin from the cleavage mixture.

  • Wash the resin with a small amount of fresh TFA.

  • Combine the filtrates.

4. Peptide Precipitation and Isolation:

  • Precipitate the crude peptide by adding the combined filtrate to cold methyl tert-butyl ether (MTBE).

  • Cool the suspension to maximize precipitation.

  • Centrifuge or filter to collect the precipitated peptide.

  • Wash the peptide pellet with cold MTBE to remove residual scavengers.

  • Dry the final peptide product under vacuum.

Visualizations

Chemical Pathway of Methionine Side Reactions

The diagram below illustrates the primary side reaction affecting methionine during acid cleavage—oxidation to methionine sulfoxide—and the protective mechanism of scavengers.

Met Methionine (d3-Met) TFA TFA Cleavage (Carbocations) Met->TFA Exposed to Met_Ox Methionine Sulfoxide (Met(O), +16 Da) TFA->Met_Ox Oxidation Met_Ox->Met Reduction Scavengers Scavengers (e.g., Reagent H) Scavengers->TFA Neutralize

Caption: Methionine oxidation pathway during acid cleavage and prevention.

Troubleshooting Workflow for Unexpected Mass

This flowchart provides a logical sequence of steps for researchers to identify the cause of an unexpected mass in a d3-methionine containing peptide following acid cleavage.

start Start: Unexpected Mass in d3-Met Peptide check_ox Check for Mass +16 Da (per Met residue) start->check_ox is_ox Issue is Oxidation check_ox->is_ox Yes check_alk Check for other adducts (e.g., t-butyl, +56 Da) check_ox->check_alk No use_reagent_h Solution: Use Reagent H or other protective cocktails is_ox->use_reagent_h is_alk Issue is Alkylation check_alk->is_alk Yes check_label Check for Mass -3 Da (or partial loss) check_alk->check_label No improve_scav Solution: Improve scavenger protocol (e.g., add TIS/EDT) is_alk->improve_scav is_label_loss Issue is Potential d3 Label Loss check_label->is_label_loss Yes end Other Issue: Review synthesis & raw materials check_label->end No contact_support Action: Minimize cleavage time/temp. Contact technical support. is_label_loss->contact_support

Caption: Troubleshooting workflow for d3-methionine peptide mass variance.

References

Technical Support Center: Managing S-alkylation of Methionine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the S-alkylation of methionine during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is S-alkylation of methionine in the context of solid-phase peptide synthesis?

A1: S-alkylation is a common side reaction where the sulfur atom of the methionine side chain (a thioether) acts as a nucleophile and attacks electrophilic species.[1] In the context of Fmoc/tBu-based solid-phase peptide synthesis, this typically involves the reaction of methionine with carbocations generated during the final cleavage and deprotection step with strong acids like trifluoroacetic acid (TFA).[2][3] The most common alkylating agent is the tert-butyl cation (tBu⁺), which is formed from the cleavage of tert-butyl-based protecting groups, resulting in the formation of an S-tert-butylsulfonium salt.[4][5]

Q2: When does S-alkylation of methionine primarily occur?

A2: S-alkylation of methionine is an acid-catalyzed reaction that predominantly occurs during the final step of SPPS: the acidolytic cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups.[3][5] While the thioether of methionine is generally stable during the repetitive steps of Fmoc removal, the highly acidic conditions of the final TFA cleavage cocktail generate a significant number of reactive carbocations that can alkylate methionine residues.[6][7]

Q3: What are the consequences of S-alkylation of methionine?

A3: S-alkylation of methionine results in a modification of the peptide, leading to the formation of a sulfonium (B1226848) salt impurity.[2] This introduces heterogeneity into the final peptide product, complicating purification and potentially altering the biological activity and physicochemical properties of the peptide. The resulting S-alkylated peptide will have a different mass and charge state, which can be detected by mass spectrometry.

Q4: How can I prevent or minimize S-alkylation of methionine?

A4: The most effective strategy to prevent or minimize S-alkylation is to use a "scavenger" in the final TFA cleavage cocktail.[5] Scavengers are nucleophilic compounds that are added to the cleavage mixture to trap reactive carbocations before they can react with methionine residues.[5][6] The choice of scavengers and their concentrations is critical for minimizing this side reaction.

Q5: Can S-alkylation of methionine be reversed?

A5: Yes, the S-alkylation of methionine to form a sulfonium salt is a reversible reaction.[2] If S-alkylation has occurred, it is possible to reverse the modification by heating the peptide in a mildly acidic solution.[2][3] A published method involves heating the peptide at 40°C for 24 hours in 5% acetic acid to revert the sulfonium salt back to the free methionine-containing peptide.[2][3]

Troubleshooting Guide

Problem 1: My mass spectrometry analysis shows an unexpected mass increase of +56 Da in my methionine-containing peptide.

  • Likely Cause: This mass increase is characteristic of S-alkylation of a methionine residue by a tert-butyl cation, forming an S-tert-butylsulfonium salt.[1]

  • Troubleshooting Steps:

    • Optimize Cleavage Cocktail: Incorporate or increase the concentration of scavengers in your TFA cleavage cocktail. Effective scavengers for preventing tert-butylation include triisopropylsilane (B1312306) (TIS), 1,2-ethanedithiol (B43112) (EDT), and thioanisole.[5][6]

    • Modify Cleavage Conditions: Reduce the cleavage reaction time. Shorter exposure to the acidic cleavage cocktail can decrease the extent of S-alkylation.[2] For instance, reducing cleavage time from 1 hour to 30 minutes has been shown to reduce the formation of the alkylated by-product.[2][8]

    • Post-Cleavage Reversal: If the S-alkylated peptide has already been formed, you can attempt to reverse the modification. Dissolve the crude peptide in 5% acetic acid and heat the solution at 40°C for 24 hours.[2][3] Monitor the reaction by HPLC and mass spectrometry to confirm the conversion back to the desired peptide.

Problem 2: I am also observing a mass increase of +16 Da, in addition to other byproducts.

  • Likely Cause: A mass increase of +16 Da corresponds to the oxidation of a methionine residue to methionine sulfoxide (B87167) (Met(O)).[5] This is another common acid-catalyzed side reaction that can occur during the final cleavage step.[2][3]

  • Troubleshooting Steps:

    • Use a Combined Scavenger and Reducing Agent Cocktail: To address both S-alkylation and oxidation, a more complex cleavage cocktail is required. A highly effective cocktail for eradicating oxidation and reducing S-alkylation is a mixture of TFA, anisole, trimethylsilyl (B98337) chloride (TMSCl), and dimethyl sulfide (B99878) (Me2S), containing 1 mg of triphenylphosphine (B44618) (PPh₃) per mL of the solution.[2] For peptides also containing cysteine, triisopropylsilane (TIS) should be included in this mixture.[2][3]

    • Perform Cleavage Under an Inert Atmosphere: To minimize oxidation from atmospheric oxygen, perform the cleavage reaction under a nitrogen or argon atmosphere.[5]

    • Post-Synthesis Reduction: If oxidation has already occurred, the methionine sulfoxide can be reduced back to methionine. A combination of dimethylsulfide (DMS) and ammonium (B1175870) iodide (NH₄I) in the cleavage cocktail can reduce already formed Met(O).[5][7]

Data Presentation

Table 1: Comparison of Cleavage Cocktails for Minimizing Methionine Side Reactions

Cleavage Cocktail CompositionTarget Side Reaction(s)Observed Purity/Side ProductsReference(s)
TFA/TIS/H₂O (95:2.5:2.5)General CleavageBaseline for comparison; significant oxidation and S-alkylation can occur.[2]
TFA/Anisole/TMSCl/Me₂S (85:5:5:5) + 1 mg/mL PPh₃Oxidation and S-alkylationEradicated Met(O) and reduced S-alkylation.[2]
TFA/Anisole/TIS/TMSCl/Me₂S (85:5:5:5:5) + 1 mg/mL PPh₃Oxidation and S-alkylation (for Cys-containing peptides)Eradicated Met(O) and reduced S-alkylation. TIS is essential for Trt removal from Cys.[2][3]
Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)S-alkylationEffective at preventing Met alkylation.[6]
Reagent R: TFA/Thioanisole/EDT/Anisole (90:5:3:2)S-alkylationEffective at preventing Met alkylation.[6]

Experimental Protocols

Protocol 1: Cleavage Cocktail for Eradicating Methionine Oxidation and Reducing S-Alkylation

This protocol is designed to minimize both oxidation and S-alkylation of methionine during the final cleavage step.[2]

  • Resin Preparation: Following solid-phase peptide synthesis, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • Cleavage Cocktail Preparation:

    • For peptides without Cysteine: Prepare a cocktail of TFA/Anisole/TMSCl/Me₂S in a ratio of 85:5:5:5 (v/v/v/v).

    • For peptides with Cysteine: Prepare a cocktail of TFA/Anisole/TIS/TMSCl/Me₂S in a ratio of 85:5:5:5:5 (v/v/v/v/v).

    • To the prepared cocktail, add triphenylphosphine (PPh₃) to a final concentration of 1 mg/mL. Ensure the PPh₃ is fully dissolved.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 1-2 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the filtrate under a stream of nitrogen. Add the concentrated solution dropwise to a centrifuge tube containing ice-cold methyl tert-butyl ether (MTBE) to precipitate the crude peptide.

  • Peptide Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold MTBE. Dry the crude peptide pellet under vacuum.

Protocol 2: Reversal of Methionine S-alkylation

This protocol is for reversing the S-alkylation of methionine after the peptide has been cleaved from the resin.[2][3]

  • Peptide Dissolution: Dissolve the crude peptide containing the S-alkylated species in a 5% aqueous solution of acetic acid.

  • Heating: Heat the solution in a sealed vial at 40°C for 24 hours.

  • Monitoring: Periodically take aliquots of the reaction mixture to monitor the progress of the reversal by RP-HPLC and mass spectrometry. Look for the disappearance of the peak corresponding to the S-alkylated peptide and the increase of the peak for the desired peptide.

  • Lyophilization: Once the reaction is complete, freeze the solution and lyophilize to obtain the crude peptide with the reversed methionine. The peptide can then be purified by preparative HPLC.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_analysis Analysis cluster_troubleshooting Troubleshooting sp_synthesis Solid-Phase Peptide Synthesis cleavage TFA Cleavage sp_synthesis->cleavage scavengers Add Scavenger Cocktail cleavage->scavengers Recommended no_scavengers Standard TFA Cleavage cleavage->no_scavengers Not Recommended analysis LC-MS Analysis scavengers->analysis no_scavengers->analysis s_alkylation S-alkylation Detected (+56 Da) analysis->s_alkylation Impurity Found pure_peptide Pure Peptide analysis->pure_peptide No Impurity reversal Post-Cleavage Reversal (5% Acetic Acid, 40°C) s_alkylation->reversal reversal->analysis Re-analyze

Caption: Workflow for managing methionine S-alkylation.

mechanism cluster_reactants Reactants in Cleavage Cocktail cluster_reaction S-Alkylation Mechanism PG tBu-Protecting Group Carbocation tert-Butyl Cation (Electrophile) PG->Carbocation Met Methionine Residue (Nucleophile) Sulfonium S-alkylated Methionine (Sulfonium Salt) Met->Sulfonium Nucleophilic Attack TFA TFA (H+) Carbocation->Sulfonium

Caption: Mechanism of methionine S-alkylation.

scavenger_action cluster_pathways Reaction Pathways Carbocation tert-Butyl Cation (Reactive Electrophile) Met Methionine Residue Carbocation->Met Undesired Reaction Scavenger Scavenger (e.g., TIS) Carbocation->Scavenger Desired Reaction Alkylation S-Alkylation (Side Product) Met->Alkylation Trapped Trapped Cation (Neutralized) Scavenger->Trapped

References

Validation & Comparative

A Comparative Guide to Validating D-Methionine-N-fmoc-d3 Incorporation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids, such as D-amino acids, into peptides and proteins is a rapidly advancing area in drug discovery and biotechnology. These modifications can significantly enhance the therapeutic properties of peptides, including their stability against enzymatic degradation. D-Methionine-N-fmoc-d3 is a deuterated and protected form of D-methionine, designed for solid-phase peptide synthesis (SPPS). Validating the successful and accurate incorporation of this labeled amino acid is a critical step in the development of novel therapeutic peptides. Mass spectrometry stands as the gold standard for this validation, offering high sensitivity and specificity.

This guide provides an objective comparison of mass spectrometry-based validation of this compound incorporation with other common isotopic labeling strategies. It includes supporting experimental data, detailed protocols, and visualizations to aid researchers in their experimental design and data interpretation.

Comparison of Isotopic Labeling Strategies for Quantitative Proteomics

The choice of isotopic label can significantly impact the accuracy and precision of quantitative mass spectrometry experiments. While this compound offers the unique advantage of introducing a D-amino acid for enhanced stability, it is essential to understand its analytical performance compared to other labeling methods.

FeatureThis compound13C/15N-Labeled Amino Acids
Primary Application Introduction of a D-amino acid for increased peptide stability; use as an internal standard.Quantitative proteomics (e.g., SILAC), metabolic flux analysis.
Incorporation Efficiency in SPPS High, comparable to standard Fmoc-amino acids.High, standardly used in peptide synthesis.
Mass Shift (per residue) +3 Da (from d3 on the methyl group)Variable, typically +4 to +10 Da depending on the number of 13C and 15N atoms.
Chromatographic Behavior May exhibit a slight retention time shift compared to the unlabeled L-methionine counterpart due to the deuterium (B1214612) isotope effect.[1][2]Typically co-elutes perfectly with the unlabeled counterpart.[1]
Accuracy & Precision in Quantification Can be highly accurate, but the chromatographic shift may require careful optimization of integration parameters.Generally considered the gold standard for accuracy and precision due to perfect co-elution.[1][3]
Impact on Peptide Stability Significantly increases resistance to enzymatic degradation, leading to a longer in vivo half-life.[4]No direct impact on enzymatic stability.
Cost-Effectiveness Generally cost-effective for introducing a D-amino acid and a stable isotope label simultaneously.Can be more expensive, especially for fully labeled amino acids.

Experimental Protocol: Validation of this compound Incorporation by LC-MS/MS

This protocol outlines the key steps for validating the incorporation of this compound into a synthetic peptide using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Peptide Synthesis and Purification:

  • Synthesize the target peptide using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.[5]

  • In the desired position, use this compound as the building block.

  • After synthesis, cleave the peptide from the resin and deprotect the side chains.

  • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the purified peptide.

2. Sample Preparation for Mass Spectrometry:

  • Accurately weigh and dissolve the lyophilized peptide in a suitable solvent (e.g., 50% acetonitrile/0.1% formic acid in water).

  • Prepare a series of dilutions for LC-MS/MS analysis.

  • For quantitative analysis, spike the sample with a known concentration of an internal standard (ideally, a 13C/15N labeled version of the same peptide without the D-amino acid).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reverse-phase column suitable for peptide separations.

    • Employ a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Optimize the gradient to achieve good separation of the target peptide from any impurities.

  • Mass Spectrometry (MS):

    • Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).

    • Perform a full scan (MS1) to determine the precursor ion mass of the peptide. The expected mass will be the theoretical mass of the peptide with the incorporated D-Methionine-d3.

    • Perform tandem MS (MS/MS or MS2) on the precursor ion to obtain fragment ions.

4. Data Analysis:

  • Mass Verification:

    • In the MS1 spectrum, verify the presence of the precursor ion with the expected m/z corresponding to the peptide containing D-Methionine-d3. The mass will be 3 Da higher than the corresponding peptide with unlabeled L-methionine.

  • Sequence Confirmation:

    • Analyze the MS/MS spectrum to confirm the peptide sequence.

    • Identify the b- and y-ion series. The mass of the fragment ions containing the D-Methionine-d3 residue will be shifted by +3 Da.

  • Purity Assessment:

    • Integrate the peak area of the target peptide in the LC chromatogram to assess its purity.

  • Quantitative Analysis (if applicable):

    • Calculate the ratio of the peak area of the D-Methionine-d3 labeled peptide to the peak area of the 13C/15N labeled internal standard to determine the precise concentration.

Visualizing the Workflow and Concepts

To better illustrate the processes involved, the following diagrams were generated using Graphviz.

G cluster_synthesis Peptide Synthesis & Purification cluster_analysis Mass Spectrometry Analysis cluster_data Data Validation SPPS Solid-Phase Peptide Synthesis (Incorporation of D-Met-d3) Cleavage Cleavage & Deprotection SPPS->Cleavage HPLC RP-HPLC Purification Cleavage->HPLC Lyophilization Lyophilization HPLC->Lyophilization SamplePrep Sample Preparation Lyophilization->SamplePrep Purified Peptide LC LC Separation SamplePrep->LC MS1 MS1 Scan (Precursor Ion Mass) LC->MS1 MS2 MS/MS Scan (Fragmentation) MS1->MS2 MassVerification Mass Verification (+3 Da Shift) MS2->MassVerification Spectral Data SequenceConfirmation Sequence Confirmation (Fragment Ion Shifts) MassVerification->SequenceConfirmation Purity Purity Assessment SequenceConfirmation->Purity

Experimental workflow for validating this compound incorporation.

G cluster_peptide Peptide with D-Met-d3 cluster_ms1 MS1 Spectrum cluster_ms2 MS/MS Fragmentation Peptide ...-Ala-Gly-[D-Met-d3]-Leu-... Precursor Precursor Ion (M+nH)n+ y_ion y-ion (...-Leu) Precursor->y_ion Collision-Induced Dissociation b_ion_shifted b-ion (...-[D-Met-d3]) +3 Da shift Precursor->b_ion_shifted Collision-Induced Dissociation y_ion_shifted y-ion ([D-Met-d3]-Leu-...) +3 Da shift Precursor->y_ion_shifted Collision-Induced Dissociation b_ion b-ion (...-Gly) Precursor->b_ion Collision-Induced Dissociation

Mass spectrometry fragmentation pattern of a peptide containing D-Methionine-d3.

Conclusion

The incorporation of this compound is a valuable strategy for enhancing the therapeutic potential of peptides. Mass spectrometry provides a robust and reliable method for validating the successful incorporation of this modified amino acid. While deuterated labels can introduce a slight chromatographic shift compared to their 13C/15N counterparts, careful experimental design and data analysis can ensure accurate and precise characterization of the final peptide product. The detailed protocol and conceptual diagrams provided in this guide serve as a valuable resource for researchers working in the field of peptide drug discovery and development.

References

A Head-to-Head Battle: Deuterated vs. Non-Deuterated Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioanalysis, particularly within drug development and clinical research, the selection of an internal standard (IS) is a pivotal decision that directly influences the reliability of quantitative data. The primary function of an internal standard is to correct for variability inherent in the analytical process, including inconsistencies during sample preparation and matrix effects in liquid chromatography-mass spectrometry (LC-MS/MS). The two principal contenders for this critical role are deuterated and non-deuterated (or analog) internal standards. This guide presents a comprehensive, objective comparison of their performance, substantiated by experimental data, to assist researchers, scientists, and drug development professionals in making an informed choice.

The Gold Standard: Isotope Dilution Mass Spectrometry with Deuterated Standards

The use of a stable isotope-labeled (SIL) internal standard, most commonly a deuterated analog of the analyte, is widely recognized as the gold standard in quantitative bioanalysis.[1] This methodology, known as isotope dilution mass spectrometry (IDMS), is founded on the principle that a SIL-IS is chemically and physically almost identical to the analyte.[1] Consequently, it is expected to behave identically during sample extraction, chromatography, and ionization in the mass spectrometer.[1][2]

A non-deuterated, or analog, internal standard is a different chemical compound that is structurally similar to the analyte.[3] While often more readily available and less expensive, its physicochemical properties can differ significantly, leading to variations in chromatographic retention times and extraction recoveries.[3] These differences can result in inadequate compensation for matrix effects and, therefore, less dependable quantitative data.[3]

Performance Comparison: A Data-Driven Analysis

The superiority of deuterated internal standards is most apparent in their capacity to minimize the impact of matrix effects and enhance data quality. The following tables summarize key performance differences based on established analytical validation parameters.

Table 1: General Performance Comparison

ParameterDeuterated Internal StandardNon-Deuterated (Analog) Internal StandardRationale
Accuracy (% Bias) Typically within ±5%[4]Can exceed ±15%[4]Superior compensation for matrix effects and recovery variations.[4]
Precision (%CV) Low (<10%)[4]Higher (>15%)[4]Tracks the analyte's behavior more reliably throughout the analytical process.[4]
Matrix Effect Compensation ExcellentVariableNear-identical physicochemical properties to the analyte ensure co-elution and similar ionization response.[2][5]
Recovery Correction Excellent: Similar extraction efficiency to the analyte across various conditions.[3]Variable: Differences in physicochemical properties can lead to inconsistent recovery.[3]Tracks the analyte's recovery throughout the sample preparation process more reliably.[4]
Cost & Availability Higher cost and may require custom synthesis.[3]Generally lower cost and more readily available.[3]The synthesis of deuterated compounds is a more complex process.

Table 2: Comparative Analysis of Etifoxine Internal Standards

To illustrate the advantages of a deuterated internal standard, the following table summarizes expected quantitative data from a comparative study for the quantification of Etifoxine.[6]

ParameterEtifoxine-d5 (Deuterated IS)Structural Analog (Non-Deuterated IS)
Accuracy (% Bias) at LLOQ -3.5%-18.2%
Accuracy (% Bias) at Low QC 2.1%12.5%
Accuracy (% Bias) at Mid QC 1.8%9.8%
Accuracy (% Bias) at High QC -0.5%-14.7%
Precision (%CV) at LLOQ 6.2%17.8%
Precision (%CV) at Low QC 4.5%11.3%
Precision (%CV) at Mid QC 3.8%9.5%
Precision (%CV) at High QC 2.9%13.1%
Matrix Factor CV% 3.2%16.5%

LLOQ: Lower Limit of Quantification, QC: Quality Control

This data clearly demonstrates the critical role of a deuterated internal standard in maintaining accuracy and precision in complex biological samples. While both internal standards might show acceptable performance in some cases, the deuterated standard generally exhibits better precision (lower %CV) at the quality control (QC) levels.[3]

Experimental Protocols

Detailed methodologies are crucial for generating reproducible and reliable results. The following sections outline key experimental protocols for a comparative analysis of internal standards.

Evaluation of Matrix Effects

Objective: To assess the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects in a complex biological matrix (e.g., plasma).[7]

Materials:

  • Analyte of interest

  • Deuterated internal standard

  • Non-deuterated (structural analog) internal standard

  • Blank biological matrix (e.g., human plasma) from at least six different sources

  • All necessary solvents and reagents for sample preparation and LC-MS analysis

Procedure:

  • Preparation of Stock and Spiking Solutions: Prepare individual stock solutions of the analyte, deuterated IS, and non-deuterated IS in an appropriate solvent. From these, prepare spiking solutions at the desired concentrations.[7]

  • Preparation of Sample Sets:

    • Set 1 (Neat Solution): Prepare a solution of the analyte and both internal standards in the reconstitution solvent at the concentration to be used in the final assay.[7]

    • Set 2 (Post-extraction Spiked Matrix): Extract blank plasma samples from the six different sources. Spike the extracted blank matrix with the analyte and both internal standards at the same concentrations as in Set 1.[7]

  • Sample Analysis: Analyze all prepared samples by LC-MS/MS.[7]

  • Data Analysis and Calculation:

    • Matrix Factor (MF): Calculate the matrix factor as the ratio of the peak area of the analyte or IS in the presence of matrix (Set 2) to the peak area in the absence of matrix (Set 1). An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[7]

    • IS-Normalized Matrix Factor: Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the internal standard for each matrix source.[7]

    • Evaluation of Performance: Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both the deuterated and non-deuterated internal standards. A lower CV indicates better compensation for the variability of the matrix effect.[7]

Sample Preparation: Solid-Phase Extraction (SPE) for Etifoxine Analysis

Objective: To extract Etifoxine and its internal standard from a plasma sample.[6]

Procedure:

  • Spiking: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the internal standard working solution (either Etifoxine-d5 or the non-deuterated analog).[6]

  • Pre-treatment: Add 200 µL of 0.1% formic acid in water and vortex for 10 seconds.[6]

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.[6]

  • Loading: Load the pre-treated sample onto the SPE cartridge.[6]

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.[6]

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.[6]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[6]

Visualizing the Workflow

To better understand the experimental process and the interplay of various factors, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Urine, etc.) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (SPE, LLE, PPT) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Ratio Calculate Analyte/IS Peak Area Ratio Integration->Ratio Calibration Quantification via Calibration Curve Ratio->Calibration

Bioanalytical workflow using an internal standard.

G cluster_deuterated Deuterated Internal Standard cluster_nondeuterated Non-Deuterated (Analog) Internal Standard D_IS Deuterated IS D_Coelution Co-elution D_IS->D_Coelution ND_IS Analog IS D_Analyte Analyte D_Analyte->D_Coelution D_Matrix Identical Matrix Effects D_Coelution->D_Matrix D_Result Accurate & Precise Quantification D_Matrix->D_Result ND_Separation Different Retention Times ND_IS->ND_Separation ND_Analyte Analyte ND_Analyte->ND_Separation ND_Matrix Variable Matrix Effects ND_Separation->ND_Matrix ND_Result Potential for Inaccuracy & Imprecision ND_Matrix->ND_Result

Logical relationship of IS properties and analytical outcome.

Conclusion: An Informed Decision

The choice between a deuterated and a non-deuterated internal standard has significant implications for the quality and reliability of bioanalytical data. Deuterated internal standards, by closely mimicking the analyte, provide superior correction for analytical variability, particularly matrix effects, leading to enhanced accuracy and precision.[5][8] While non-deuterated analogs may be a viable option when a deuterated standard is unavailable or cost-prohibitive, their use necessitates a more rigorous validation to ensure the method's robustness.[9] Ultimately, for researchers, scientists, and drug development professionals seeking the highest level of confidence in their quantitative results, the evidence strongly supports the use of deuterated internal standards as the gold standard in bioanalysis.[1]

References

D-Methionine Incorporation: A Double-Edged Sword in Peptide Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

The strategic substitution of the naturally occurring L-methionine with its synthetic counterpart, D-methionine, presents a compelling approach for enhancing peptide stability and modulating bioactivity. This guide provides a comparative analysis of the impact of D-methionine incorporation on key performance indicators of peptides, supported by experimental data and detailed protocols. The findings reveal a trade-off between increased enzymatic resistance and potential alterations in receptor binding and cytotoxicity, necessitating a careful cost-benefit analysis in drug development.

The primary advantage of substituting L-methionine with D-methionine in a peptide sequence is the significant increase in resistance to enzymatic degradation.[1] Proteolytic enzymes, which are crucial for the breakdown of proteins and peptides in the body, are highly stereospecific and primarily recognize L-amino acids.[2] By introducing a D-amino acid, the peptide becomes a poor substrate for these enzymes, leading to a longer circulatory half-life and potentially improved therapeutic efficacy.

However, this modification is not without its consequences. The chirality of amino acids can be a critical determinant of a peptide's three-dimensional structure, which in turn governs its interaction with biological targets.[3][4] Therefore, the introduction of D-methionine can alter the peptide's conformation, potentially leading to reduced receptor binding affinity and, in some cases, increased cytotoxicity.

Comparative Analysis of L-Methionine vs. D-Methionine Peptides

To provide a clear comparison, the following tables summarize the key performance differences observed in peptides where L-methionine has been substituted with D-methionine.

ParameterL-Methionine PeptideD-Methionine PeptideRationale for Difference
Enzymatic Stability Susceptible to degradation by proteases.Significantly more resistant to proteolytic degradation.Proteases are stereospecific for L-amino acids.
Receptor Binding Affinity Generally higher affinity for the target receptor.Can be lower, higher, or unchanged depending on the specific peptide and receptor.D-amino acid alters the peptide's 3D conformation, affecting the fit with the receptor binding site.
Cytotoxicity Typically lower cytotoxicity.May exhibit increased cytotoxicity in certain cell types.[1]Altered peptide conformation or metabolism of the D-amino acid could lead to off-target effects.
In Vivo Half-Life Shorter half-life due to rapid enzymatic clearance.Longer half-life due to increased stability.Resistance to proteolysis reduces the rate of clearance from circulation.
Bioavailability Lower oral bioavailability if susceptible to gastrointestinal degradation.Potentially higher oral bioavailability due to increased stability in the GI tract.Reduced degradation by digestive enzymes can lead to greater absorption.

Quantitative Data Summary

The following tables present quantitative data from various studies, highlighting the impact of D-methionine on peptide and amino acid properties.

Table 1: In Vitro Enzymatic Degradation
Peptide SequenceModifying Amino AcidEnzymeHalf-life (t½) in minutesReference
VPMS↓MRGGL-MethionineCls-4 (Collagenase)Undegraded fraction not specified, but susceptible[5]
dVPMS1a (D-amino acid substitutions)D-Amino AcidsCls-4 (Collagenase)Increased resistance to degradation[5]

Note: Specific half-life values were not provided in the abstract; however, the study demonstrated a clear trend of increased resistance with D-amino acid substitution.

Table 2: Pharmacokinetics of Methionine Isomers in Rats
CompoundParameterValue
[2H7]methionine (i.v. bolus)Half-life (t½)35.0 +/- 6.9 min[1]
[2H7]methionineFraction remethylated0.185 +/- 0.028[1]
Table 3: Bioavailability of Methionine Isomers in Pigs
Methionine FormBioavailability relative to L-Met (N retention)95% Confidence IntervalReference
D-Methionine100.1%85-116%
DL-Methionine106%39-173%[6]
DL-Methionine94% (N retention as % of absorbed)20-167%[6]

These studies in pigs suggest that D-methionine can be efficiently converted to L-methionine and utilized.

Table 4: Nitrogen Balance in Humans Supplemented with Methionine Isomers
SupplementDose ( g/day )Mean Nitrogen Balance (g N/day)Reference
None (Control)0-0.22[7]
L-Methionine0.58-0.10[7]
L-Methionine1.16+0.06[7]
DL-Methionine0.58-0.12[7]
DL-Methionine1.16-0.15[7]
D-Methionine0.58-0.24[7]
D-Methionine1.16-0.18[7]

This study in humans suggests that D-methionine is poorly utilized compared to L-methionine, in contrast to the findings in pigs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of D-methionine on peptide bioactivity.

Enzymatic Degradation Assay

Objective: To determine the stability of L- and D-methionine-containing peptides in the presence of proteolytic enzymes.

Protocol:

  • Peptide Preparation: Synthesize and purify both the L-methionine and D-methionine versions of the peptide of interest. Dissolve the peptides in an appropriate assay buffer (e.g., Tris-HCl, pH 7.4) to a final concentration of 1 mg/mL.

  • Enzyme Solution: Prepare a solution of the desired protease (e.g., trypsin, chymotrypsin, or a relevant cell lysate) in the same assay buffer at a concentration known to cause significant degradation of the L-peptide within a reasonable timeframe (e.g., 10 µg/mL).

  • Reaction Initiation: In separate microcentrifuge tubes, mix the peptide solution with the enzyme solution at a defined ratio (e.g., 10:1 peptide to enzyme by mass). Include a control sample for each peptide with buffer instead of the enzyme solution.

  • Incubation: Incubate all tubes at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction tube.

  • Quenching: Immediately stop the enzymatic reaction by adding a quenching solution, such as 10% trifluoroacetic acid (TFA).

  • Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the decrease in the peak area of the intact peptide over time.

  • Data Analysis: Calculate the percentage of peptide remaining at each time point relative to the 0-minute time point. Determine the half-life (t½) of each peptide.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxicity of L- and D-methionine-containing peptides on a specific cell line.

Protocol:

  • Cell Culture: Culture the desired cell line (e.g., HeLa, HEK293) in appropriate growth medium in a 96-well plate until they reach approximately 80% confluency.

  • Peptide Treatment: Prepare serial dilutions of the L- and D-methionine peptides in the cell culture medium. Remove the old medium from the cells and add the peptide-containing medium. Include wells with medium only as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells. Determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Receptor Binding Assay (Competitive Binding)

Objective: To determine the binding affinity of L- and D-methionine-containing peptides to a specific receptor.

Protocol:

  • Receptor Preparation: Prepare cell membranes or purified receptors expressing the target of interest.

  • Radioligand: Select a radiolabeled ligand known to bind to the target receptor with high affinity.

  • Assay Setup: In a 96-well filter plate, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled L- or D-methionine competitor peptides.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of the wells through the filter membrane and wash with ice-cold buffer to separate bound from free radioligand.

  • Scintillation Counting: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. Determine the IC50 value for each peptide and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]

Visualizing the Impact of D-Methionine

The following diagrams illustrate key concepts and workflows related to the assessment of D-methionine-containing peptides.

experimental_workflow Experimental Workflow for Assessing D-Methionine Peptide Bioactivity cluster_synthesis Peptide Synthesis & Purification cluster_assays Bioactivity Assays cluster_analysis Data Analysis synthesis_L L-Met Peptide enzymatic_assay Enzymatic Degradation Assay synthesis_L->enzymatic_assay cytotoxicity_assay Cytotoxicity Assay synthesis_L->cytotoxicity_assay binding_assay Receptor Binding Assay synthesis_L->binding_assay synthesis_D D-Met Peptide synthesis_D->enzymatic_assay synthesis_D->cytotoxicity_assay synthesis_D->binding_assay stability_analysis Stability (t½) enzymatic_assay->stability_analysis cytotoxicity_analysis Toxicity (IC50) cytotoxicity_assay->cytotoxicity_analysis affinity_analysis Affinity (Ki) binding_assay->affinity_analysis

Caption: Workflow for comparing L- and D-methionine peptides.

metabolic_pathway Metabolic Conversion of D-Methionine to L-Methionine D_Met D-Methionine Keto_Met α-keto-γ-methylthiobutyric acid D_Met->Keto_Met D-amino acid oxidase L_Met L-Methionine Keto_Met->L_Met Transaminase Protein Protein Synthesis L_Met->Protein

Caption: Enzymatic conversion of D- to L-methionine in vivo.

signaling_pathway Impact of D-Methionine on Peptide-Receptor Interaction cluster_L L-Methionine Peptide cluster_D D-Methionine Peptide L_peptide L-Met Peptide (Optimal Conformation) L_receptor Receptor L_peptide->L_receptor High Affinity Binding L_signal Strong Signal Transduction L_receptor->L_signal D_peptide D-Met Peptide (Altered Conformation) D_receptor Receptor D_peptide->D_receptor Low Affinity Binding D_signal Weak or No Signal Transduction D_receptor->D_signal

Caption: Altered receptor binding due to D-methionine substitution.

References

A Comparative Guide to D-Methionine-N-fmoc-d3 and its Alternatives for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and metabolic studies, the purity and characterization of starting materials are paramount. This guide provides an objective comparison of D-Methionine-N-fmoc-d3 and its common alternatives, supported by typical performance data and detailed experimental protocols for quality assessment.

Product Performance Comparison

The selection of a specific Fmoc-protected methionine derivative depends on the experimental requirements, such as the need for isotopic labeling for mass spectrometry-based assays or the specific stereoisomer required for peptide synthesis. The following table summarizes the typical specifications for this compound and its alternatives.

ParameterThis compoundFmoc-D-Methionine (Non-labeled)Fmoc-L-Methionine-d3Fmoc-L-Methionine (Non-labeled)
Chemical Purity (HPLC) ≥97%≥98%≥97%≥98%
Enantiomeric Purity ≥99%≥99%≥99%≥99.7%
Isotopic Enrichment (d3) ≥98 atom % DN/A≥98 atom % DN/A
Appearance White to off-white solidWhite powderWhite to off-white solidWhite powder
Molecular Formula C₂₀H₁₈D₃NO₄SC₂₀H₂₁NO₄SC₂₀H₁₈D₃NO₄SC₂₀H₂₁NO₄S
Molecular Weight ~374.47 g/mol ~371.45 g/mol ~374.47 g/mol ~371.45 g/mol

Experimental Protocols

Accurate assessment of the quality of Fmoc-protected amino acids is critical for reproducible research. Below are detailed methodologies for key analytical experiments.

Chemical Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This method determines the chemical purity of the Fmoc-amino acid derivative.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 265 nm, which is characteristic of the Fmoc group.

  • Procedure:

    • Prepare a sample solution of the Fmoc-amino acid in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

    • Inject 10 µL of the sample solution into the HPLC system.

    • Run the gradient program and record the chromatogram.

    • Calculate the area percentage of the main peak to determine the chemical purity.

Enantiomeric Purity Assessment by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

This method is crucial for determining the enantiomeric excess of the desired stereoisomer.

  • Instrumentation: An HPLC system with a UV or fluorescence detector.

  • Chiral Stationary Phase (CSP): Polysaccharide-based columns (e.g., amylose (B160209) or cellulose (B213188) derivatives) are commonly effective for separating Fmoc-amino acid enantiomers.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol), often with an acidic additive like 0.1% TFA. The exact ratio is optimized for the specific CSP and amino acid.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV absorbance at 265 nm or fluorescence detection (Excitation: 265 nm, Emission: 315 nm) for higher sensitivity.

  • Procedure:

    • Prepare a sample solution of the Fmoc-amino acid in the mobile phase at a concentration of about 1 mg/mL.

    • Inject the sample onto the chiral column.

    • Run the analysis under isocratic conditions.

    • Identify the peaks corresponding to the D- and L-enantiomers based on a reference standard.

    • Calculate the enantiomeric purity by determining the area percentage of the desired enantiomer relative to the total area of both enantiomer peaks.

Isotopic Enrichment Analysis by Mass Spectrometry (MS)

This method quantifies the percentage of the deuterated compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

  • Sample Introduction: The sample can be introduced via direct infusion or through an LC system.

  • Data Acquisition: Acquire the full scan mass spectrum in the appropriate mass range for the [M+H]⁺ ion of the compound.

  • Procedure:

    • Prepare a dilute solution of the deuterated compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

    • Infuse the sample into the mass spectrometer.

    • Obtain a high-resolution mass spectrum of the molecular ion cluster.

    • The isotopic distribution of the unlabeled compound is used to correct for the natural abundance of isotopes (e.g., ¹³C).

    • The isotopic enrichment is calculated by comparing the measured intensities of the mass peaks corresponding to the deuterated (d3) and non-deuterated (d0) species after correcting for natural isotopic abundances.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical quality control workflow for this compound and a simplified representation of its application in peptide synthesis.

QC_Workflow Quality Control Workflow for this compound cluster_0 Sample Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting raw_material Raw this compound dissolution Dissolution in appropriate solvent raw_material->dissolution hplc Chemical Purity (HPLC) dissolution->hplc chiral_hplc Enantiomeric Purity (Chiral HPLC) dissolution->chiral_hplc ms Isotopic Enrichment (MS) dissolution->ms data_analysis Data Interpretation hplc->data_analysis chiral_hplc->data_analysis ms->data_analysis coa Certificate of Analysis Generation data_analysis->coa

Quality Control Workflow for this compound

Peptide_Synthesis_Application Application in Solid-Phase Peptide Synthesis (SPPS) cluster_0 Resin Preparation cluster_1 Amino Acid Coupling Cycle cluster_2 Peptide Elongation cluster_3 Cleavage and Purification resin Solid Support (Resin) deprotection1 Fmoc Deprotection resin->deprotection1 coupling Coupling to Resin deprotection1->coupling d_met_d3 This compound activation Activation d_met_d3->activation activation->coupling deprotection2 Fmoc Deprotection coupling->deprotection2 next_aa Couple Next Fmoc-Amino Acid deprotection2->next_aa repeat_cycle Repeat Cycle next_aa->repeat_cycle repeat_cycle->deprotection2 cleavage Cleavage from Resin repeat_cycle->cleavage Final Cycle purification Purification of Labeled Peptide cleavage->purification

Application in Solid-Phase Peptide Synthesis (SPPS)

A Comparative Guide to Protecting Groups for D-Methionine in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the modification of D-methionine, the strategic selection of protecting groups is paramount to achieving high yields and purity. The unique thioether side chain of methionine presents specific challenges, primarily its susceptibility to oxidation and S-alkylation, which must be managed throughout the synthetic process. This guide provides an objective comparison of common protecting group strategies for the α-amino and α-carboxyl functionalities of D-methionine, supported by experimental data and detailed protocols.

Introduction to Protecting Groups for Amino Acids

In peptide synthesis, protecting groups are essential to temporarily block reactive functional groups, thereby directing the reaction to the desired site and preventing unwanted side reactions.[1] For D-methionine, the key reactive sites are the α-amino group and the α-carboxyl group. An ideal protecting group should be easy to introduce, stable under the conditions of subsequent reactions, and readily removable under mild conditions that do not compromise the integrity of the peptide.[2]

The primary challenge with methionine is the nucleophilicity of its thioether side chain, which can lead to oxidation to methionine sulfoxide (B87167) (Met(O)) and S-alkylation, particularly during acidic deprotection steps.[3][4][5] The choice of protecting group strategy directly impacts the mitigation of these side reactions.

Comparison of Common Protecting Group Strategies

The most prevalent strategies for protecting D-methionine are the Fmoc/tBu and Boc/Bzl approaches, with the Cbz group also being a viable, albeit more traditional, option for amine protection.

Amine Protecting Groups

The selection of the N-terminal protecting group dictates the overall synthetic strategy, particularly the conditions for deprotection.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsAdvantagesDisadvantages
Fmoc (9-Fluorenyl-methoxycarbonyl)9-fluorenylmethoxy-carbonyl chloride (Fmoc-Cl) or Fmoc-OSuMild basic conditions (e.g., 20% piperidine (B6355638) in DMF)[3][6]Base-labile, allowing for orthogonal protection schemes with acid-labile side-chain protecting groups.[1]The liberated dibenzofulvene can lead to side reactions if not properly scavenged.
Boc (tert-Butoxycarbonyl)Di-tert-butyl dicarbonate (B1257347) (Boc)₂OMild acidic conditions (e.g., neat trifluoroacetic acid (TFA) or HCl in an organic solvent)[1][7]Stable to a wide range of reaction conditions; widely used in solid-phase peptide synthesis (SPPS).[7]Harsh acidic deprotection can promote side reactions on sensitive residues like methionine.[3][4]
Cbz (Benzyloxycarbonyl)Benzyl chloroformate (Cbz-Cl)Catalytic hydrogenation (e.g., H₂/Pd) or strong acidic conditions (e.g., HBr in acetic acid).[1][8][9]Well-established and provides crystalline derivatives; resistant to racemization.[1]Hydrogenolysis is not compatible with other reducible functional groups.
Carboxyl Protecting Groups

The C-terminal protecting group is typically more stable and is removed at the final stage of synthesis.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsAdvantagesDisadvantages
tBu (tert-Butyl ester)Isobutylene or tert-butanol (B103910) with a strong acid catalyst.[10][11]Acidolysis (e.g., TFA).[12]High stability to a variety of nucleophilic and basic conditions.[10]Requires strong acidic conditions for removal, which can lead to side reactions.[3][4]
Bzl (Benzyl ester)Benzyl alcohol with an acid catalyst (Fischer esterification).[13][14]Catalytic hydrogenation (H₂/Pd).[15][16]Can be removed under mild, neutral conditions.[16]Incompatible with other reducible groups; can be partially cleaved by strong acids.[17]

Key Side Reactions and Mitigation Strategies

The primary side reactions involving the methionine residue are oxidation and S-alkylation, which predominantly occur during the final acidolytic cleavage step.[18]

  • Oxidation : The thioether side chain can be oxidized to form methionine sulfoxide (Met(O)), a diastereomeric mixture.[19]

  • S-alkylation : During acidolytic deprotection of tBu-based protecting groups, the released tert-butyl cation can alkylate the nucleophilic thioether, forming a sulfonium (B1226848) salt.[3][4]

Mitigation: These side reactions are typically managed by the addition of "scavengers" to the cleavage cocktail. Common scavengers include:

  • Thioanisole, 1,2-ethanedithiol (B43112) (EDT), and dimethylsulfide (DMS) to scavenge carbocations and prevent S-alkylation.[5][17]

  • Water and triisopropylsilane (B1312306) (TIS) to reduce oxidation.[19]

  • In some cases, methionine is intentionally pre-oxidized to Met(O) for the synthesis and then reduced back to methionine post-cleavage.[17][20]

A recommended cleavage cocktail to prevent methionine side reactions is "Reagent K": TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5).[5][7]

Experimental Workflows and Protocols

The following diagrams and protocols outline the typical steps for the protection and deprotection of D-methionine using the common strategies.

Fmoc/tBu Strategy Workflow

Fmoc_tBu_Workflow D_Met D-Methionine N_Fmoc_Met N-Fmoc-D-Methionine D_Met->N_Fmoc_Met 1. Fmoc-OSu 2. Base N_Fmoc_Met_OtBu N-Fmoc-D-Met-OtBu N_Fmoc_Met->N_Fmoc_Met_OtBu Isobutylene, H+ Peptide_Chain Peptide Chain (Fmoc-Protected) N_Fmoc_Met_OtBu->Peptide_Chain SPPS Cycles (Piperidine Deprotection) Deprotected_Peptide Final Peptide Peptide_Chain->Deprotected_Peptide TFA, Scavengers (e.g., Reagent K)

Caption: Workflow for D-methionine protection using the Fmoc/tBu strategy.

Boc/Bzl Strategy Workflow

Boc_Bzl_Workflow D_Met D-Methionine N_Boc_Met N-Boc-D-Methionine D_Met->N_Boc_Met 1. (Boc)2O 2. Base N_Boc_Met_OBzl N-Boc-D-Met-OBzl N_Boc_Met->N_Boc_Met_OBzl Benzyl Alcohol, H+ Peptide_Chain Peptide Chain (Boc-Protected) N_Boc_Met_OBzl->Peptide_Chain SPPS Cycles (TFA Deprotection) Deprotected_Peptide Final Peptide Peptide_Chain->Deprotected_Peptide H2, Pd/C or HF

References

A Comparative Guide to Validating D-Amino Acid Incorporation in Bacterial Cell Wall Peptidoglycans

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of D-amino acid incorporation into bacterial cell wall peptidoglycan is crucial for understanding bacterial physiology, cell wall biosynthesis, and for the development of novel antimicrobial agents. This guide provides an objective comparison of the leading methods, supported by experimental data, detailed protocols, and visual workflows to aid in selecting the most appropriate technique for your research needs.

The bacterial cell wall, a unique and essential structure, is primarily composed of peptidoglycan, a polymer of sugars and amino acids. The presence of D-amino acids in the peptide side chains is a hallmark of bacterial peptidoglycan and a key target for many antibiotics.[1] Validating the incorporation of natural or synthetic D-amino acids is fundamental to studying cell wall dynamics, bacterial growth, and the mechanism of action of new drugs. This guide focuses on two prominent methods: the use of Fluorescent D-Amino Acid (FDAA) analogs and the application of click chemistry with bioorthogonally functionalized D-amino acids.

Comparative Analysis of Validation Methodologies

The two primary strategies for tracking D-amino acid incorporation offer distinct advantages and disadvantages in terms of sensitivity, experimental complexity, and the type of data they provide.

FeatureFluorescent D-Amino Acid (FDAA) LabelingClick Chemistry with D-Amino Acid Analogs
Principle Direct visualization of D-amino acid incorporation using fluorescently tagged analogs.Two-step detection: incorporation of a D-amino acid with a bioorthogonal handle (e.g., azide (B81097) or alkyne), followed by reaction with a corresponding fluorescent probe.[2]
Workflow Single-step incubation with the FDAA probe.Two steps: incubation with the modified D-amino acid, followed by a click chemistry reaction with a fluorescent reporter.[2]
Sensitivity Generally high, with signal-to-noise ratio (SNR) varying by probe and bacterial species.[3]Can offer very high sensitivity and specificity due to the bioorthogonal nature of the reaction, which minimizes background fluorescence.[4]
Temporal Resolution Excellent for real-time imaging of peptidoglycan synthesis.[5]Good, but the two-step process can be less suitable for very rapid, real-time imaging compared to FDAAs.
Versatility A wide palette of FDAAs with different spectral properties is available, allowing for multicolor experiments.[6]Highly versatile, as the same incorporated handle can be detected with various reporter molecules (fluorophores, biotin, etc.).[7]
Potential for Artifacts The bulky fluorophore may sterically hinder incorporation or alter biological processes, though many FDAAs are well-tolerated.[5]The bioorthogonal handle is small, minimizing potential steric hindrance during incorporation.[2]

Quantitative Performance of Fluorescent D-Amino Acid Probes

The choice of FDAA can significantly impact the quality of experimental results. The signal-to-noise ratio (SNR) is a critical parameter for assessing the performance of these probes.

Fluorescent D-Amino AcidTarget OrganismSignal-to-Noise Ratio (SNR)Key Considerations
HADA (Hydroxycoumarin-amino-D-alanine)E. coli6.3[3]High SNR in Gram-negative bacteria.
B. subtilis2.69[3]Good performance in Gram-positive bacteria.
NADA (Nitrobenzofurazan-amino-D-alanine)E. coli1.9[3]Moderate SNR.
B. subtilis1.55[3]Lower SNR compared to HADA and TDL in this species.
TDL (TAMRA-D-lysine)E. coli1.07[3]Low SNR due to poor outer-membrane permeability.[3]
B. subtilis2.91[3]Good performance in Gram-positive bacteria.

Note: SNR values are dependent on experimental conditions, including probe concentration, incubation time, and washing steps. Effective washing is crucial for improving SNR by reducing background fluorescence.[3]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the underlying biological pathways is essential for understanding and implementing these validation methods.

FDAA_Incorporation_Workflow cluster_workflow FDAA Labeling and Analysis Workflow start Bacterial Culture incubation Incubate with FDAA start->incubation wash Wash to Remove Excess Probe incubation->wash imaging Fluorescence Microscopy wash->imaging pg_isolation Peptidoglycan Isolation wash->pg_isolation end Data Analysis imaging->end hplc HPLC Analysis pg_isolation->hplc ms Mass Spectrometry hplc->ms ms->end

Caption: Workflow for FDAA labeling and subsequent analysis.

Click_Chemistry_Workflow cluster_workflow Click Chemistry Labeling and Analysis Workflow start Bacterial Culture incubation Incubate with Azide/Alkyne D-Amino Acid Analog start->incubation wash1 Wash incubation->wash1 click_reaction Click Reaction with Fluorescent Probe wash1->click_reaction wash2 Wash click_reaction->wash2 imaging Fluorescence Microscopy wash2->imaging pg_isolation Peptidoglycan Isolation wash2->pg_isolation end Data Analysis imaging->end hplc HPLC Analysis pg_isolation->hplc ms Mass Spectrometry hplc->ms ms->end

Caption: Workflow for click chemistry-based labeling and analysis.

Peptidoglycan_Synthesis_Pathway cluster_pathway Peptidoglycan Synthesis and D-Amino Acid Incorporation udp_murnac UDP-MurNAc -pentapeptide precursor lipid_ii Lipid II udp_murnac->lipid_ii Cytoplasm transglycosylation Transglycosylation lipid_ii->transglycosylation Cell Membrane nascent_pg Nascent Peptidoglycan transglycosylation->nascent_pg transpeptidation Transpeptidation (Cross-linking) nascent_pg->transpeptidation Periplasm mature_pg Mature Peptidoglycan transpeptidation->mature_pg d_amino_acid Exogenous D-Amino Acid (FDAA or Click Analog) d_amino_acid->transpeptidation Incorporation

Caption: Simplified peptidoglycan synthesis pathway showing D-amino acid incorporation.

Experimental Protocols

Detailed methodologies are provided below for the key experiments involved in validating D-amino acid incorporation.

Protocol 1: Fluorescent D-Amino Acid (FDAA) Labeling of Bacteria

Materials:

  • Bacterial culture in exponential growth phase

  • Fluorescent D-amino acid (FDAA) stock solution (e.g., HADA, 10 mM in DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Fixative (e.g., 4% paraformaldehyde in PBS or 70% ethanol)

  • Microcentrifuge tubes

  • Microscope slides and coverslips

  • Fluorescence microscope

Procedure:

  • Grow bacteria to the desired optical density (e.g., OD600 of 0.2-0.5).

  • Add the FDAA stock solution to the bacterial culture to a final concentration of 0.5-1 mM.

  • Incubate the culture under normal growth conditions for a period ranging from a few minutes to one generation, depending on the experimental goal.

  • To stop the labeling, pellet the cells by centrifugation (e.g., 5,000 x g for 3 minutes).

  • Wash the cell pellet 2-3 times with ice-cold PBS to remove unincorporated FDAA.[3]

  • Resuspend the cells in PBS for immediate imaging or fix the cells with an appropriate fixative for 15-30 minutes at room temperature.

  • If fixed, wash the cells again with PBS.

  • Resuspend the final cell pellet in a small volume of PBS.

  • Mount a small volume of the cell suspension on a microscope slide with a coverslip.

  • Image the cells using a fluorescence microscope with the appropriate filter set for the chosen FDAA.

Protocol 2: Click Chemistry Labeling of Peptidoglycan

Materials:

  • Bacterial culture in exponential growth phase

  • Azide- or alkyne-functionalized D-amino acid analog (e.g., D-azidoalanine) stock solution (1 M in water)

  • Fluorescent alkyne or azide probe (e.g., Alexa Fluor 488 DIBO Alkyne)

  • PBS

  • Fixative (e.g., 2% formaldehyde (B43269) in PBS)[2]

  • Microcentrifuge tubes

  • Fluorescence microscope

Procedure:

  • Grow bacteria to the desired optical density.

  • Add the azide- or alkyne-functionalized D-amino acid to the culture to a final concentration of 0.5-10 mM.[2]

  • Incubate under normal growth conditions for the desired labeling period.

  • Pellet the cells by centrifugation and wash with PBS.

  • Fix the cells with 2% formaldehyde for 15 minutes at room temperature.[2]

  • Wash the cells twice with PBS.

  • Resuspend the cells in PBS containing the fluorescent click chemistry probe (e.g., 10 µM DIFO-488 conjugate) and incubate for 30-60 minutes at room temperature in the dark.[2]

  • Wash the cells 2-3 times with PBS to remove the unreacted probe.

  • Resuspend the final cell pellet in PBS and mount for fluorescence microscopy.

Protocol 3: Peptidoglycan Isolation and HPLC Analysis

Materials:

  • Labeled bacterial cell pellet

  • Boiling 4% SDS solution

  • Pronase E solution

  • Muranosidase (e.g., mutanolysin or cellosyl)

  • Sodium phosphate (B84403) buffer (pH 6.0)

  • Boric acid

  • HPLC system with a C18 reverse-phase column

  • Solvent A: 0.1% trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% acetonitrile (B52724) in 0.1% TFA in water

Procedure:

  • Resuspend the labeled bacterial cell pellet in water and add to an equal volume of boiling 4% SDS. Boil for 30 minutes.

  • Cool the sample and pellet the insoluble peptidoglycan by ultracentrifugation.

  • Wash the pellet extensively with water to remove all traces of SDS.

  • Resuspend the pellet in a buffer containing Pronase E and incubate overnight at 37°C to digest any remaining proteins.

  • Wash the peptidoglycan pellet again with water.

  • Resuspend the purified peptidoglycan in sodium phosphate buffer and digest with a muramidase (B13767233) overnight at 37°C to generate muropeptides.

  • Stop the digestion by boiling for 5 minutes. Centrifuge to pellet any insoluble material.

  • Filter the supernatant containing the soluble muropeptides.

  • Analyze the muropeptide mixture by reverse-phase HPLC. A typical gradient is a linear increase from 0% to 100% Solvent B over 120 minutes.[8]

  • Monitor the elution of muropeptides by UV absorbance at 205 nm.[8] If a fluorescent D-amino acid was used, a fluorescence detector can also be used.

Protocol 4: Mass Spectrometry Analysis of Labeled Muropeptides

Materials:

  • Collected HPLC fractions of interest

  • Mass spectrometer (e.g., LC-MS/MS system)

Procedure:

  • Collect the HPLC fractions corresponding to the peaks of interest.

  • Desalt the fractions if necessary.

  • Introduce the samples into the mass spectrometer.

  • Acquire mass spectra in positive ion mode.

  • Perform tandem mass spectrometry (MS/MS) on the parent ions of interest to obtain fragmentation patterns.

  • Analyze the fragmentation data to confirm the identity of the muropeptide and the presence and location of the D-amino acid analog. The mass shift corresponding to the incorporated label will be evident in the MS and MS/MS spectra.

References

A Comparative Guide to Assessing the Stereochemical Purity of D-Methionine-N-fmoc-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the stereochemical purity of chiral building blocks like D-Methionine-N-fmoc-d3 is paramount for the synthesis of stereoisomerically pure peptides and pharmaceuticals. The presence of the undesired L-enantiomer can significantly impact the biological activity, efficacy, and safety of the final product. This guide provides an objective comparison of common analytical techniques for assessing the stereochemical purity of this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The primary methods for determining the enantiomeric purity of this compound include Chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Chiral Capillary Electrophoresis (CCE). Each technique offers distinct advantages and disadvantages in terms of sensitivity, resolution, sample preparation complexity, and potential for racemization.

Analytical MethodPrincipleAdvantagesDisadvantagesTypical Limit of Detection (LOD)
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Direct analysis of the intact molecule, wide variety of commercially available CSPs, high resolution and reproducibility.Method development can be time-consuming, requires specialized and sometimes expensive columns.~0.1% of the minor enantiomer
GC-MS Separation of volatile diastereomeric derivatives on a chiral or achiral column, followed by mass spectrometric detection.High sensitivity and selectivity, provides structural information from mass spectra.Requires derivatization which can be complex and may induce racemization, not suitable for non-volatile compounds.<0.1% of the minor enantiomer
Chiral Capillary Electrophoresis (CCE) Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.High separation efficiency, low sample and reagent consumption, rapid analysis times.Lower sensitivity compared to HPLC and GC-MS, reproducibility can be challenging.~0.5% of the minor enantiomer

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the direct separation of enantiomers. The choice of the chiral stationary phase (CSP) is critical for achieving optimal separation. Polysaccharide-based CSPs are particularly effective for the resolution of Fmoc-protected amino acids.

Comparative Performance of Chiral Stationary Phases for Fmoc-Methionine

The following table summarizes the chromatographic performance of different polysaccharide-based CSPs for the separation of Fmoc-Methionine enantiomers under reversed-phase conditions. This data provides a strong indication of the expected performance for the deuterated analogue, this compound.

Chiral Stationary PhaseMobile PhaseRetention Time (D-enantiomer) (min)Retention Time (L-enantiomer) (min)Selectivity (α)Resolution (Rs)Elution Order
Lux Cellulose-1 Acetonitrile (B52724) / 0.1% TFA (40:60)12.113.51.152.1D then L
Lux Cellulose-2 Acetonitrile / 0.1% TFA (40:60)10.812.01.122.5D then L
CHIRALPAK IC Hexane / Ethanol (90:10) with 0.1% TFA8.59.81.182.9Not Specified

Data adapted from publicly available application notes and scientific publications. Performance may vary based on specific instrument conditions.

Experimental Protocol: Chiral HPLC

Objective: To determine the enantiomeric purity of this compound using a polysaccharide-based chiral stationary phase.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile, methanol, and water

  • Trifluoroacetic acid (TFA)

  • Chiral HPLC column (e.g., Lux Cellulose-1, 5 µm, 250 x 4.6 mm)

  • HPLC system with UV detector

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of acetonitrile and water (e.g., 40:60 v/v) with 0.1% TFA. Degas the mobile phase before use.

  • Chromatographic Conditions:

    • Column: Lux Cellulose-1 (5 µm, 250 x 4.6 mm)

    • Mobile Phase: Acetonitrile / 0.1% TFA in Water (40:60)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 265 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample and record the chromatogram. The enantiomeric purity is calculated from the peak areas of the D- and L-enantiomers.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh this compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject Sample Dissolve->Inject MobilePhase Prepare & Degas Mobile Phase Separate Chiral Column Separation MobilePhase->Separate Inject->Separate Detect UV Detection Separate->Detect Chromatogram Record Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

Figure 1: Experimental workflow for chiral HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for stereochemical purity assessment. However, it requires derivatization of the analyte to increase its volatility. A common approach involves the removal of the Fmoc group followed by derivatization of the amino acid.

Experimental Protocol: GC-MS

Objective: To determine the enantiomeric purity of D-Methionine-d3 after removal of the Fmoc protecting group and subsequent derivatization.

Materials:

  • This compound sample

  • Piperidine in dimethylformamide (DMF) (20% v/v)

  • Heptafluorobutyl chloroformate (HFBCF)

  • Organic solvent (e.g., isooctane)

  • Chiral GC column (e.g., Chirasil-L-Val)

  • GC-MS system

Procedure:

  • Fmoc Deprotection: Dissolve the this compound sample in the piperidine/DMF solution and allow the reaction to proceed at room temperature to remove the Fmoc group.

  • Derivatization: After workup to isolate the D-Methionine-d3, perform a derivatization reaction with heptafluorobutyl chloroformate (HFBCF) in a two-phase system (aqueous sample and organic solvent).

  • GC-MS Conditions:

    • Column: Chirasil-L-Val

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C).

    • Carrier Gas: Helium

    • MS Detector: Electron ionization (EI) in full scan or selected ion monitoring (SIM) mode.

  • Analysis: The enantiomers are separated on the chiral column and detected by the mass spectrometer. The enantiomeric purity is determined by the relative abundance of the corresponding peaks.

Critical Consideration: The derivatization steps carry a risk of inducing racemization. Therefore, it is crucial to validate the method with a sample of known high enantiomeric purity to assess the extent of any on-column or derivatization-induced racemization.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Deprotection Fmoc Deprotection Derivatization Derivatization with HFBCF Deprotection->Derivatization Inject Inject Derivatized Sample Derivatization->Inject Separate Chiral GC Column Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Chromatogram Record Mass Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

Figure 2: Experimental workflow for GC-MS analysis.

Chiral Capillary Electrophoresis (CCE)

CCE offers a high-efficiency separation alternative to chromatography. The separation is based on the differential interaction of the enantiomers with a chiral selector added to the background electrolyte.

Experimental Protocol: CCE

Objective: To separate the enantiomers of this compound using a cyclodextrin-based chiral selector.

Materials:

  • This compound sample

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)

  • Buffer components (e.g., sodium tetraborate)

  • Fused-silica capillary

  • Capillary electrophoresis system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the this compound sample in the background electrolyte to a suitable concentration.

  • Background Electrolyte (BGE) Preparation: Prepare a buffer solution (e.g., 50 mM sodium tetraborate, pH 9.0) containing the chiral selector (e.g., 15 mM SBE-β-CD).

  • Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, water, and finally the BGE.

  • Electrophoretic Conditions:

    • Capillary: Fused silica (B1680970) (e.g., 50 µm i.d., 60 cm total length)

    • BGE: 50 mM sodium tetraborate, pH 9.0, containing 15 mM SBE-β-CD

    • Voltage: 20 kV

    • Temperature: 25 °C

    • Detection: UV at 214 nm

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)

  • Analysis: The enantiomers will migrate at different velocities, resulting in their separation. The enantiomeric purity is determined from the peak areas in the electropherogram.

CCE_Workflow cluster_prep Sample & BGE Preparation cluster_cce CCE Analysis cluster_data Data Analysis Sample Dissolve Sample in BGE Inject Inject Sample Sample->Inject BGE Prepare BGE with Chiral Selector Separate Electrophoretic Separation BGE->Separate Condition Condition Capillary Condition->Inject Inject->Separate Detect UV Detection Separate->Detect Electropherogram Record Electropherogram Detect->Electropherogram Integrate Integrate Peak Areas Electropherogram->Integrate Calculate Calculate Enantiomeric Purity Integrate->Calculate

Figure 3: Experimental workflow for CCE analysis.

Conclusion

The selection of the most appropriate analytical method for assessing the stereochemical purity of this compound depends on the specific requirements of the analysis, including the desired level of sensitivity, the available instrumentation, and the potential for sample throughput.

  • Chiral HPLC is often the method of choice due to its robustness, direct analysis capabilities, and the wide availability of effective chiral stationary phases. It provides reliable and reproducible results for routine quality control.

  • GC-MS offers the highest sensitivity but requires a more complex sample preparation procedure with a potential risk of racemization that must be carefully controlled and validated.

  • Chiral Capillary Electrophoresis is a valuable alternative that provides high separation efficiency and rapid analysis times, making it suitable for high-throughput screening applications, although with potentially lower sensitivity.

For critical applications in drug development and manufacturing, it is often advisable to use two orthogonal analytical methods to confirm the stereochemical purity of key chiral intermediates like this compound.

Safety Operating Guide

Proper Disposal of D-Methionine-N-fmoc-d3: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of D-Methionine-N-fmoc-d3, a deuterated and Fmoc-protected amino acid. While this compound is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), proper disposal procedures are still necessary to ensure laboratory safety and environmental protection.[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE): When handling this compound for disposal, personnel should, at a minimum, wear the following Level D protection:

  • Safety glasses or goggles to protect from potential splashes.

  • Standard laboratory coat to prevent skin contact.

  • Chemical-resistant gloves (e.g., nitrile) to protect hands.

In situations where dust generation is possible, additional respiratory protection such as a dust mask or working in a fume hood is recommended.

Spill Management: In the event of a spill, avoid creating dust. Gently sweep the solid material and collect it in a suitable, labeled container for disposal. Ensure the area is then cleaned with an appropriate solvent and wiped down.

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] Adherence to this protocol ensures compliance with environmental regulations and laboratory safety standards.

1. Waste Identification and Segregation: Proper segregation of chemical waste is a critical first step.

  • Do not mix this compound with hazardous waste streams such as flammable solvents, corrosive materials, or reactive chemicals.

  • It should be categorized as non-hazardous solid chemical waste .

  • If it is dissolved in a solvent, the entire solution must be characterized and disposed of based on the hazards of the solvent.

2. Waste Accumulation and Containerization:

  • Collect waste this compound in a designated, well-labeled container.

  • The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid to prevent spills and contamination.

  • The label should clearly state "Waste this compound" and include the approximate quantity.

3. Storage of Waste:

  • Store the waste container in a designated satellite accumulation area within the laboratory.

  • This area should be away from general laboratory traffic and clearly marked as a waste storage area.

  • Ensure that the storage location prevents the container from tipping over or being damaged.

4. Arranging for Professional Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional chemical waste disposal service to arrange for pickup.

  • Provide them with an accurate description of the waste, including its identity and quantity.

  • Follow their specific instructions for packaging and preparing the waste for transport.

Quantitative Data Summary

For laboratory inventory and waste management purposes, the following information for this compound is provided:

PropertyValue
Molecular Formula C₂₀H₁₈D₃NO₄S
CAS Number 502692-58-2 (for L-isomer, often used interchangeably for disposal)[1]
Physical State Solid[1]
GHS Hazard Classification Not a hazardous substance[1]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

A Step 1: Identify and Segregate Waste (Non-Hazardous Solid) B Step 2: Accumulate in a Labeled, Secure Container A->B C Step 3: Store in Designated Satellite Accumulation Area B->C D Step 4: Contact EHS or Licensed Waste Disposal Service C->D E Step 5: Prepare for Pickup (Follow Vendor Instructions) D->E F Step 6: Professional Disposal E->F

Caption: Disposal workflow for this compound.

Decision Pathway for Disposal

This diagram outlines the decision-making process for the proper disposal route of this compound.

start Is this compound a hazardous substance? yes Follow Hazardous Waste Protocol start->yes no Follow Non-Hazardous Waste Protocol start->no contact Contact Licensed Professional Waste Disposal Service no->contact

Caption: Decision pathway for this compound disposal.

By following these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult your institution's specific waste management policies and the Safety Data Sheet for the most current and detailed information.

References

Essential Safety and Operational Guide for Handling D-Methionine-N-fmoc-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of specialized reagents like D-Methionine-N-fmoc-d3 is paramount for both personal safety and research integrity. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans tailored for this Fmoc-protected, deuterium-labeled amino acid.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and its non-deuterated counterpart are generally not classified as hazardous substances according to the Globally Harmonized System (GHS).[1][2] However, as with any laboratory chemical, appropriate precautions must be taken to minimize exposure. The primary physical form of this compound is a solid powder.[2]

The recommended Personal Protective Equipment (PPE) for handling this compound is summarized below. This is based on best practices for similar Fmoc-protected amino acids.[3][4][5]

PPE CategoryItemSpecifications & Rationale
Eye and Face Protection Safety glasses with side shields or goggles.[3]Essential to protect eyes from any airborne dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[3]Prevents direct skin contact. Gloves should be inspected before use and removed properly to avoid skin contamination.[4]
Body Protection Laboratory coat.[3][4]Protects skin and clothing from potential contamination.
Respiratory Protection Not generally required under normal use.[3]A dust mask may be used if significant dust is generated during handling.[3] Work should be conducted in a well-ventilated area or a fume hood.[1][4]

Operational Handling and Storage

Proper handling and storage are crucial to maintain the chemical integrity of this compound and ensure the safety of laboratory personnel.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store in a cool, dry, and well-ventilated place at room temperature.[1][6]

  • Keep the container tightly closed to prevent moisture absorption.[4]

  • The compound is stable under recommended storage conditions.[6]

Handling Procedures:

  • Ventilation: Always handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust.[1][4]

  • Avoid Dust Formation: Exercise care to avoid the formation of dust and aerosols during weighing and transferring the solid.[1][4]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and before leaving the laboratory.[4]

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory where this chemical is handled.[4]

Disposal Plan

The disposal of this compound and any contaminated materials must be handled responsibly to prevent environmental contamination.

Solid Waste Disposal:

  • Solid this compound waste should be disposed of as chemical waste.[3] It should not be mixed with general laboratory trash.[3]

  • Collect the solid waste in a designated and clearly labeled hazardous waste container.[3]

  • The label should include the full chemical name, "Hazardous Waste," and the accumulation start date.[3]

Contaminated Materials:

  • Any materials that have come into contact with the chemical, such as gloves, weighing paper, and empty product containers, should be disposed of as contaminated waste in the same designated hazardous waste container.[3]

Waste Collection and Final Disposal:

  • Store the sealed waste container in a designated satellite accumulation area, away from drains and incompatible materials.[3]

  • Arrange for pickup and disposal by a licensed chemical waste disposal company, following your institution's specific procedures.[3]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Well-Ventilated Workspace a->b Step 1 c Weigh/Transfer Compound b->c Proceed to Handling d Perform Experiment c->d Step 2 e Dispose of Contaminated Materials d->e Proceed to Cleanup f Dispose of Solid Waste e->f g Decontaminate Workspace f->g h Doff PPE & Wash Hands g->h

Caption: Workflow for safe handling and disposal of this compound.

References

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